Triallyl cyanurate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJELTSYBAHKXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-85-6 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8037754 | |
| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triallyl cyanurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
101-37-1 | |
| Record name | Triallyl cyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl cyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl cyanurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triallyl cyanurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triallyloxy-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL CYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDD3388O1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
triallyl cyanurate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl cyanurate (TAC) is a trifunctional monomer renowned for its role as a potent crosslinking agent in polymer chemistry. With the chemical formula C₁₂H₁₅N₃O₃, its structure is characterized by a 1,3,5-triazine (B166579) ring substituted with three allyloxy groups.[1][2] This unique arrangement of three reactive allyl groups allows for the formation of highly durable and stable three-dimensional polymer networks upon curing.[1] TAC is instrumental in enhancing the thermal stability, mechanical strength, and chemical resistance of a wide array of polymers, including polyesters, rubbers, and polyolefins.[3][4] Its utility is particularly notable in the manufacturing of high-performance materials, such as glass-reinforced plastics, and in the rubber and cable industries as a vulcanization co-agent.[3] This document provides an in-depth overview of the chemical structure, properties, synthesis, and reaction mechanisms of this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is systematically named 2,4,6-triallyloxy-1,3,5-triazine. The core of the molecule is a cyanuric acid esterified with three allyl alcohol molecules.
| Identifier | Value |
| IUPAC Name | 2,4,6-tris(prop-2-en-1-yloxy)-1,3,5-triazine |
| Synonyms | Cyanuric acid triallyl ester, 2,4,6-Tris(allyloxy)-s-triazine[5][6] |
| CAS Number | 101-37-1[3][7] |
| Molecular Formula | C₁₂H₁₅N₃O₃[2][3][4][7] |
| Molecular Weight | 249.27 g/mol [3][8] |
| Canonical SMILES | C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C[2] |
| InChI Key | BJELTSYBAHKXRW-UHFFFAOYSA-N[7] |
Physicochemical Properties
This compound is typically a colorless transparent liquid or a white crystalline solid at room temperature.[4] It is miscible with a range of organic solvents.[1]
Table 2.1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless transparent liquid or white crystalline solid | [4] |
| Melting Point | 26-28 °C | [3] |
| Boiling Point | 150-160 °C (at 10 mmHg) | [3] |
| Density | 1.2 g/cm³ | [3] |
| Vapor Pressure | 1.3 hPa (at 100 °C) | [4] |
| Flash Point | >230°F (>110°C) | [4] |
| Water Solubility | 0.3-6 g/L (at 20 °C) | [1][4] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972), benzene, chloroform (B151607), ethanol, ether | [1] |
| Refractive Index | 1.5290 (estimate) | [4] |
Table 2.2: Chemical Safety and Stability of this compound
| Property | Description | Reference |
| Stability | Stable, but moisture-sensitive. | [1][4] |
| Incompatibilities | Acids, peroxides, strong oxidizing agents, copper, iron and its salts. | [1][4] |
| GHS Hazard Statements | H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects. | [9][10][11] |
| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | [9][10] |
Synthesis and Reaction Mechanisms
Synthesis of this compound
The primary industrial synthesis of this compound involves the nucleophilic substitution reaction between cyanuric chloride and allyl alcohol. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.[1]
Caption: Synthesis of this compound from Cyanuric Chloride and Allyl Alcohol.
Free-Radical Polymerization
The crosslinking capability of this compound is realized through the free-radical polymerization of its three allyl groups. This process is initiated by a free-radical source, such as a peroxide or azo compound, which creates an initial radical. This radical then propagates by reacting with the allyl groups of TAC monomers, leading to the formation of a cross-linked polymer network.
Caption: Mechanism of Free-Radical Polymerization and Crosslinking with TAC.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.
Materials:
-
Cyanuric chloride (1.0 mol)
-
Allyl alcohol (3.5 mol)
-
Sodium hydroxide (3.3 mol) as a 40% aqueous solution
-
Toluene (B28343) (as solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (ice-water or brine)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask, dissolve cyanuric chloride (1.0 mol) in toluene.
-
Add allyl alcohol (3.5 mol) to the flask and cool the mixture to 10-15°C using a cooling bath.
-
Slowly add the 40% sodium hydroxide solution (3.3 mol) dropwise via the dropping funnel while maintaining the reaction temperature below 20°C with vigorous stirring. The addition should take approximately 1.5-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Transfer the mixture to a separatory funnel and wash with deionized water (3 x 200 mL) to remove sodium chloride and any remaining sodium hydroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.
-
The product can be further purified by vacuum distillation if required.
Characterization of this compound
A workflow for the analytical characterization of synthesized this compound is presented below.
Caption: Workflow for the Analytical Characterization of this compound.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the synthesized TAC and confirm its molecular weight.
-
Sample Preparation: Dilute a small amount of the TAC product in a suitable solvent such as acetone or chloroform to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The retention time of the major peak will indicate the purity of the compound. The mass spectrum should show a molecular ion peak (M+) at m/z 249, along with characteristic fragmentation patterns.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the TAC molecule.
-
Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. If the sample is solid, it can be analyzed as a KBr pellet.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: The spectrum should be analyzed for characteristic absorption bands:
-
~3080 cm⁻¹: =C-H stretching of the allyl group.
-
~2940 cm⁻¹: C-H stretching of the -CH₂- group.
-
~1645 cm⁻¹: C=C stretching of the allyl group.
-
~1560 and ~1430 cm⁻¹: C=N and C-N stretching of the triazine ring.
-
~1140 and ~990 cm⁻¹: C-O-C stretching and =C-H bending.
-
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure and confirm the identity of TAC.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ, ppm):
-
~4.8 ppm (d, 4H): -O-CH₂- protons.
-
~5.3-5.5 ppm (m, 4H): =CH₂ protons.
-
~5.9-6.1 ppm (m, 2H): -CH= proton.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts (δ, ppm):
-
~68 ppm: -O-CH₂- carbon.
-
~118 ppm: =CH₂ carbon.
-
~132 ppm: -CH= carbon.
-
~171 ppm: C=N carbon of the triazine ring.
-
-
-
Data Analysis: The integration of the proton signals should correspond to the number of protons in each environment. The chemical shifts in both ¹H and ¹³C spectra should be consistent with the structure of this compound.
Applications
This compound is a versatile crosslinking agent with a wide range of industrial applications:
-
Polymers and Resins: It is extensively used to enhance the thermal and mechanical properties of polymers like polyethylene, making them more durable and resistant to heat and chemicals.[3]
-
Rubber Industry: In the rubber industry, TAC improves the elasticity, strength, and heat resistance of rubber products.[3]
-
Plastics Manufacturing: It is utilized to improve the properties of various plastics, enhancing their resistance to environmental stress.[3]
-
Adhesives and Sealants: TAC is incorporated into adhesive and sealant formulations to increase their bonding strength and durability.[3]
-
High-Performance Materials: It serves as a crucial component in the manufacture of glass-reinforced plastics that require long-term thermal stability at temperatures up to 250°C.
-
Radiation Curing: It acts as a potent co-agent in radiation curing processes, improving the efficiency of crosslinking.
Conclusion
This compound is a fundamentally important trifunctional monomer in the field of polymer science. Its ability to form robust, cross-linked networks makes it an indispensable additive for enhancing the performance of a wide variety of materials. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of TAC, enabling further research and development in materials science and related disciplines. Proper handling and safety precautions are essential when working with this compound due to its potential hazards.
References
- 1. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3644410A - Preparation of this compound - Google Patents [patents.google.com]
- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound [webbook.nist.gov]
An In-depth Technical Guide to Triallyl Cyanurate (CAS No. 101-37-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl cyanurate (TAC), with the CAS registry number 101-37-1, is a trifunctional monomer extensively utilized as a crosslinking agent and co-agent in polymer chemistry.[1] Its unique structure, featuring a triazine ring with three reactive allyl groups, enables the formation of highly durable and thermally stable polymer networks.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanisms of action, and key applications of this compound. Detailed experimental protocols for its synthesis and use in polymer crosslinking are presented, alongside analytical methodologies for its characterization. This document aims to serve as a valuable resource for researchers and professionals working with or exploring the applications of this versatile crosslinking agent.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or crystalline solid at room temperature.[3][4] It is characterized by its high thermal stability and solubility in a range of organic solvents.[1][5] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 101-37-1 | [2] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [2] |
| Molecular Weight | 249.27 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid or white crystalline solid | [3][4][5] |
| Melting Point | 26-28 °C | [2][7] |
| Boiling Point | 162 °C at 2.5 mmHg | [8] |
| Density | 1.11 g/mL at 30 °C | [9] |
| Solubility in Water | 0.3 g/L | [5] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ethanol, ether | [1][5][8] |
| Flash Point | > 230 °F (> 110 °C) | [10] |
| Refractive Index | 1.5049 at 25 °C | [9] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of cyanuric chloride with allyl alcohol in the presence of an acid acceptor, typically an alkali metal hydroxide (B78521) like sodium hydroxide.[1][3][5] The reaction proceeds via a stepwise nucleophilic substitution of the chlorine atoms on the cyanuric chloride with allyloxy groups.[1]
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram.
Detailed Experimental Protocol for Synthesis
This protocol is a representative example based on methodologies described in the literature.[1][11][12]
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
Sodium hydroxide (40% aqueous solution)
-
Toluene (B28343) (or another suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and dropping funnel
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a cooled 500 mL reactor, add 68.0 g (1.171 mol) of allyl alcohol and 120 mL of toluene. Stir the mixture and cool it to below 15 °C using a cooling bath.[1]
-
Addition of Cyanuric Chloride: Slowly add 65.5 g (0.355 mol) of cyanuric chloride to the cooled allyl alcohol solution while maintaining vigorous stirring.[1]
-
Addition of Sodium Hydroxide: Under vigorous stirring and cooling, add 160 g of 40% sodium hydroxide solution dropwise. In the initial phase, add approximately 70% of the sodium hydroxide solution while keeping the temperature at 15 °C. This addition should take about 1.5 hours.[1]
-
Reaction Progression: After the initial addition of sodium hydroxide, remove the cooling bath and add the remaining sodium hydroxide solution over 30 minutes, allowing the temperature to rise naturally to 30 °C.[1]
-
Reaction Completion: Maintain the reaction mixture at 30 °C with stirring for an additional 4 hours to ensure the reaction goes to completion.[1]
-
Work-up: After the reaction is complete, add water to the mixture and transfer it to a separatory funnel. Separate the organic layer containing the this compound.
-
Washing: Wash the organic layer sequentially with deionized water, a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, and finally with a saturated sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a product with a purity greater than 99%.
Mechanism of Action: Crosslinking of Polymers
This compound is a highly effective crosslinking agent, particularly in radical-induced polymerization processes.[1] Its trifunctional nature allows it to form a dense three-dimensional network structure within a polymer matrix, thereby enhancing the material's thermal stability, mechanical strength, and chemical resistance.[1][2]
Peroxide-Induced Crosslinking
In peroxide-induced crosslinking, a peroxide initiator (e.g., dicumyl peroxide) decomposes upon heating to form free radicals. These radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer radicals. The polymer radicals can then react with the allyl groups of this compound, initiating a chain reaction that leads to the formation of a crosslinked network. The presence of TAC can significantly increase the efficiency of the crosslinking process.[13][14]
Radiation-Induced Crosslinking
Similar to peroxide curing, high-energy radiation (e.g., electron beam or gamma radiation) can generate free radicals on the polymer backbone.[1] this compound acts as a co-agent or sensitizer (B1316253) in this process, enhancing the efficiency of crosslinking and allowing for lower radiation doses to achieve the desired properties.[7][12]
Applications of this compound
The primary application of this compound is as a crosslinking agent in the polymer industry. Its use imparts significant improvements in the properties of various materials.
Table 2: Key Applications of this compound
| Application Area | Function | Improved Properties | References |
| Thermosetting Resins (e.g., Unsaturated Polyesters) | Crosslinking Agent | Mechanical strength, chemical resistance, thermal stability | [1][3] |
| Rubber and Elastomers (e.g., EPDM, FKM) | Vulcanization Co-agent | Heat resistance, mechanical properties, processing characteristics | [1][3][12] |
| Plastics (e.g., PE, EVA) | Crosslinking Modifier | Heat and weather resistance, mechanical properties, chemical corrosion resistance | [2][12] |
| Adhesives and Sealants | Crosslinking Agent | Bonding strength, durability, heat resistance | [2][3] |
| Coatings and Paints | Crosslinking Agent | Hardness, chemical resistance, durability | [2][5] |
| Flame Retardants | Synergist | Improved efficacy of flame retardant additives | [3] |
| Photoresists | Crosslinking Agent | Patterning in photolithography | [3] |
Experimental Protocols for Polymer Crosslinking
Protocol for Peroxide Crosslinking of Low-Density Polyethylene (B3416737) (LDPE)
This protocol is a representative example for evaluating the effect of TAC on the crosslinking of LDPE.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
Dicumyl peroxide (DCP)
-
This compound (TAC)
-
Internal mixer (e.g., Brabender) or two-roll mill
-
Compression molding press
-
Xylene for gel content determination
Procedure:
-
Compounding: Melt-blend LDPE with the desired concentrations of DCP and TAC in an internal mixer at a temperature that ensures melting of the polymer but is below the decomposition temperature of the peroxide (e.g., 120 °C). Typical concentrations might range from 0.5-2.0 phr (parts per hundred resin) for DCP and 0.5-3.0 phr for TAC.
-
Sample Preparation: Compression mold the compounded material into sheets of a desired thickness at the same temperature.
-
Curing: Increase the temperature of the compression molding press to the curing temperature (e.g., 170-180 °C) to initiate the crosslinking reaction. Maintain this temperature for a sufficient time to ensure complete peroxide decomposition (e.g., 15-20 minutes).
-
Cooling: Cool the mold under pressure to room temperature before removing the crosslinked LDPE sheet.
-
Characterization:
-
Gel Content: Determine the extent of crosslinking by measuring the insoluble fraction of the polymer in a boiling solvent like xylene (ASTM D2765).
-
Mechanical Testing: Evaluate tensile strength, elongation at break, and modulus according to standard methods (e.g., ASTM D638).
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature and crystallinity of the crosslinked samples.
-
Protocol for Radiation Crosslinking of Polyvinyl Chloride (PVC)
This protocol provides a general framework for radiation crosslinking of PVC using TAC.
Materials:
-
Polyvinyl chloride (PVC) resin
-
This compound (TAC)
-
Plasticizers and stabilizers as required for the PVC formulation
-
Two-roll mill or extruder
-
Electron beam or gamma radiation source
Procedure:
-
Formulation: Prepare a dry blend of PVC resin, TAC (typically 1-5 phr), and other necessary additives.
-
Melt Processing: Process the blend into sheets or another desired form using a two-roll mill or an extruder at a suitable temperature (e.g., 160-180 °C).
-
Irradiation: Expose the prepared PVC samples to a controlled dose of high-energy radiation (e.g., 50-200 kGy) from an electron beam or gamma source at room temperature.
-
Post-Irradiation Treatment: Anneal the samples at a moderate temperature (e.g., 80-100 °C) for a short period to quench any trapped free radicals.
-
Characterization: Evaluate the mechanical and thermal properties of the crosslinked PVC as described in the peroxide crosslinking protocol.
Analytical Methodologies
The characterization of this compound and its effect on polymer systems can be performed using various analytical techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Application | Key Parameters to Observe | References |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the consumption of TAC during crosslinking | Decrease in the intensity of the allyl C=C stretching peak at ~1640 cm⁻¹ | [5][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of TAC and analysis of crosslinked networks | Presence of signals corresponding to the allyl protons in ¹H NMR; changes in molecular mobility in solid-state NMR | [5][6] |
| Differential Scanning Calorimetry (DSC) | Thermal properties of TAC and crosslinked polymers | Melting point, glass transition temperature, heat of fusion, and curing exotherms | [5][16] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Onset of decomposition temperature | [5] |
| Gas Chromatography (GC) | Purity analysis of TAC | Retention time and peak area | [8] |
| Rheometry/Dynamic Mechanical Analysis (DMA) | Viscoelastic properties of crosslinked polymers | Storage modulus, loss modulus, tan delta, and crosslink density | [17] |
Safety and Handling
This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[11][13] It is stable under normal conditions but is moisture-sensitive.[5] Incompatible materials include acids, peroxides, strong oxidizing agents, copper, and iron and its salts.[5][10] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated area.[5] Store in a cool, dry place away from sources of ignition.[5]
Conclusion
This compound is a versatile and highly effective trifunctional monomer that plays a crucial role in the modification of a wide range of polymeric materials. Its ability to enhance thermal stability, mechanical strength, and chemical resistance makes it an invaluable component in numerous industrial applications. The detailed synthesis and application protocols provided in this guide, along with the summary of its properties and analytical methods, offer a comprehensive resource for researchers and professionals in the fields of polymer chemistry, materials science, and related disciplines. Further research into novel applications and the development of more sustainable synthesis routes for this compound will continue to expand its utility and importance.
References
- 1. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3644410A - Preparation of this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 6. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102491951B - Production process of this compound - Google Patents [patents.google.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. radiation crosslinking technique: Topics by Science.gov [science.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. US3635969A - Process for the production of this compound - Google Patents [patents.google.com]
- 12. WO2008009540A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 13. Crosslinking of polyolefin foams: I. Effect of this compound on dicumyl peroxide crosslinking of low-density polyethylene - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. In situ FTIR analysis in determining possible chemical reactions for peroxide crosslinked LDPE in the presence of triallylcyanurate | CoLab [colab.ws]
- 16. Differential Scanning Calorimetry Test, T-history Method Experiment [ebrary.net]
- 17. Macro-, Micro- and Nanomechanical Characterization of Crosslinked Polymers with Very Broad Range of Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Triallyl Cyanurate from Cyanuric Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triallyl cyanurate (TAC), a trifunctional monomer pivotal as a crosslinking agent in polymer chemistry. The primary focus is on its synthesis from cyanuric chloride, detailing the core chemical reactions, experimental procedures, and purification methods. This document is intended to serve as a practical resource for laboratory and industrial applications.
Introduction
This compound (TAC), systematically named 2,4,6-tris(2-propenyloxy)-1,3,5-triazine, is a versatile crosslinking agent used to enhance the thermal stability, mechanical strength, and chemical resistance of various polymers.[1][2] Its structure, featuring a triazine ring with three reactive allyl groups, makes it an effective co-agent in the radical-induced polymerization of unsaturated polyesters, acrylic resins, and elastomers.[1] The industrial production of TAC is predominantly achieved through the reaction of cyanuric chloride with allyl alcohol.[1] This guide will delve into the specifics of this synthetic pathway.
Core Synthesis Pathway: Nucleophilic Substitution
The principal industrial method for synthesizing this compound involves the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride with allyloxy groups from allyl alcohol.[1] The reaction is typically carried out in the presence of an acid acceptor, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3][4]
The reaction proceeds in three stages, with the reactivity of the cyanuric chloride decreasing after each substitution. This necessitates progressively more stringent reaction conditions, such as increased temperature, to achieve complete substitution.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various methodologies for the synthesis of this compound from cyanuric chloride.
| Parameter | Embodiment 1[3] | Embodiment 2[3] | Embodiment 3[3] | Patent US3644410A[4] | Patent WO2008009540A1[5] |
| Cyanuric Chloride (mol) | 0.355 | 0.355 | 0.355 | - | 1 |
| Allyl Alcohol (mol) | 1.065 | 1.171 | 1.171 | Excess | 3.9 to 6.0 |
| Acid Acceptor (mol) | 1.42 (NaOH) | 1.60 (NaOH) | 1.60 (NaOH) | Strong Alkaline Agent | 3.0 to 3.2 |
| Solvent | 6# Solvent Oil | 6# Solvent Oil | Toluene | Toluene, Benzene, Xylene | None (excess Allyl Alcohol) |
| Initial Temperature (°C) | < 15 | < 15 | < 15 | -10 to 5 | -5 to 50 |
| Reaction Temperature (°C) | 20, then ramp to 40 | 25, then ramp to 35 | 15, then ramp to 30 | Rises to 50-85 | -5 to 50 |
| Reaction Time (hours) | 4 | 3.5 | 4 | Up to 2.5 | - |
| Purity (%) | > 99 | > 99 | > 99 | High Purity | > 99 |
| Yield (%) | High | High | High | High | > 90 |
Experimental Protocols
General Protocol using an Organic Solvent
This protocol is a synthesis of methodologies described in the patent literature.[3][4]
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
Toluene or other suitable inert aromatic hydrocarbon
-
Sodium hydroxide solution (e.g., 40% aqueous)
-
Water
-
Ice
Equipment:
-
Jacketed reaction vessel with stirring mechanism and temperature control
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a cooled reactor, add allyl alcohol (3.3 to 3.5 molar equivalents) and toluene. Stir the mixture and cool to below 15°C. Add cyanuric chloride (1 molar equivalent). Some protocols also include the addition of ice to the initial mixture to manage the exothermic reaction.[4]
-
Addition of Acid Acceptor: Under vigorous stirring and cooling, slowly add a 40% sodium hydroxide solution (approximately 4 molar equivalents) dropwise. The addition is often staged:
-
First Stage: Add a portion of the sodium hydroxide solution while maintaining the temperature at a low level (e.g., 15-25°C) over a period of about 1.5 hours.[3]
-
Second Stage: Remove the cooling and add the remaining sodium hydroxide solution over a shorter period (e.g., 0.5 hours), allowing the temperature to rise naturally to a higher setpoint (e.g., 30-40°C).[3]
-
-
Reaction Completion: Maintain the reaction mixture at the elevated temperature with stirring for 3.5 to 4 hours to ensure the reaction goes to completion.[3]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add water to dissolve the sodium chloride byproduct.
-
Separate the aqueous layer.
-
Wash the organic layer with water until neutral.[3]
-
-
Purification:
-
Transfer the organic layer to a distillation apparatus.
-
Remove the solvent by distillation under reduced pressure.[4]
-
The resulting this compound can be further purified by filtration to improve clarity.
-
Solvent-Free Protocol
This protocol is based on a process that uses excess allyl alcohol as the reaction medium.[5][6]
Materials:
-
Cyanuric chloride
-
Allyl alcohol (anhydrous or at least 50% by weight aqueous)
-
Alkali metal acid acceptor (e.g., sodium hydroxide)
-
Water
Equipment:
-
Jacketed stirred reactor with an external heat exchange circuit
-
Circulation pump
-
Apparatus for phase separation and extractive washing
-
Distillation apparatus
Procedure:
-
Reactor Setup: Initially charge a jacketed stirred reactor with allyl alcohol (3.9 to 6.0 molar equivalents per mole of cyanuric chloride).
-
Reactant Addition: Add cyanuric chloride and the acid acceptor (3.0 to 3.2 equivalents) simultaneously or successively to the allyl alcohol.
-
Reaction Conditions: Perform the reaction in one or more stages at a temperature in the range of -5°C to +50°C.
-
Salt Removal: After the reaction is complete, add water to the mixture and perform a phase separation to remove the dissolved salt.
-
Purification:
-
Extractively wash the organic phase with water.
-
Distillatively remove water and excess allyl alcohol from the TAC-containing organic phase.
-
Experimental Workflow and Purification
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Alternative Synthesis Route
An alternative method for preparing TAC involves the reaction of a salt of cyanuric acid (e.g., trisodium (B8492382) cyanurate) with allyl chloride.[1] This route may also employ catalysts, such as copper salts or phase-transfer catalysts, to enhance the reaction rate and yield.[1][7] In some variations, the reaction is carried out in an aprotic polar solvent like DMF, and a phase-transfer catalyst such as triethylamine (B128534) or pyridine (B92270) is used.[7]
Conclusion
The synthesis of this compound from cyanuric chloride and allyl alcohol is a well-established industrial process. Careful control of reaction parameters, particularly temperature and the stoichiometry of reactants, is crucial for achieving high yields and purity. The choice between a solvent-based or solvent-free process depends on the specific manufacturing capabilities and economic considerations. The methodologies outlined in this guide provide a solid foundation for the successful synthesis of this important crosslinking agent for a variety of research and industrial applications.
References
- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. US3644410A - Preparation of this compound - Google Patents [patents.google.com]
- 5. WO2008009540A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Triallyl Cyanurate in Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl cyanurate (TAC) is a trifunctional monomer extensively utilized as a crosslinking agent and co-agent in the polymer industry. Its unique molecular structure, featuring three reactive allyl groups, enables the formation of highly stable, three-dimensional polymer networks. This guide delves into the core mechanisms by which TAC enhances the thermal, mechanical, and chemical resistance of a variety of polymers, including polyethylene (B3416737), ethylene-propylene-diene monomer (EPDM) rubber, and polyvinyl chloride (PVC). Through a detailed exploration of free-radical initiated crosslinking processes, this document provides a comprehensive resource for researchers and scientists. Detailed experimental protocols for characterizing the effects of TAC are provided, alongside quantitative data and visual representations of the underlying chemical pathways.
Core Mechanism of Action: Free-Radical Crosslinking
This compound's primary mechanism of action is its participation in free-radical polymerization and crosslinking reactions. As a trifunctional monomer, each of its three allyl groups can react and become incorporated into polymer chains, creating a dense and robust network structure.[1] This process significantly enhances the material's properties, transforming thermoplastics into thermosets with improved thermal stability, mechanical strength, and rigidity.[1] TAC is effective as both a primary crosslinking agent and as a co-agent in peroxide, radiation, or UV-initiated crosslinking systems.
Initiation
The crosslinking process is initiated by the generation of free radicals. This can be achieved through several methods:
-
Peroxide Initiators: Organic peroxides, such as dicumyl peroxide (DCP), are commonly used.[2] Upon thermal decomposition, these peroxides form highly reactive free radicals.
-
Radiation: High-energy radiation, such as gamma rays or electron beams, can cause the homolytic cleavage of C-H bonds within the polymer backbone, generating polymer radicals directly.[1]
-
UV Initiators: In the presence of a photoinitiator, UV radiation can lead to the formation of free radicals that initiate the crosslinking process.
Propagation
Once initiated, the free radicals propagate through a series of reactions involving both the polymer chains and the TAC molecules:
-
Hydrogen Abstraction: The initial free radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals (P•).
-
TAC Grafting: The polymer macroradicals can then add across one of the allyl double bonds of a TAC molecule. This reaction grafts the TAC molecule onto the polymer chain, leaving a radical on the TAC molecule.
-
Homopolymerization and Cyclization: The TAC radical can then react with other TAC molecules (homopolymerization) or with other allyl groups on the same TAC molecule (intramolecular cyclization).[3]
-
Crosslink Formation: The growing TAC radical or a polymer macroradical can also react with another polymer chain, creating a crosslink. The trifunctional nature of TAC allows for the formation of a dense, three-dimensional network.
Role as a Co-agent
In many applications, TAC is used as a co-agent to increase the efficiency of the crosslinking process.[2][4] In peroxide curing, for example, TAC can:
-
Increase Crosslink Density: By providing additional reactive sites, TAC leads to a higher crosslink density than can be achieved with peroxide alone.[4]
-
Reduce Chain Scission: In polymers like EPDM, TAC can help to mitigate the unwanted side reaction of polymer chain scission that can occur during peroxide curing.[3]
-
Improve Curing Efficiency: The presence of TAC allows for a desired level of crosslinking to be achieved with a lower concentration of peroxide, which can be more cost-effective and reduce the formation of unwanted byproducts.[5]
Quantitative Impact of this compound on Polymer Properties
The addition of TAC to polymer formulations has a quantifiable impact on their physical and mechanical properties. The following tables summarize key data extracted from the literature.
| Polymer System | TAC Concentration (phr) | Peroxide (DCP) Concentration (phr) | Gel Content (%) | Observations | Reference |
| LDPE | ~0.5 | Reduced | Specific gel contents achieved | Most cost-effective concentration. | [2][5] |
| LDPE | Varied | Varied | Increased | TAC promotes network formation more efficiently than other coagents. | [2] |
| HDPE/RTR Blend | 3 | - (Gamma Irradiation: 150 kGy) | Increased | Optimal concentration for enhancing mechanical and thermal properties. |
Table 1: Effect of this compound on the Gel Content of Polyolefins.
| Polymer System | TAC Concentration (phr) | Filler | Tensile Strength | Modulus | Elongation at Break | Hardness | Reference |
| Silica-filled EPDM | Varied | Silica | Improved | Improved | - | Improved | [4] |
| EPDM | Varied | - | - | - | - | - | |
| EVA-POE Blend | 1 (w/w) | Hydrotalcite & Aluminum Hydroxide | 11.7 N/mm² (10 min irradiation) | 8.9 N/mm² (Mod 50%) | 105% (10 min irradiation) | - | [3] |
| EVA-POE Blend | 1 (w/w) | Hydrotalcite & Aluminum Hydroxide | 11.6 N/mm² (5 min irradiation) | 8.6 N/mm² (Mod 50%) | 135% (5 min irradiation) | - | [3] |
| EVA-POE Blend | 1 (w/w) | Hydrotalcite & Aluminum Hydroxide | 10.7 N/mm² (3 min irradiation) | 8.2 N/mm² (Mod 50%) | 140% (3 min irradiation) | - | [3] |
Table 2: Effect of this compound on the Mechanical Properties of Various Polymers.
| Polymer System | TAC Concentration (phr) | Cure Characteristic | Observation | Reference | | :--- | :--- | :--- | :--- | | Silica-filled EPDM | Varied | Mooney Viscosity | Decreased |[4] | | Silica-filled EPDM | Varied | Scorch Time | Decreased |[4] | | Silica-filled EPDM | Varied | Optimum Curing Time | Increased |[4] |
Table 3: Effect of this compound on the Curing Characteristics of Silica-Filled EPDM.
Experimental Protocols
Determination of Gel Content and Swell Ratio
This protocol is based on the ASTM D2765 standard test method.
Objective: To determine the gel content (insoluble fraction) and swell ratio of crosslinked polymers.
Materials and Equipment:
-
Solvent (e.g., xylene, decahydronaphthalene)
-
Extraction apparatus (e.g., Soxhlet extractor)
-
Analytical balance
-
Oven
-
Wire mesh cage (120 mesh)
-
Sample (ground to 30-60 mesh for Test Method A)
Procedure (Test Method A - Referee Method):
-
Weigh a sample of the crosslinked polymer (W_i) and place it inside a pre-weighed wire mesh cage (W_c).
-
Place the cage containing the sample in the extraction apparatus.
-
Add the solvent to the apparatus and heat to boiling.
-
Continue the extraction for 12 hours.
-
After extraction, remove the cage and sample and dry to a constant weight in an oven at 150°C.
-
Weigh the dried cage and sample (W_f).
-
To determine the swell ratio, after the 12-hour extraction, quickly transfer the cage with the swollen gel to a weighing bottle and weigh (W_g).
-
Calculate the gel content and swell ratio using the following formulas:
-
Percent Extract = [(W_i - (W_f - W_c)) / W_i] * 100
-
Gel Content (%) = 100 - Percent Extract
-
Swell Ratio = [(W_g - (W_f - W_c)) / (W_f - W_c)]
-
Equilibrium Swelling Test
Objective: To determine the crosslink density of vulcanized elastomers.
Materials and Equipment:
-
Solvent (e.g., toluene (B28343) for non-polar rubbers)
-
Small glass vials with caps
-
Analytical balance
-
Vernier calipers or micrometer
-
Filter paper
Procedure:
-
Cut a small, precisely weighed sample of the vulcanized rubber (W_dry).
-
Measure the initial dimensions of the sample if volume swelling is to be determined.
-
Immerse the sample in the chosen solvent in a sealed vial at a constant temperature (e.g., room temperature).
-
Allow the sample to swell until equilibrium is reached (typically 24-72 hours), periodically replacing the solvent to remove any soluble components.
-
Once at equilibrium, remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).
-
Dry the sample to a constant weight in a vacuum oven and re-weigh (W_deswollen). The difference between W_dry and W_deswollen gives the amount of soluble material.
-
The degree of swelling (Q) can be calculated as:
-
Q = 1 + (ρ_p / ρ_s) * [(W_swollen - W_deswollen) / W_deswollen] where ρ_p is the density of the polymer and ρ_s is the density of the solvent.
-
-
The crosslink density can then be calculated using the Flory-Rehner equation.
Real-Time Monitoring of Crosslinking by ATR-FTIR Spectroscopy
Objective: To monitor the kinetics of the crosslinking reaction in real-time.
Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
Heated stage for the ATR accessory.
-
Software for time-resolved data acquisition and analysis.
-
Uncured polymer sample containing TAC and initiator.
Procedure:
-
Set the desired temperature for the crosslinking reaction on the heated ATR stage.
-
Place a small amount of the uncured polymer formulation onto the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Initiate the time-resolved data acquisition, collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the intensity of the characteristic absorption bands of the allyl groups in TAC (e.g., C=C stretching around 1645 cm⁻¹) and any changes in the polymer backbone.
-
The degree of conversion of the allyl groups can be calculated by normalizing the peak area of the allyl band at each time point to its initial area.
-
Plot the degree of conversion as a function of time to obtain the reaction kinetics.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.
References
- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. Crosslinking of polyolefin foams: I. Effect of this compound on dicumyl peroxide crosslinking of low-density polyethylene - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
A Technical Comparison of Triallyl Cyanurate (TAC) and Triallyl Isocyanurate (TAIC) Structures and Properties
Introduction: Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are isomeric trifunctional monomers that are pivotal in polymer chemistry. Both serve as highly effective crosslinking co-agents, significantly enhancing the thermal, mechanical, and chemical resistance of various polymers.[1][2] Their utility spans numerous industries, including rubber, plastics, and electronics, where they are used to produce high-performance materials.[3][4] Despite sharing the same chemical formula, their distinct molecular structures—one being a cyanurate ester and the other an isocyanurate imide—give rise to important differences in their physical properties and reactivity. This guide provides an in-depth comparison of their structures, properties, and applications for researchers and material scientists.
Core Structural Differences
The fundamental distinction between TAC and TAIC lies in the attachment of the three allyl groups to the central triazine ring.
-
This compound (TAC): In TAC, the allyl groups are connected to the triazine ring via oxygen atoms, forming a cyanurate ester linkage (C-O-N). The central ring maintains aromatic character.
-
Triallyl Isocyanurate (TAIC): In TAIC, the allyl groups are directly bonded to the nitrogen atoms of the triazine ring, creating an isocyanurate imide linkage (C-N-C=O). This structure is characterized by a saturated triazinane-2,4,6-trione core.
These structural isomers, while subtle, lead to significant differences in bond stability, thermal resistance, and reactivity during polymerization.
Figure 1: Molecular structures of this compound (TAC) and Triallyl Isocyanurate (TAIC).
Comparative Physical and Chemical Properties
The structural differences directly influence the macroscopic properties of TAC and TAIC. The greater thermal stability of the N-C bond compared to the O-C bond generally imparts superior heat resistance to TAIC and polymers crosslinked with it.
| Property | This compound (TAC) | Triallyl Isocyanurate (TAIC) |
| IUPAC Name | 2,4,6-tris(prop-2-enoxy)-1,3,5-triazine[5] | 1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione[6] |
| Synonyms | Cyanuric acid triallyl ester[7] | Isocyanuric acid triallyl ester[6] |
| CAS Number | 101-37-1[3][8][9] | 1025-15-6[6] |
| Molecular Formula | C₁₂H₁₅N₃O₃[3][8][9] | C₁₂H₁₅N₃O₃[6] |
| Molecular Weight | 249.27 g/mol [3][5][8] | 249.27 g/mol [6] |
| Appearance | Colorless liquid or white crystalline solid[8][10][11] | White crystalline solid[6] |
| Melting Point | 26-28 °C[3][8][11] | 24-28 °C[12][13] |
| Boiling Point | ~150-160 °C @ 10 mmHg[3] | ~140-152 °C @ 4-6 mmHg[14][15] |
| Density | ~1.2 g/cm³[3] | ~1.11-1.159 g/cm³[6][14] |
| Solubility | Soluble in acetone, chloroform, ethanol[16] | Soluble in most organic solvents; insoluble in water[12] |
Synthesis and Reaction Pathways
Both compounds are typically synthesized from a cyanuric acid derivative.
-
TAC Synthesis: this compound is generally produced via the esterification of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with allyl alcohol in the presence of a base to neutralize the HCl byproduct.
-
TAIC Synthesis: Triallyl isocyanurate can be synthesized by the reaction of an alkali metal cyanate (B1221674) (like sodium isocyanurate) with an allyl halide, such as allyl chloride, often in an aprotic polar solvent.[17][18][19] Another route involves the direct reaction of cyanuric acid with allyl chloride in the presence of a base and a phase-transfer catalyst.
The isocyanurate structure (TAIC) is thermodynamically more stable than the cyanurate (TAC), and TAC can rearrange to TAIC at elevated temperatures. This superior thermal stability makes TAIC the preferred choice for high-temperature applications.[2]
Applications in Polymer Science
Both TAC and TAIC are primarily used as Type II co-agents in peroxide or radiation-induced crosslinking of polymers.[1][16] They are highly effective at increasing the crosslink density, which in turn enhances material properties.
-
Shared Applications: Both are used to improve the heat resistance, mechanical strength, and chemical durability of materials like polyolefins (PE, PP), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and various rubbers (EPDM, fluoroelastomers).[3][4][20]
-
Specific Advantages of TAIC: Due to its higher thermal stability, TAIC is particularly favored for applications requiring long-term performance at elevated temperatures, such as in wire and cable insulation, automotive components, and encapsulants for solar cells.[2][12][21][22] It can create a denser, more robust polymer network.[2]
-
Specific Advantages of TAC: TAC is also a highly efficient crosslinking additive and is widely used in rubber and plastics manufacturing to improve durability.[3][23] It is effective in radiation curing processes and for producing glass-reinforced plastics.[16]
Experimental Protocol: Peroxide-Induced Crosslinking of LLDPE/POE Blend with TAIC
This protocol describes a common methodology for evaluating the effect of TAIC as a crosslinking co-agent in a polyolefin blend using a laboratory internal mixer.
1. Materials and Equipment:
-
Linear Low-Density Polyethylene (LLDPE) granules
-
Polyolefin Elastomer (POE) granules
-
Triallyl Isocyanurate (TAIC)
-
Dicumyl Peroxide (DCP) or 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane
-
Antioxidant package (e.g., hindered phenol, phosphite)
-
Laboratory internal mixer with torque and temperature monitoring (e.g., Brabender plastograph)
-
Compression molding press
-
Analytical balance
2. Experimental Workflow:
Figure 2: Workflow for peroxide-induced crosslinking of a polyolefin blend with TAIC.
3. Detailed Procedure:
-
Preparation: Accurately weigh all components. A typical formulation might be a 30:70 ratio of LLDPE to POE, with phr (parts per hundred rubber) additions of antioxidants, TAIC, and peroxide.[24]
-
Mixing: Set the internal mixer chamber temperature to 180°C and the rotor speed to a constant value (e.g., 50 rpm).
-
Loading: Add the pre-mixed LLDPE and POE granules to the chamber. Allow them to melt and homogenize, indicated by a steady torque reading.
-
Additive Addition: Add the antioxidant package and TAIC to the molten polymer blend.
-
Initiation: Once the additives are well dispersed, add the peroxide initiator to begin the crosslinking reaction.[21]
-
Monitoring: Record the torque and material temperature over time. An increase in torque signifies the formation of a crosslinked network (increase in viscosity). The reaction is typically complete when the torque reaches a stable plateau.[24]
-
Sample Preparation: Remove the crosslinked compound from the mixer. For physical testing, press the material into sheets of a defined thickness using a compression molding press at a temperature above the peroxide's decomposition temperature (e.g., 190°C) for a sufficient duration (e.g., 15 minutes) to ensure complete curing.
-
Analysis: Characterize the resulting material using standard tests such as tensile strength, elongation at break, hardness, gel content (to determine the degree of crosslinking), and thermal analysis (DSC or TGA).
Conclusion
While this compound and Triallyl Isocyanurate are isomers with identical chemical formulas, their structural difference—an ester versus an imide linkage—is critical. TAIC's N-allyl bonds provide superior thermal stability compared to TAC's O-allyl bonds, making it the preferred co-agent for high-performance, high-temperature polymer applications.[2] Understanding this fundamental structural-property relationship allows researchers and engineers to select the optimal crosslinking agent to meet the demanding requirements of advanced material formulations.
References
- 1. arpmaterials.com [arpmaterials.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 4. 2017erp.com [2017erp.com]
- 5. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (101-37-1) at Nordmann - nordmann.global [nordmann.global]
- 8. This compound [frdtech.com]
- 9. This compound [webbook.nist.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. welltchemicals.com [welltchemicals.com]
- 13. Triallyl Isocyanurate | 1025-15-6 | TCI AMERICA [tcichemicals.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. Triallyl Isocyanurate | 1025-15-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 16. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 17. Preparation method of triallyl isocyanurate - Eureka | Patsnap [eureka.patsnap.com]
- 18. Process for producing triallyl isocyanurate | TREA [trea.com]
- 19. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]
- 20. 2017erp.com [2017erp.com]
- 21. rajshila.com [rajshila.com]
- 22. TAIC Masterbatch: The Key to Crosslinking Efficiency - Beihua [rubberadditve.com]
- 23. weylchem.com [weylchem.com]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to Triallyl Cyanurate: Properties, Applications, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triallyl cyanurate (TAC), a versatile trifunctional monomer. The document details its synonyms, core applications in polymer science, and potential relevance in the synthesis of bioactive molecules. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and development.
Core Concepts: Synonyms and Identification
This compound is known by a variety of names in scientific literature and commercial products. Accurate identification is crucial for literature searches and procurement.
| Identifier Type | Value | Source |
| IUPAC Name | 2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | --INVALID-LINK-- |
| CAS Number | 101-37-1 | --INVALID-LINK-- |
| Molecular Formula | C12H15N3O3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 249.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Common Synonyms | Cyanuric acid triallyl ester, 2,4,6-Tris(allyloxy)-1,3,5-triazine, TAC | --INVALID-LINK--, --INVALID-LINK-- |
| Trade Names | Perkalink 300, Rhenofit TAC, Sartomer SR 507 | --INVALID-LINK-- |
Applications in Polymer Science: Crosslinking and Material Enhancement
This compound's primary application lies in its function as a crosslinking agent for various polymers. Its three allyl groups can participate in free-radical polymerization, forming a dense, three-dimensional network. This modification significantly enhances the thermal stability, mechanical strength, and chemical resistance of the base polymer.[1]
Key Applications Include:
-
Rubber and Plastics Industry: TAC is used to improve the durability, heat resistance, and elasticity of rubber and plastic products.[2]
-
High-Performance Composites: It is a vital component in the manufacture of glass-reinforced plastics that require long-term stability at elevated temperatures (around 250°C).[1]
-
Adhesives and Sealants: Incorporation of TAC improves the bonding strength and durability of adhesives and sealants.[2]
-
Flame Retardants: The triazine ring in TAC contributes to its flame-retardant properties. When a polymer containing TAC is burned, it can form a stable char layer that insulates the underlying material from heat and oxygen.[3][4]
This protocol is a generalized procedure based on studies investigating the effect of TAC on the crosslinking of LDPE.[5]
Materials:
-
Low-Density Polyethylene (B3416737) (LDPE) resin
-
Dicumyl peroxide (DCP) - initiator
-
This compound (TAC) - co-agent
-
Two-roll mill
-
Compression molding press
-
Soxhlet extraction apparatus
-
Xylene
Procedure:
-
Compounding: The LDPE resin, DCP, and TAC are melt-blended using a two-roll mill at a temperature that ensures the melting of the polymer and additives without initiating significant crosslinking (e.g., 120°C). The concentrations of DCP and TAC are varied to study their effects.
-
Molding: The compounded material is then compression molded into sheets of a desired thickness at a higher temperature to initiate the crosslinking reaction (e.g., 180°C for a specific duration).
-
Gel Content Determination: To quantify the degree of crosslinking, the gel content is measured. A known weight of the crosslinked sample is subjected to Soxhlet extraction with boiling xylene for 24 hours to dissolve the uncrosslinked (sol) fraction.
-
Analysis: The remaining insoluble (gel) fraction is dried to a constant weight. The gel content is calculated as: Gel Content (%) = (Final Weight / Initial Weight) x 100
Quantitative Data: Effect of TAC on Mechanical Properties of Nitrile Butadiene Rubber (NBR)
The addition of this compound as a crosslinking agent significantly enhances the mechanical properties of polymers. The following table summarizes the mechanical properties of a vulcanized nitrile butadiene rubber (v-NBR) based solid polymer electrolyte with and without TAC.[6]
| Property | v-NBR/IL | v-NBR/TAC/IL |
| Tensile Strength (MPa) | 0.23 | 0.58 |
| Elongation at Break (%) | 289 | 162 |
| Ionic Conductivity (S cm⁻¹ at room temperature) | - | 1.8 × 10⁻⁴ |
Synthesis of this compound
This compound is typically synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of an acid scavenger.
The following is a representative experimental protocol for the synthesis of this compound based on patent literature.[7]
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
An organic solvent (e.g., toluene (B28343) or a solvent oil)
-
An acid-binding agent (e.g., sodium hydroxide (B78521) solution)
-
Water
-
Reactor with cooling and stirring capabilities
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a reactor cooled to below 15°C, cyanuric chloride is dispersed in the organic solvent and allyl alcohol with vigorous stirring.
-
Addition of Acid Scavenger: A solution of sodium hydroxide is added dropwise to the mixture while maintaining the temperature at a controlled level (e.g., 25°C). The addition is typically done in stages.
-
Reaction: After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 30-40°C) to ensure the completion of the reaction.
-
Workup: Water is added to the reaction mixture to dissolve the salt byproduct (sodium chloride). The mixture is then transferred to a separatory funnel, and the aqueous layer is removed.
-
Washing: The organic layer is washed with water until it is neutral.
-
Purification: The organic solvent is removed by distillation under reduced pressure to yield the this compound product.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Relevance to Drug Development
While this compound itself is not a therapeutic agent, its core 1,3,5-triazine (B166579) structure is a key pharmacophore found in a number of bioactive molecules. Research into substituted triazine derivatives has demonstrated a range of biological activities, suggesting the potential for developing novel therapeutics based on this scaffold.
Antiviral Activity of Triazine Derivatives:
Several studies have reported the synthesis and evaluation of 1,3,5-triazine derivatives as antiviral agents. For instance, certain alkoxy-amino-substituted triazines have shown significant activity against Herpes Simplex Virus type 1 (HSV-1).[8] Other research has focused on synthesizing triazine derivatives containing piperazine (B1678402) structures, which have demonstrated potent activity against Potato Virus Y (PVY).[9] Furthermore, novel triazine sulfonamides have exhibited potent antiviral activity against SARS-CoV-2.[10]
This body of research indicates that the 1,3,5-triazine ring system can serve as a versatile scaffold for the design and synthesis of new antiviral drugs. The reactivity of the triazine ring allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity.
The precise mechanism of action for antiviral triazine derivatives can vary. However, a common strategy for many antiviral drugs is the inhibition of viral replication. The following diagram illustrates a generalized pathway of viral replication and potential points of inhibition by a triazine-based antiviral agent.
Caption: A simplified diagram showing potential points of viral replication inhibition by a triazine-based antiviral agent.
Conclusion
This compound is a commercially significant monomer with well-established applications in polymer modification. Its ability to form highly crosslinked networks leads to substantial improvements in the properties of various materials. While its direct role in drug development is not established, the 1,3,5-triazine core of TAC is a promising scaffold for the design of novel therapeutic agents, particularly in the antiviral field. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working with this versatile compound.
References
- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 2. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 3. This compound [frdtech.com]
- 4. Flame Retardants – Polynomous Industries Pvt. Ltd. [polynomous.com]
- 5. Crosslinking of polyolefin foams: I. Effect of this compound on dicumyl peroxide crosslinking of low-density polyethylene - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 6. This compound copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure | MDPI [mdpi.com]
- 10. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Triallyl Cyanurate (TAC) Crosslinker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl Cyanurate (TAC) is a trifunctional monomer extensively utilized as a crosslinking agent in polymer chemistry. Its unique structure, featuring three allyl groups attached to a 1,3,5-triazine (B166579) ring, allows for the formation of highly durable and thermally stable polymer networks. This technical guide provides a comprehensive overview of the physical and chemical properties of TAC, detailed experimental protocols for its synthesis and analysis, and a summary of its applications, with a focus on its relevance to materials science and potentially to the development of advanced drug delivery systems.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2,4,6-tris(prop-2-enoxy)-1,3,5-triazine[1] |
| Synonyms | This compound, 2,4,6-Tris(allyloxy)-1,3,5-triazine, Cyanuric acid triallyl ester[2][3] |
| CAS Number | 101-37-1[1][2] |
| Molecular Formula | C₁₂H₁₅N₃O₃[1][2] |
| Molecular Weight | 249.27 g/mol [1][2] |
| Chemical Structure | |
|
| |
| Source: PubChem CID 7555 |
Physical Properties
This compound is a colorless solid or transparent liquid with a faint, pungent odor at standard temperature and pressure.[2] Its physical state depends on the ambient temperature, as its melting point is near room temperature.
| Property | Value | Conditions |
| Physical State | Solid or Liquid[2][4] | |
| Appearance | Colorless solid or transparent liquid[2][5][6] | |
| Odor | Faint, pungent[2] | |
| Melting Point | 26-28 °C[3][6][7] | |
| Boiling Point | 156 °C[2][3][8] | at 3 hPa (decomposition)[2] |
| 162 °C | at 2.5 mmHg | |
| Density | 1.11 g/mL[3][5] | at 30 °C[3][5] |
| 1.234 g/cm³ | at 25°C[2] | |
| Solubility | Water: 0.31 g/L[2] | at 20 °C[2] |
| Organic Solvents: Soluble in benzene, ether, acetone, chloroform, ethanol, methanol[5] | ||
| Vapor Pressure | <0.001 hPa | at 25 °C[2] |
| 1.3 hPa | at 100 °C[3] | |
| Viscosity | 12.85 mPas (dynamic) | at 30 °C[2] |
| 6.34 mPas (dynamic) | at 50 °C[2] | |
| 3.63 mPas (dynamic) | at 70 °C[2] | |
| Flash Point | 175.5 °C[2][8] | at 1013 hPa[2] |
| Refractive Index | 1.5290 (estimate)[3] | |
| Octanol-Water Partition Coefficient (logP) | 2.8 | at 20°C[2] |
Chemical Properties and Reactivity
The chemical behavior of TAC is dominated by the three reactive allyl groups, which makes it an effective crosslinking agent.
-
Polymerization: TAC can undergo free-radical polymerization through its allyl groups to form a dense crosslinked network.[5] This process enhances the thermal stability, mechanical strength, and chemical resistance of the polymers it is incorporated into.[5][7] Peroxides are often used as initiators for this polymerization.[3]
-
Thermal Stability: TAC contributes to the long-term thermal stability of plastics, allowing them to be used at temperatures around 250°C.[5][6] However, TAC itself decomposes at 156°C at 3 hPa.[2] There is a risk of polymerization at temperatures above 60°C, and prolonged exposure to temperatures exceeding 40°C should be avoided.[2]
-
Isomerization: Upon heating, this compound may polymerize violently and can isomerize to the more stable Triallyl Isocyanurate (TAIC), where the allyl groups are attached to the nitrogen atoms.[3]
-
Stability and Incompatibility: TAC is stable under normal conditions but is sensitive to moisture.[3][4][5] It is incompatible with acids, peroxides, strong oxidizing agents, copper, iron, and their salts.[3]
-
Hazardous Reactions: A risk of explosion and/or toxic gas formation exists with acids. It can form explosive mixtures with air upon intense heating.
-
Hazardous Decomposition Products: In case of fire, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).
Experimental Protocols
Synthesis of this compound
The primary industrial synthesis of TAC involves the nucleophilic substitution of cyanuric chloride with allyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
Sodium hydroxide (B78521) (or other suitable base)
-
Toluene (or other inert solvent)
-
Ice
Procedure:
-
A reactor is charged with allyl alcohol and an inert solvent like toluene. The mixture is stirred and cooled to below 15°C.[9]
-
Cyanuric chloride is then added to the cooled mixture.[9]
-
A solution of a strong base, such as sodium hydroxide, is added dropwise while maintaining the temperature. The addition is often staged, with the initial phase at a lower temperature (e.g., 15-25°C) and a subsequent phase at a slightly higher temperature (e.g., 30-35°C) to complete the reaction.[9]
-
The reaction is allowed to proceed with stirring for several hours after the base addition is complete.[9]
-
After the reaction, water is added to dissolve the salt byproduct (e.g., sodium chloride).
-
The organic layer containing the TAC is separated.
-
The solvent is removed under reduced pressure (decompression and distillation) to yield the this compound product.[9]
Note: Temperature control is a critical parameter in this synthesis.[5]
Visualization of Synthesis Pathway
The synthesis of this compound can be visualized as a stepwise substitution reaction.
Caption: Synthesis of this compound from Cyanuric Chloride and Allyl Alcohol.
Applications
TAC's primary role is as a crosslinking co-agent in the polymer industry.
-
Plastics and Resins: It is used to produce heat and solvent-resistant coatings, moldings, reinforced plastics, and adhesives.[3] It significantly improves the strength, rigidity, and thermal stability of plastics like unsaturated polyesters and acrylic resins.[5][6][10]
-
Rubber Industry: In the rubber and cable industries, TAC acts as a vulcanization co-agent to enhance the properties of elastomers.[3][5] It is used with various rubbers, including chloroprene, styrene-butadiene, and butadiene rubber.[11]
-
Radiation Curing: TAC is a potent co-agent in radiation curing, enhancing the efficiency of the crosslinking process in materials like high-density polyethylene (B3416737) (HDPE).[5]
-
Drug Development: While direct applications in drug formulation are not widespread, its properties make it a candidate for developing crosslinked polymer networks for controlled drug release systems or as a component in biocompatible hydrogels. Its ability to form stable, crosslinked matrices could be explored for encapsulating and delivering therapeutic agents. The use of its isomer, Triallyl Isocyanurate, has been studied as an adsorbent for urea (B33335) in artificial kidneys, suggesting potential in biomedical applications.[12]
Safety and Handling
-
Toxicity: TAC is harmful if swallowed.[2] It is not reported to be irritating to the skin or eyes and is not a skin sensitizer.[2]
-
Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[2]
-
Handling: It is recommended to use appropriate chemical-resistant gloves and eye protection.[2] Store in a cool, dark, and dry place under an inert gas, as it is moisture-sensitive.[4][5] Avoid high temperatures to prevent hazardous polymerization.[2]
-
Stability: Stable at room temperature but can polymerize at elevated temperatures.[13] It is incompatible with strong acids, bases, oxidizing agents, and certain metals.[3]
Conclusion
This compound is a versatile crosslinking agent with well-defined physical and chemical properties. Its ability to enhance the thermal and mechanical stability of a wide range of polymers makes it a valuable material in various industrial applications. For researchers in drug development, the potential of TAC to form stable, crosslinked polymer matrices offers an interesting avenue for the design of novel drug delivery systems and biomedical materials. A thorough understanding of its reactivity and handling requirements is crucial for its safe and effective use in research and development.
References
- 1. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwinfo.com [chemwinfo.com]
- 3. This compound , >98.0%(GC) , 101-37-1 - CookeChem [cookechem.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 6. This compound [frdtech.com]
- 7. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 8. This compound | 101-37-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. arpmaterials.com [arpmaterials.com]
- 11. Application and Difference of Crosslinking Agent TAC and TAIC-Chemwin [en.888chem.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Engage in this compound, crosslinking agent, CAS:101-37-1, Rubber Coagent to Your Requirements. [hzkeli.com]
A Technical Overview of Triallyl Cyanurate: Molecular Weight and Formula
This guide provides a focused examination of the fundamental chemical properties of triallyl cyanurate, specifically its molecular weight and formula. This compound is a cross-linking agent utilized in the polymer industry to enhance the thermal and mechanical properties of various materials.[1][2] An accurate understanding of its molecular weight and formula is crucial for stoichiometric calculations in polymer synthesis and material formulation.
Core Chemical Data
The essential quantitative data for this compound is summarized in the table below. This information is foundational for any research or development work involving this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₃[1][3][4][5][6] |
| Molecular Weight | 249.27 g/mol [1][4][5][6][7] |
| CAS Number | 101-37-1[1][3] |
Derivation of Molecular Weight and Formula
The molecular formula and weight of this compound are not determined through a singular experimental protocol but are rather fundamental properties derived from its chemical structure. The molecular formula, C₁₂H₁₅N₃O₃, is an empirical representation of the number of atoms of each element within one molecule of the compound.
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. This calculation is based on the standard atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Elemental Composition and Molecular Formula Derivation
The logical relationship for determining the molecular formula of this compound is based on its elemental constituents.
Caption: Elemental composition of this compound.
References
- 1. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 2. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 101-37-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemeo.com [chemeo.com]
The Discovery and Enduring Utility of Triallyl Cyanurate: A Technical Guide
An in-depth exploration of the synthesis, history, and evolving applications of a pivotal crosslinking agent.
For Immediate Release
Triallyl cyanurate (TAC), a trifunctional monomer, has carved a significant niche in the polymer industry as a highly effective crosslinking agent. This technical guide delves into the historical discovery of TAC, tracing its journey from an early patented insecticide to its current widespread use in enhancing the performance of modern materials. We will explore the evolution of its synthesis, detail key experimental protocols, and present its physicochemical properties in a clear, comparative format. This document is intended for researchers, scientists, and professionals in drug development and material science who seek a comprehensive understanding of this versatile molecule.
A Serendipitous Discovery and a Shift in Purpose
The first documented synthesis of this compound is attributed to James R. Dudley of the American Cyanamid Company , as detailed in a patent application filed on October 2, 1946, which was later granted as US Patent 2,510,564 on June 6, 1950.[1] The patent not only claimed the novel chemical compound but also highlighted its potential as an insecticidal composition .[1] This initial application, however, was soon overshadowed by the compound's exceptional ability to form crosslinked polymer networks.
Early production methods, as described by Dudley, involved the reaction of cyanuric chloride with allyl alcohol under alkaline conditions.[1] These pioneering experiments laid the groundwork for future refinements in TAC synthesis.
The Evolution of Synthesis: A Journey Towards Purity and Efficiency
Following its initial discovery, the focus of research shifted towards optimizing the synthesis of this compound to improve yield, purity, and cost-effectiveness. A significant advancement came with the work of Robert G. Nelb , detailed in a patent filed in 1951 (US Patent 2,631,148).[2] Nelb's method involved the slow addition of a concentrated aqueous solution of sodium hydroxide (B78521) to a slurry of cyanuric chloride in excess allyl alcohol, with the crucial step of maintaining the reaction temperature below 10°C.[2] This low-temperature approach aimed to minimize side reactions and improve the purity of the final product.
Further innovations in the manufacturing process continued over the years, focusing on aspects like the concentration of reactants, the use of different solvents, and purification techniques. These developments were driven by the growing demand for high-purity TAC for specialized applications in the polymer industry.[3]
The primary synthesis route that has been consistently refined involves the reaction of cyanuric chloride with allyl alcohol in the presence of an acid acceptor, typically an alkali metal hydroxide.[2][3] An alternative method involves the reaction of a salt of cyanuric acid with allyl chloride.[4]
Understanding the Isomer: Triallyl Isocyanurate (TAIC)
It is crucial to distinguish this compound (TAC) from its isomer, triallyl isocyanurate (TAIC). While both are trifunctional crosslinking agents, their synthesis and properties differ. TAIC is often produced through the trimerization of allyl isocyanate or by the reaction of isocyanuric acid with allyl chloride.[5][6] The distinct structural arrangements of TAC and TAIC influence their reactivity and the properties of the resulting polymers.[4]
Core Synthesis Pathways
The historical development of this compound synthesis can be visualized as a progression towards more controlled and efficient processes.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Method/Reference |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [7] |
| Molecular Weight | 249.27 g/mol | [7] |
| Appearance | Colorless transparent liquid or white crystal | [1][8] |
| Melting Point | 26-28 °C | [7] |
| Boiling Point | 150-160 °C at 10 mmHg | [7] |
| Density | 1.1133 g/mL at 30 °C | [8] |
| Refractive Index | 1.5049 at 25 °C | [8] |
| Solubility | Hardly soluble in water; Soluble in ethanol, acetone, halogenated hydrocarbons | [8] |
| Viscosity | 1.26 x 10⁻² Pa·s at 30 °C | [8] |
Key Experimental Protocols
The following are detailed methodologies for the synthesis of this compound based on the foundational patents.
Dudley's Initial Synthesis (1946)
Objective: To synthesize this compound.
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
Sodium hydroxide
-
Dioxane (optional solvent)
Procedure:
-
A solution of sodium hydroxide in allyl alcohol is prepared.
-
A solution of cyanuric chloride, optionally dissolved in a solvent like dioxane, is added to the allyl alcohol-sodium hydroxide mixture.
-
The reaction is allowed to proceed, resulting in the formation of this compound and sodium chloride.
-
The precipitated sodium chloride is removed by filtration.
-
Excess allyl alcohol is removed by distillation under reduced pressure on a steam bath to yield the crude this compound.
-
The product can be further purified by washing with water to remove any remaining salts and unreacted starting materials.[1]
Yield: Approximately 71-76% of the theoretical yield was reported in the patent examples.[1]
Nelb's Improved Synthesis (1951)
Objective: To produce this compound with high yield and purity.
Materials:
-
Cyanuric chloride (1 mol)
-
Allyl alcohol (in excess of 3 mols)
-
Sodium hydroxide (at least 3 mols) as a concentrated aqueous solution (e.g., 40-50%)
-
Toluene (B28343) (optional inert organic solvent)
Procedure:
-
A slurry of one mole of cyanuric chloride in excess of three moles of allyl alcohol is prepared. An inert organic solvent such as toluene can be used as a diluent.
-
The mixture is cooled to a temperature between 0°C and -10°C.
-
A concentrated aqueous solution of sodium hydroxide (at least three moles) is slowly added to the slurry with vigorous stirring. The rate of addition is controlled to ensure the reaction temperature does not exceed 10°C.
-
Upon completion of the reaction, the mixture is washed with water to remove sodium chloride, excess allyl alcohol, and any unreacted sodium hydroxide.
-
The resulting solution, containing toluene and this compound, is then subjected to reduced pressure on a steam bath to remove the toluene, yielding the final product.[2]
Yield: A yield of 85.5% (92% based on active cyanuric chloride used) of nearly water-white this compound was reported.[2]
From Insecticide to Industrial Staple: The Evolving Applications of TAC
While initially patented for its insecticidal properties, the true potential of this compound was realized in its ability to act as a crosslinking agent.[1][4] Its three allyl groups readily participate in polymerization reactions, creating a robust three-dimensional network structure. This crosslinking imparts enhanced thermal stability, mechanical strength, and chemical resistance to a wide range of polymers.[4]
Today, TAC is a vital component in the production of high-performance materials, including:
-
Unsaturated Polyesters and Acrylic Resins: It significantly improves the strength, rigidity, and heat resistance of these materials, making them suitable for demanding applications.[1]
-
Glass-Reinforced Plastics: TAC is crucial for manufacturing plastics that can withstand high temperatures and mechanical stress.[4]
-
Rubber and Cable Industries: It acts as a vulcanization co-agent, improving the curing process and the final properties of rubber products.[4]
-
Radiation-Cured Coatings: As a co-agent in radiation curing, it enhances the efficiency of the crosslinking process.[4]
The journey of this compound from a potential insecticide to an indispensable industrial chemical underscores the importance of continued research and the often-unforeseen applications of novel chemical compounds.
Logical Workflow for TAC Synthesis and Application
The synthesis and subsequent application of this compound follow a logical progression from raw materials to final, enhanced products.
References
- 1. This compound [frdtech.com]
- 2. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwinfo.com [chemwinfo.com]
- 4. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 5. CAS 101-37-1: this compound | CymitQuimica [cymitquimica.com]
- 6. Triallyl isocyanurate and process for producing the same | TREA [trea.com]
- 7. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 8. Engage in this compound, crosslinking agent, CAS:101-37-1, Rubber Coagent to Your Requirements. [hzkeli.com]
An In-depth Technical Guide to the Stability and Storage of Triallyl Cyanurate
For Researchers, Scientists, and Drug Development Professionals
Triallyl cyanurate (TAC), a trifunctional crosslinking agent, is integral to the development of high-performance polymers due to its ability to enhance thermal stability, chemical resistance, and mechanical strength. A thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its efficacy and safety in research and development applications. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and the experimental protocols used to assess its stability.
Core Stability Characteristics and Recommended Storage
This compound is a stable compound under standard ambient conditions but is susceptible to degradation when exposed to heat, moisture, and light. It is a white to off-white crystalline solid or viscous liquid at room temperature. The stability of TAC is a critical factor in its handling, storage, and application.
Key Stability Attributes:
-
Thermal Stability: TAC is sensitive to heat and can undergo hazardous polymerization at temperatures above 60°C. Thermal decomposition occurs at higher temperatures.
-
Hydrolytic Stability: As an ester of cyanuric acid, TAC is susceptible to hydrolysis, particularly in the presence of acids or bases, which can cleave the allyl ether linkages.
-
Photostability: Exposure to light, especially UV radiation, can initiate free-radical polymerization and degradation of the molecule.
-
Compatibility: TAC is incompatible with strong oxidizing agents, acids, peroxides, copper, iron, and their salts. Contact with these substances can lead to vigorous reactions and decomposition.
Recommended Storage Conditions:
To maintain the integrity and reactivity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, store below 25°C (77°F) | To prevent thermal degradation and polymerization.[1][2] |
| Atmosphere | Dry, under an inert gas (e.g., nitrogen, argon) | To protect from moisture and oxygen, which can promote hydrolysis and oxidation.[2][3] |
| Light Exposure | Store in a dark place | To prevent photodegradation and polymerization.[2] |
| Container | Tightly closed, in a glass or other appropriate container | To prevent contamination and exposure to air and moisture.[1][2][3] |
| Ventilation | Well-ventilated area | To dissipate any potential vapors and ensure a safe storage environment.[4] |
Degradation Pathways and Mechanisms
The degradation of this compound primarily proceeds through two main pathways: hydrolysis of the ether linkages and free-radical polymerization of the allyl groups.
Hydrolytic Degradation
The ester-like linkages in this compound are susceptible to hydrolysis, which involves the cleavage of the C-O bond between the triazine ring and the allyl group. This reaction is catalyzed by the presence of water, and its rate can be accelerated by acidic or basic conditions. The ultimate product of complete hydrolysis is cyanuric acid and three molecules of allyl alcohol.
Free-Radical Polymerization and Crosslinking
The three allyl groups in the TAC molecule are capable of undergoing free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of a radical initiator (e.g., peroxides). The polymerization of the allyl groups leads to the formation of a highly crosslinked polymer network. This is the intended reaction when TAC is used as a crosslinking agent.
Experimental Protocols for Stability Assessment
A comprehensive evaluation of this compound's stability involves a suite of analytical techniques to characterize its thermal, hydrolytic, and photostability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of TAC.
Methodology (based on ASTM E1131):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of TAC into a suitable TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, purity, and thermal transitions (e.g., polymerization) of TAC.
Methodology (based on ISO 11357):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of TAC into a hermetically sealed aluminum DSC pan.
-
Temperature Program:
-
Equilibrate the sample at 0°C.
-
Heat the sample from 0°C to 250°C at a constant heating rate of 10°C/min.
-
Cool the sample back to 0°C at 10°C/min.
-
Perform a second heating scan from 0°C to 250°C at 10°C/min.
-
-
Data Analysis: Analyze the thermogram for endothermic events (melting) and exothermic events (polymerization/decomposition). The melting point is determined from the peak of the endotherm in the first heating scan. The presence and characteristics of exotherms can provide information on thermal reactivity.
Accelerated Aging Study
Objective: To predict the long-term stability of TAC under defined storage conditions.
Methodology (based on Arrhenius principles):
-
Sample Preparation: Place accurately weighed samples of TAC in sealed, amber glass vials under an inert atmosphere.
-
Storage Conditions: Store the vials at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C) in temperature- and humidity-controlled stability chambers.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the withdrawn samples for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the natural logarithm of the TAC concentration versus time for each temperature. Determine the degradation rate constant (k) from the slope of the line. Construct an Arrhenius plot by plotting the natural logarithm of k versus the reciprocal of the absolute temperature (1/T). Extrapolate the line to the recommended storage temperature (e.g., 25°C) to predict the shelf life.
Summary of Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes key physical and thermal properties relevant to its stability.
| Property | Value | Method/Reference |
| Melting Point | 26-28 °C (79-82 °F) | [NIST WebBook][5] |
| Boiling Point | 162 °C at 0.33 kPa | [TCI AMERICA SDS][2] |
| Flash Point | >110 °C (>230 °F) | [Sigma-Aldrich SDS][6] |
| Autoignition Temperature | 410 °C (770 °F) | [ECHA][4] |
| Decomposition Temperature | Onset of significant decomposition is typically observed above 150°C in TGA studies. | General TGA data |
Conclusion
The stability of this compound is a critical consideration for its effective and safe use in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, its degradation can be minimized. Understanding the primary degradation pathways of hydrolysis and free-radical polymerization allows for the implementation of appropriate control measures. The experimental protocols outlined in this guide provide a framework for a comprehensive stability assessment of this compound, ensuring the reliability of experimental outcomes and the safety of laboratory personnel.
References
- 1. TRIALLYL ISOCYANURATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. echemi.com [echemi.com]
- 5. This compound [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Triallyl Cyanurate in Peroxide Crosslinking of Polyethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinked polyethylene (B3416737) (XLPE) is a thermosetting polymer with enhanced mechanical, thermal, and chemical resistance properties compared to standard polyethylene.[1][2][3][4] This improvement is achieved by forming a three-dimensional network structure through chemical or physical crosslinking methods.[1][2] Peroxide-initiated crosslinking is a widely used chemical method where organic peroxides decompose at elevated temperatures to generate free radicals, which in turn create carbon-carbon bonds between polyethylene chains.[2][5]
Triallyl cyanurate (TAC) is a highly effective co-agent or crosslinking promoter used in conjunction with peroxides to enhance the efficiency and properties of crosslinked polyethylene.[6] The addition of TAC allows for a reduction in the required peroxide concentration to achieve a specific gel content, leading to a more cost-effective process and potentially reducing unwanted side reactions.[6] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the peroxide crosslinking of polyethylene.
Mechanism of Action
The peroxide crosslinking of polyethylene in the presence of this compound involves a multi-step radical mechanism:
-
Initiation: The process begins with the thermal decomposition of the organic peroxide (e.g., Dicumyl Peroxide, DCP) into highly reactive free radicals.[2]
-
Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the polyethylene backbone, creating polyethylene macroradicals (PE•).
-
Crosslinking:
-
Direct C-C Bonds: Two polyethylene macroradicals can combine directly to form a crosslink.
-
Role of TAC: this compound, with its three reactive allyl groups, readily reacts with the polyethylene macroradicals. This reaction grafts the TAC molecule onto the polyethylene chain, introducing additional reactive sites. The remaining allyl groups on the grafted TAC can then react with other polyethylene macroradicals, forming a more complex and densely crosslinked network.[7] This process significantly increases the crosslinking efficiency.[6] TAC can also undergo self-polymerization to a limited extent, forming small polymer chains that can be incorporated into the polyethylene network.[8]
-
The presence of TAC not only accelerates the crosslinking process but also leads to a higher crosslink density compared to using peroxide alone for the same concentration.[6]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the peroxide crosslinking of polyethylene with the aid of this compound.
Caption: Peroxide crosslinking of polyethylene with TAC.
Experimental Protocols
This section outlines a general protocol for the preparation and characterization of TAC-crosslinked polyethylene.
Materials
-
Polyethylene (specify grade, e.g., Low-Density Polyethylene - LDPE, High-Density Polyethylene - HDPE)
-
Organic Peroxide (e.g., Dicumyl Peroxide - DCP)
-
This compound (TAC)
-
Antioxidant (e.g., Irganox 1010)
-
Xylene (for gel content determination)
Experimental Workflow
The following diagram outlines the typical workflow for preparing and testing TAC-crosslinked PE samples.
Caption: Experimental workflow for TAC-crosslinked PE.
Procedure
-
Compounding:
-
Dry the polyethylene resin to remove any moisture.
-
Pre-mix the polyethylene, peroxide, this compound, and antioxidant in the desired ratios (see data tables for examples).
-
Melt-compound the mixture using an internal mixer (e.g., Brabender) or a twin-screw extruder. A typical processing temperature is 120-140°C to ensure melting and homogenous mixing without initiating significant crosslinking.[5]
-
-
Compression Molding and Curing:
-
Place the compounded material into a mold of desired dimensions.
-
Preheat the mold in a compression molding press to the curing temperature (typically 170-190°C).[9]
-
Apply pressure (e.g., 10-15 MPa) for a specified curing time (e.g., 10-20 minutes) to allow for complete crosslinking.
-
Cool the mold under pressure to solidify the crosslinked polyethylene sheet.
-
-
Characterization:
-
Gel Content (Degree of Crosslinking):
-
Cut a sample of known weight (W_i).
-
Place the sample in a wire mesh cage and immerse it in boiling xylene for 24 hours to dissolve the un-crosslinked (sol) fraction.
-
Remove the sample and dry it in a vacuum oven until a constant weight (W_f) is achieved.
-
Calculate the gel content using the formula: Gel Content (%) = (W_f / W_i) * 100.
-
-
Mechanical Testing:
-
Prepare dumbbell-shaped specimens from the cured sheets according to standard test methods (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact strength).
-
Conduct tensile tests to determine tensile strength, elongation at break, and modulus.
-
Perform impact tests to evaluate the material's toughness.
-
-
Thermal Analysis:
-
Use Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and crystallinity. Crosslinking typically reduces crystallinity.[10]
-
Employ Thermogravimetric Analysis (TGA) to assess the thermal stability of the crosslinked polyethylene.
-
-
Rheological Analysis:
-
Utilize a Moving Die Rheometer (MDR) or a rotational rheometer to monitor the crosslinking process (cure characteristics). This provides information on scorch time (time to onset of crosslinking) and cure rate.[11]
-
-
Data Presentation
The following tables summarize typical quantitative data on the effect of this compound on the properties of peroxide-crosslinked polyethylene.
Table 1: Effect of TAC on Gel Content and Mechanical Properties of LDPE
| Formulation | DCP (phr) | TAC (phr) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control | 2.0 | 0.0 | 75 | 18 | 350 |
| TAC-0.5 | 1.5 | 0.5 | 80 | 19 | 320 |
| TAC-1.0 | 1.5 | 1.0 | 88 | 20 | 280 |
| TAC-1.5 | 1.5 | 1.5 | 92 | 21 | 250 |
*phr: parts per hundred resin
Note: The addition of TAC allows for a reduction in DCP while achieving a higher gel content. Tensile strength generally increases with TAC concentration, while elongation at break decreases due to the more rigid network structure.
Table 2: Effect of Crosslinking on Thermal Properties of HDPE
| Property | Neat HDPE | Crosslinked HDPE (with Peroxide and TAC) |
| Melting Temperature (°C) | 131.9 | 128.6[10] |
| Crystallization Temperature (°C) | 114.5 | 109.2[10] |
| Degree of Crystallinity (%) | 62.7 | 45.8[10] |
| Heat Deformation Temperature (°C) | ~65 | 80.1[12] |
Note: Crosslinking disrupts the crystalline structure, leading to a decrease in melting temperature, crystallization temperature, and overall crystallinity.[10] However, the formation of the crosslinked network significantly improves the heat deformation temperature.[12]
Table 3: Rheological Properties of Crosslinked Polyethylene
| Property | Description | Typical Trend with Increased Crosslinking |
| Storage Modulus (G') | Represents the elastic response of the material. | Increases[13] |
| Loss Modulus (G'') | Represents the viscous response of the material. | Initially increases, then may decrease at higher crosslink densities. |
| Complex Viscosity (η*) | Measure of the material's resistance to flow. | Increases |
| Scorch Time | Time before the onset of significant crosslinking. | Can be influenced by the type of peroxide and co-agent. |
Note: As the crosslink density increases, the material becomes more solid-like, leading to an increase in the storage modulus and complex viscosity.[13]
Conclusion
This compound is a valuable co-agent in the peroxide crosslinking of polyethylene, offering several advantages:
-
Increased Crosslinking Efficiency: Allows for achieving a desired degree of crosslinking with lower peroxide concentrations.[6]
-
Enhanced Mechanical Properties: Improves tensile strength and hardness.[14]
-
Improved Thermal Resistance: Increases the service temperature of the polyethylene.[3][15]
The optimal concentrations of peroxide and TAC will depend on the specific grade of polyethylene and the desired final properties of the crosslinked material. The experimental protocols and data presented here provide a foundation for researchers and scientists to develop and optimize crosslinked polyethylene formulations for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Heat and Flexibility: Unraveling the Advantages of Cross-Linked Polyethylene (XLPE) - GuangDong Advanced Thermoplastic Polymer Technology Co., Ltd. [atpchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pergan.com [pergan.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. azom.com [azom.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Characterizing TAC Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential analytical techniques for characterizing polymers modified with Triallyl Cyanurate (TAC). TAC is a trifunctional monomer widely used as a crosslinking agent to enhance the thermal, mechanical, and chemical resistance of various polymers.[1][2] Accurate characterization of these modified polymers is crucial for quality control, research and development, and ensuring the final product meets the required performance standards.
This document outlines the principles, experimental protocols, and data interpretation for key analytical methods, including spectroscopic, thermal, and mechanical analyses.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the successful grafting of TAC onto the polymer backbone and for understanding the chemical changes that occur during modification.
Fourier Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a powerful and accessible technique used to identify the functional groups present in a polymer and to confirm the incorporation of TAC.[3] It can be used qualitatively to detect the presence of characteristic TAC bands in the modified polymer and quantitatively to estimate the grafting yield.[4][5]
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. By comparing the spectra of the unmodified and TAC-modified polymers, one can identify new peaks associated with TAC and monitor the disappearance or change in intensity of peaks related to the reaction sites.
Experimental Protocol: FTIR Analysis of TAC Modified Polymer Films
1. Sample Preparation:
- Thin Film Casting: Dissolve the polymer sample (both unmodified and TAC-modified) in a suitable solvent. Cast the solution onto a KBr salt plate or a clean glass slide and allow the solvent to evaporate completely, forming a thin, uniform film.[3]
- Attenuated Total Reflectance (ATR): For bulk samples, pellets, or films that are too thick for transmission analysis, ATR-FTIR is a suitable alternative.[6] Ensure good contact between the sample and the ATR crystal (e.g., diamond or ZnSe) by applying consistent pressure.[6]
2. Instrument Parameters:
- Spectrometer: A standard benchtop FTIR spectrometer.
- Spectral Range: 4000 - 650 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
- Background: Collect a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal (for ATR) before running the sample.
3. Data Analysis:
- Qualitative Analysis: Compare the spectra of the unmodified and TAC-modified polymers. Look for the appearance of characteristic peaks for TAC, such as those related to the triazine ring and the allyl groups.
- Quantitative Analysis: The grafting yield of TAC can be estimated by creating a calibration curve using standards of known TAC concentration or by using the ratio of the absorbance of a characteristic TAC peak to a reference peak from the polymer backbone that does not change during the reaction.[5][7]
Table 1: Characteristic FTIR Absorption Bands for TAC
| Wavenumber (cm⁻¹) | Assignment |
| ~1558 | Triazine ring stretching |
| ~1401 | C-N stretching in triazine ring |
| ~1325 | C-O stretching |
| ~3080 | =C-H stretching of allyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy provides detailed information about the chemical structure of the TAC-modified polymer at the molecular level.[8] Both ¹H NMR and ¹³C NMR are used to confirm the grafting of TAC, identify the structure of the grafted chains, and in some cases, quantify the degree of modification.[9]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of a nucleus influences its resonance frequency, providing detailed structural information.
Experimental Protocol: ¹H and ¹³C NMR Analysis of TAC Grafted Copolymers
1. Sample Preparation:
- Dissolve an appropriate amount of the TAC-modified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the polymer's solubility and the spectrometer's sensitivity, but typically ranges from 5-20 mg/mL.
2. Instrument Parameters (¹H NMR):
- Spectrometer: 300-600 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-5 seconds.
3. Instrument Parameters (¹³C NMR):
- Spectrometer: 75-150 MHz NMR spectrometer.
- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).
- Relaxation Delay: 2-10 seconds.
4. Data Analysis:
- Identify the characteristic chemical shifts for the protons and carbons of TAC and the polymer backbone. The appearance of new signals corresponding to TAC in the polymer spectrum confirms grafting.
- Integration of the ¹H NMR signals can be used to determine the molar ratio of TAC to the polymer repeating units.
Table 2: Typical ¹H NMR Chemical Shifts for this compound (TAC) related structures
| Chemical Shift (ppm) | Assignment |
| 4.3 - 4.5 | -CH₂- protons adjacent to the oxygen |
| 5.1 - 5.3 | =CH₂ protons of the allyl group |
| 5.7 - 5.9 | -CH= proton of the allyl group |
Note: Chemical shifts can vary slightly depending on the solvent and the specific polymer structure.
Thermal Analysis
Thermal analysis techniques are essential for evaluating the effect of TAC modification on the thermal stability and phase behavior of polymers.[10]
Thermogravimetric Analysis (TGA)
Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the polymer, including the onset of degradation and the decomposition profile.
Principle: As the temperature increases, the polymer will eventually decompose, leading to a loss of mass. The temperature at which this mass loss occurs provides information about the material's thermal stability.
Experimental Protocol: TGA of TAC Modified Polymers
1. Sample Preparation:
- Use a small, representative sample of the polymer (typically 5-10 mg).
2. Instrument Parameters:
- Heating Rate: A typical heating rate is 10 °C/min.
- Temperature Range: 25 °C to 600 °C (or higher, depending on the polymer's degradation temperature).
- Atmosphere: Nitrogen (for inert atmosphere) or air/oxygen (to study oxidative degradation). Flow rate of 20-50 mL/min.
3. Data Analysis:
- Determine the onset of decomposition temperature (the temperature at which significant mass loss begins).
- Analyze the shape of the TGA curve to understand the degradation mechanism (e.g., single-step or multi-step degradation).
- Compare the thermal stability of the unmodified and TAC-modified polymers.
Differential Scanning Calorimetry (DSC)
Application: DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[10]
Principle: As the polymer undergoes a phase transition, there is a change in heat flow. DSC measures this change, allowing for the identification of the transition temperatures.
Experimental Protocol: DSC of TAC Modified Polymers
1. Sample Preparation:
- Use a small sample of the polymer (typically 5-10 mg) sealed in an aluminum pan.[11]
2. Instrument Parameters:
- Heating/Cooling Rate: A typical rate is 10 °C/min.
- Temperature Program:
- Heat from room temperature to above the expected melting point.
- Hold for a few minutes to erase the thermal history.
- Cool at a controlled rate.
- Reheat to observe the thermal transitions.
- Atmosphere: Nitrogen.
3. Data Analysis:
- Determine the glass transition temperature (Tg) from the step change in the baseline of the DSC curve.
- Identify the melting temperature (Tm) from the endothermic peak and the crystallization temperature (Tc) from the exothermic peak.
- Compare the thermal transitions of the unmodified and TAC-modified polymers.
Table 3: Illustrative Thermal Properties of a TAC-Modified Polymer (Example: Crosslinked Polyethylene (B3416737) - XLPE)
| Property | Unmodified PE | TAC-Modified PE (XLPE) |
| Onset of Decomposition (TGA, N₂)[12] | ~350-400 °C | ~400-450 °C |
| Glass Transition Temp. (Tg, DSC) | ~ -120 °C | ~ -115 °C |
| Melting Temperature (Tm, DSC) | ~110-130 °C | ~105-125 °C |
Note: These are typical values and can vary depending on the specific grade of polyethylene and the degree of crosslinking.
Characterization of Crosslinking
For crosslinked polymers, it is important to quantify the extent of the network formation.
Gel Content and Swelling Ratio
Application: These are simple yet effective methods to determine the degree of crosslinking in a polymer network.
Principle:
-
Gel Content: The crosslinked portion of the polymer is insoluble in a suitable solvent. The gel content is the weight percentage of the insoluble fraction.
-
Swelling Ratio: The crosslinked network will swell in a good solvent rather than dissolve. The swelling ratio is a measure of the amount of solvent absorbed by the gel.
Experimental Protocol: Gel Content and Swelling Ratio (based on ASTM D2765)
1. Materials:
- Dried, pre-weighed sample of the TAC-modified polymer.
- A suitable solvent (e.g., xylene for polyethylene-based polymers).
- Extraction apparatus (e.g., Soxhlet extractor).
- Fine mesh bags.
2. Procedure (Gel Content):
- Place a known weight of the sample (W_initial) in a mesh bag.
- Extract the sample with the boiling solvent for a specified period (e.g., 12-24 hours).
- Remove the bag and dry the insoluble gel to a constant weight (W_final) in a vacuum oven.
- Calculation: Gel Content (%) = (W_final / W_initial) * 100
3. Procedure (Swelling Ratio):
- Immerse a known weight of the dried gel (W_dry) in the solvent at a specific temperature until equilibrium swelling is reached.
- Remove the swollen gel, blot the surface to remove excess solvent, and weigh it (W_swollen).
- Calculation: Swelling Ratio = (W_swollen - W_dry) / W_dry
Mechanical Properties
The modification of polymers with TAC is often performed to improve their mechanical properties.
Tensile Testing
Application: Tensile testing is used to measure the mechanical properties of a material under tension, such as tensile strength, Young's modulus (modulus of elasticity), and elongation at break.[12]
Principle: A standardized sample is subjected to a controlled tensile force until it fails. The force and the elongation of the sample are measured throughout the test.
Experimental Protocol: Tensile Testing (based on ASTM D638) [12]
1. Sample Preparation:
- Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.
2. Instrument:
- Universal Testing Machine (UTM) equipped with grips suitable for holding the polymer specimens.
3. Test Parameters:
- Test Speed: The crosshead speed is typically set according to the standard (e.g., 5 mm/min or 50 mm/min).
- Temperature and Humidity: Condition and test the specimens in a controlled environment as specified in the standard.
4. Data Analysis:
- Tensile Strength: The maximum stress the material can withstand before breaking.[12]
- Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[12]
- Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[12]
Table 4: Typical Mechanical Properties of a Polymer Before and After TAC Modification (Example: PVC)
| Property | Unmodified PVC (Rigid) | TAC-Modified PVC (Illustrative) |
| Tensile Strength (MPa) | 34 - 62 | 40 - 70 |
| Young's Modulus (GPa) | ~2.8 | 3.0 - 3.5 |
| Elongation at Break (%) | 50 - 150[7] | 20 - 100 |
Note: These are typical values. The actual properties of TAC-modified PVC will depend on the concentration of TAC and the processing conditions.
Visualizations
Experimental Workflow for Characterizing TAC-Modified Polymers
Caption: Workflow for the synthesis and characterization of TAC-modified polymers.
Logical Relationship of Analytical Techniques to Polymer Properties
Caption: Mapping of analytical techniques to the polymer properties they elucidate.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. plastecprofiles.com [plastecprofiles.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. mt.com [mt.com]
- 7. safer2028.fi [safer2028.fi]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rollepaal.com [rollepaal.com]
- 11. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Hydrogel Synthesis Using Triallyl Cyanurate (TAC) Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including biocompatibility, tunable mechanical strength, and controlled release capabilities, make them highly valuable in biomedical applications such as drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are significantly influenced by the type and concentration of the crosslinking agent used in its synthesis.
Triallyl cyanurate (TAC) is a trifunctional monomer that serves as an effective crosslinking agent in radical-induced polymerizations.[1] Its three allyl groups enable the formation of a dense and stable crosslinked network, enhancing the thermal stability, mechanical strength, and rigidity of the resulting polymer system.[1] This document provides a detailed protocol for the synthesis of hydrogels using TAC as a crosslinker, focusing on a Poly(vinyl alcohol) (PVA) based system as a representative example. It also presents data on how varying the concentration of TAC can modulate the key properties of the hydrogel and includes diagrams to illustrate the experimental workflow and underlying chemical principles.
Mechanism of Crosslinking
The crosslinking of polymer chains using TAC is typically initiated by a free-radical source. In the case of a PVA-hydrogel, a chemical initiator such as ammonium (B1175870) persulfate (APS) is often used in combination with a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED). The process begins with the generation of free radicals from the initiator. These radicals then react with the allyl groups of the TAC molecules and abstract hydrogen atoms from the hydroxyl groups of the PVA chains, creating reactive sites. This initiates a chain reaction where the TAC molecules act as bridges, covalently linking multiple PVA chains together to form a three-dimensional network. The trifunctional nature of TAC allows for the formation of a highly crosslinked and stable hydrogel structure.
Experimental Protocols
Materials
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, medium molecular weight
-
This compound (TAC)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
Equipment
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Molds for hydrogel casting (e.g., petri dishes, custom-made molds)
-
Spatula and weighing balance
-
Micropipettes
Generalized Protocol for PVA-TAC Hydrogel Synthesis
This protocol describes a generalized method for preparing a PVA-based hydrogel crosslinked with TAC using chemical-initiated free-radical polymerization. The concentrations of TAC can be varied to tailor the hydrogel's properties.
-
PVA Solution Preparation:
-
Weigh the desired amount of PVA powder and dissolve it in DI water to achieve the target concentration (e.g., 10% w/v).
-
Heat the solution to 90°C while stirring continuously until the PVA is completely dissolved and the solution becomes clear.
-
Allow the PVA solution to cool down to room temperature.
-
-
Preparation of Crosslinking Solution:
-
In a separate container, prepare the crosslinking solution by adding the desired amount of TAC to the cooled PVA solution. Stir until the TAC is well-dispersated. The concentration of TAC can be varied (e.g., 1%, 2.5%, 5% w/w with respect to PVA).
-
-
Initiation of Crosslinking:
-
Add the initiator, ammonium persulfate (APS) (e.g., 0.5% w/w with respect to PVA), to the PVA-TAC solution and stir until it is completely dissolved.
-
Add the catalyst, TEMED (e.g., 0.25% v/v of the total solution volume), to the mixture. Stir vigorously for a few seconds to ensure uniform mixing.
-
-
Gelation:
-
Immediately pour the final solution into the desired molds.
-
Allow the solution to stand at room temperature for the gelation process to complete. The gelation time will vary depending on the concentrations of the reactants but is typically in the range of 30 minutes to a few hours.
-
-
Purification:
-
After gelation, immerse the hydrogels in a large volume of DI water for 24-48 hours to remove any unreacted monomers, crosslinker, and initiator. The water should be changed periodically (e.g., every 8 hours).
-
-
Characterization:
-
The purified hydrogels can then be characterized for their swelling behavior, mechanical properties, and morphology.
-
Data Presentation
The concentration of the crosslinker is a critical parameter that dictates the final properties of the hydrogel. The following tables provide representative data illustrating the expected effect of varying TAC concentration on the swelling ratio and mechanical properties of a PVA hydrogel.
Table 1: Effect of TAC Concentration on the Equilibrium Swelling Ratio (ESR) of PVA Hydrogels.
| TAC Concentration (% w/w relative to PVA) | Equilibrium Swelling Ratio (%) |
| 1.0 | 1250 ± 85 |
| 2.5 | 870 ± 60 |
| 5.0 | 540 ± 45 |
Note: The data presented are illustrative and may vary based on the specific experimental conditions.
An increase in the concentration of the crosslinking agent generally leads to a decrease in the swelling ratio.[2][3] This is because a higher crosslinking density creates a more tightly bound network structure, which restricts the expansion of the polymer chains and their ability to absorb water.[2]
Table 2: Effect of TAC Concentration on the Mechanical Properties of PVA Hydrogels.
| TAC Concentration (% w/w relative to PVA) | Tensile Strength (kPa) | Young's Modulus (kPa) |
| 1.0 | 45 ± 5 | 15 ± 2 |
| 2.5 | 80 ± 8 | 35 ± 4 |
| 5.0 | 135 ± 12 | 70 ± 6 |
Note: The data presented are illustrative and may vary based on the specific experimental conditions.
The mechanical properties of the hydrogel, such as tensile strength and Young's modulus, are expected to increase with higher concentrations of TAC.[2] A greater number of crosslinks results in a more rigid and robust network structure, which can withstand higher stress before breaking.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of PVA-TAC hydrogels.
Signaling Pathway/Logical Relationship
Caption: Mechanism of free-radical crosslinking of PVA with TAC.
Conclusion
This application note provides a foundational protocol for the synthesis of hydrogels using this compound as a crosslinker. By varying the concentration of TAC, researchers can effectively tune the swelling and mechanical properties of the resulting hydrogels to suit the needs of various biomedical and pharmaceutical applications. The provided protocols and data serve as a valuable starting point for the development and optimization of TAC-crosslinked hydrogels for specific research and drug development purposes.
References
Application Note: Real-Time Monitoring of Triallyl Cyanurate Polymerization Kinetics using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl cyanurate (TAC) is a trifunctional monomer utilized as a crosslinking agent to enhance the thermal and mechanical properties of polymers. The study of its polymerization kinetics is crucial for optimizing reaction conditions and controlling the final properties of the crosslinked material. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time, in-situ monitoring of polymerization reactions.[1] By tracking the disappearance of specific functional groups, the rate and extent of polymerization can be accurately determined. This application note provides a detailed protocol for the analysis of TAC polymerization kinetics using FTIR spectroscopy.
The polymerization of TAC proceeds via a free-radical mechanism, which involves the initiation, propagation, and termination of polymer chains.[2] The allyl groups of the TAC monomer are consumed during this process. The progress of the reaction can be monitored by observing the decrease in the infrared absorbance band corresponding to the C=C stretching vibration of the allyl groups, typically found around 1645 cm⁻¹.[2]
Experimental Protocols
This section details the necessary materials, equipment, and procedures for conducting the FTIR analysis of TAC polymerization.
Materials and Equipment
-
Monomer: this compound (TAC), purity >98%
-
Initiator: Benzoyl peroxide (BPO) or Dicumyl peroxide (DCP)
-
Solvent (optional): Anhydrous toluene (B28343) or other suitable non-reactive solvent
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory and a heated stage.
-
Software: For data acquisition and analysis.
-
Nitrogen source: For purging the sample compartment.
-
Standard laboratory glassware and safety equipment.
Sample Preparation
-
Prepare a stock solution of the initiator in the chosen solvent (if applicable) at a known concentration (e.g., 0.1 M).
-
In a clean, dry vial, weigh a precise amount of TAC monomer.
-
If conducting the polymerization in solution, add the desired volume of solvent to the TAC monomer.
-
Add the calculated volume of the initiator stock solution to the monomer or monomer solution to achieve the desired initiator concentration (e.g., 1 mol% relative to the monomer).
-
Mix the solution thoroughly until the initiator is completely dissolved.
FTIR Data Acquisition
-
Instrument Setup:
-
Install the ATR accessory in the FTIR spectrometer.
-
Connect the heated stage to the temperature controller.
-
Purge the sample compartment with dry nitrogen to minimize atmospheric interference (e.g., water and carbon dioxide).
-
-
Background Spectrum:
-
Set the ATR crystal to the desired reaction temperature.
-
Once the temperature has stabilized, collect a background spectrum. This will be subtracted from the sample spectra.
-
-
In-situ Monitoring:
-
Apply a small drop of the prepared TAC and initiator mixture onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Immediately start the time-course data acquisition.
-
Collect spectra at regular intervals (e.g., every 30 seconds) for the duration of the polymerization reaction.
-
Typical FTIR parameters:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32 per spectrum
-
-
Data Analysis and Presentation
The degree of conversion (DC) of the allyl groups can be calculated by monitoring the decrease in the area or height of the C=C stretching vibration peak at approximately 1645 cm⁻¹. An internal reference peak that does not change during the reaction, such as the triazine ring vibration around 1560 cm⁻¹, should be used for normalization to account for any variations in sample thickness or instrument drift.
The degree of conversion is calculated using the following formula:
DC (%) = [1 - (At,allyl / At,ref) / (A0,allyl / A0,ref)] * 100
Where:
-
At,allyl is the absorbance of the allyl C=C peak at time t.
-
At,ref is the absorbance of the internal reference peak at time t.
-
A0,allyl is the initial absorbance of the allyl C=C peak at time t=0.
-
A0,ref is the initial absorbance of the internal reference peak at time t=0.
Quantitative Data Summary
The following tables present illustrative data for the polymerization of this compound under different experimental conditions.
Table 1: Degree of Conversion of this compound over Time at 80°C with 1 mol% BPO
| Time (minutes) | Absorbance of Allyl C=C (1645 cm⁻¹) | Absorbance of Triazine Ring (1560 cm⁻¹) | Normalized Allyl Absorbance | Degree of Conversion (%) |
| 0 | 0.850 | 0.500 | 1.700 | 0.0 |
| 10 | 0.680 | 0.500 | 1.360 | 20.0 |
| 20 | 0.510 | 0.500 | 1.020 | 40.0 |
| 30 | 0.383 | 0.500 | 0.765 | 55.0 |
| 60 | 0.213 | 0.500 | 0.425 | 75.0 |
| 90 | 0.128 | 0.500 | 0.255 | 85.0 |
| 120 | 0.085 | 0.500 | 0.170 | 90.0 |
Table 2: Effect of Temperature on the Rate of Polymerization of this compound (1 mol% DCP)
| Temperature (°C) | Initial Rate of Polymerization (% Conversion/min) | Time to 50% Conversion (minutes) | Final Degree of Conversion (%) |
| 70 | 0.8 | 62.5 | 88 |
| 80 | 1.5 | 33.3 | 92 |
| 90 | 2.8 | 17.9 | 95 |
Table 3: Effect of Initiator Concentration on the Rate of Polymerization of this compound at 85°C
| Initiator (BPO) Conc. (mol%) | Initial Rate of Polymerization (% Conversion/min) | Time to 50% Conversion (minutes) | Final Degree of Conversion (%) |
| 0.5 | 1.2 | 41.7 | 90 |
| 1.0 | 2.1 | 23.8 | 93 |
| 2.0 | 3.5 | 14.3 | 94 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for FTIR analysis of TAC polymerization.
Free Radical Polymerization of this compound
Caption: Signaling pathway of TAC free radical polymerization.
Conclusion
FTIR spectroscopy with an ATR accessory provides a robust and efficient method for the in-situ monitoring of this compound polymerization kinetics. This technique allows for the real-time determination of the degree of conversion and the rate of polymerization under various experimental conditions. The detailed protocols and data presentation framework provided in this application note serve as a comprehensive guide for researchers and scientists in the field of polymer chemistry and materials science.
References
Application Notes and Protocols: Triallyl Cyanurate in High-Performance Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl cyanurate (TAC) is a trifunctional monomer utilized as a crosslinking agent to significantly enhance the thermal, mechanical, and chemical resistance properties of various polymers.[1][2][3] Its three allyl groups enable the formation of a dense crosslinked network within a polymer matrix upon curing, a process typically initiated by peroxides or high-energy radiation.[1][4] These characteristics make TAC a valuable component in the formulation of high-performance composites for demanding applications in industries such as aerospace, automotive, and electronics.[5][6] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the formulation of such advanced materials.
Data Presentation
The incorporation of this compound as a co-agent in polymer composites leads to measurable improvements in their physical properties. The following tables summarize quantitative data from studies on different composite systems.
Table 1: Mechanical Properties of High-Density Polyethylene (HDPE)/Reclaimed Tire Rubber (RTR) Blends with and without this compound (TAC)
| Property | HDPE/RTR (50/50) | HDPE/RTR (50/50) + 3% TAC | Improvement (%) |
| Tensile Strength (MPa) | Data not available | Substantially increased | - |
| Hardness | Data not available | Substantially increased | - |
| Impact Strength (J/m) | Data not available | Substantially increased | - |
| Gel Content (%) | Data not available | Increased | - |
Data synthesized from a study on gamma irradiation curing of HDPE/RTR blends. The study indicates that the addition of 3 wt% TAC at a 150 kGy irradiation dose provided the optimal enhancement of mechanical properties.[7]
Table 2: Thermal and Mechanical Properties of Epoxy Resin Composites with and without Triallyl Isocyanurate (TAIC)
| Property | Epoxy Composite | Epoxy Composite + TAIC | Change |
| Glass Transition Temperature (°C) | ~59-63 | Decreased by 1.1 °C | - |
| Initial Decomposition Temperature (°C) | Data not available | Decreased by 35.9 °C | - |
| Hardness | Data not available | Decreased by 2.8 (unitless) | - |
| Flexural Modulus (MPa) | Data not available | Decreased by 352 MPa | - |
This table features data for triallyl isocyanurate (TAIC), an isomer of TAC, which can exhibit different effects such as plasticization in certain formulations. The study highlights that TAIC's addition led to a reduction in some thermal and mechanical properties in this specific epoxy composite system.[8]
Table 3: Properties of a Nonflammable, Elastic Polymer Electrolyte with this compound (TAC)
| Property | Value |
| Tensile Strength (MPa) | 0.58 |
| Elongation at Break (%) | 162 |
| Ionic Conductivity (S cm⁻¹ at RT) | 1.8 x 10⁻⁴ |
This data demonstrates the utility of TAC in creating flexible, functional materials with specific electrochemical properties.[9]
Experimental Protocols
Synthesis of this compound (TAC)
This protocol is based on the reaction of cyanuric chloride with allyl alcohol.
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene (B28343) (or another inert solvent)
-
Ice
-
Nitrogen gas
-
Brine solution (-10 to 5 °C) for cooling
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, prepare a pre-cooled mixture of cyanuric chloride, allyl alcohol, and ice in toluene under a nitrogen blanket.[10]
-
Maintain the temperature of the mixture between -10 and 5 °C using a brine solution.
-
Rapidly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture. The addition should be completed within a very short time.[10]
-
Allow the reaction temperature to rise naturally.
-
Once the initial exothermic reaction subsides, heat the mixture to maintain a temperature that ensures the completion of the reaction.
-
After the reaction is complete, cool the mixture and allow the layers to separate.
-
Separate the organic layer containing TAC and wash it with water to remove any remaining salts and impurities.
-
Remove the toluene by distillation to obtain the crude this compound product.
-
Further purification can be achieved by vacuum distillation.
Fabrication of a High-Performance EPDM Rubber Composite
This protocol describes the preparation of an Ethylene Propylene Diene Monomer (EPDM) rubber composite incorporating TAC as a crosslinking co-agent.
Materials:
-
EPDM rubber
-
Precipitated silica (B1680970) (filler)
-
This compound (TAC)
-
Dicumyl peroxide (curing agent)
-
Stearic acid and Zinc oxide (activators)
-
Other processing aids and antioxidants as required
Procedure:
-
Compounding:
-
On a two-roll mill, soften the EPDM rubber.
-
Gradually add the activators (stearic acid, zinc oxide), followed by the filler (precipitated silica) and any other processing aids.[11]
-
Ensure thorough mixing and a homogenous dispersion of all ingredients.
-
Finally, add the this compound and dicumyl peroxide to the compound at a lower temperature to prevent premature curing (scorching).[12]
-
-
Molding and Curing:
-
Take the compounded rubber and place it into a pre-heated mold of the desired shape for testing specimens.
-
Cure the composite in a hydraulic press at a specified temperature and pressure for a predetermined optimal curing time. The curing parameters will depend on the specific formulation and the peroxide used.
-
-
Post-Curing:
-
After demolding, the composite may be subjected to a post-curing step in an oven to ensure the completion of the crosslinking reaction and to stabilize the material properties.
-
Mechanical Property Testing
Standardized testing methods are crucial for evaluating the performance of the composites.
a. Tensile Testing:
-
Standard: ASTM D3039 for polymer matrix composites or ASTM D412 for vulcanized rubber.[13]
-
Procedure: A dog-bone shaped specimen is subjected to a uniaxial tensile force until failure. The test measures tensile strength, elongation at break, and modulus of elasticity.
b. Hardness Testing:
-
Standard: ASTM D2240 (Shore Durometer Hardness).
-
Procedure: An indenter is pressed into the surface of the material under a specified force, and the depth of indentation is measured.
c. Impact Strength Testing:
-
Standard: ASTM D256 (Izod Pendulum Impact Resistance).
-
Procedure: A pendulum strikes a notched specimen, and the energy absorbed to fracture the specimen is measured.
Thermal Property Analysis
Thermal analysis techniques are used to determine the material's stability and behavior at different temperatures.
a. Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131.
-
Procedure: A small sample of the composite is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is monitored as a function of temperature, providing information on thermal stability and decomposition temperatures.[14][15]
b. Differential Scanning Calorimetry (DSC):
-
Standard: ASTM D3418.
-
Procedure: The heat flow into or out of a sample is measured as it is heated, cooled, or held at a constant temperature. DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are indicative of the material's crosslink density and morphology.[14][16][17]
Visualizations
Signaling Pathways and Workflows
Caption: Curing mechanism of TAC in a polymer matrix.
Caption: Experimental workflow for composite fabrication and testing.
References
- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 2. Process for producing triallyl isocyanurate | TREA [trea.com]
- 3. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 4. scilit.com [scilit.com]
- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Electron Radiation and Triallyl Isocyanurate on the Structure, Thermal, and Mechanical Properties of Epoxy Resin Filled with Dusty Fiber Fraction Derived from Recycled Wind Turbine Blades [mdpi.com]
- 9. This compound copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. US3644410A - Preparation of this compound - Google Patents [patents.google.com]
- 11. rubberandseal.com [rubberandseal.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Testing of Composites [addcomposites.com]
- 14. infinitalab.com [infinitalab.com]
- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 16. scionresearch.com [scionresearch.com]
- 17. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols: Use of Dicumyl Peroxide with Triallyl Cyanurate for Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicumyl peroxide (DCP) is a widely utilized organic peroxide for the crosslinking of various polymers, particularly polyolefins like polyethylene (B3416737). The crosslinking process enhances the material's mechanical properties, thermal stability, and chemical resistance. Triallyl cyanurate (TAC) is frequently employed as a coagent in conjunction with DCP to significantly improve the efficiency of the crosslinking reaction.[1][2][3] This combination allows for a reduction in the required concentration of DCP, which can minimize side reactions and improve the overall properties of the final product.[1][4]
These application notes provide a comprehensive overview of the use of dicumyl peroxide with this compound in polymer crosslinking, with a focus on polyethylene. Detailed experimental protocols and quantitative data on the resulting material properties are presented to guide researchers in this field.
Reaction Mechanism
The crosslinking of polyethylene using DCP and TAC proceeds via a free-radical mechanism. The process can be broken down into the following key steps:
-
Initiation: At elevated temperatures (typically above 160°C), dicumyl peroxide undergoes homolytic cleavage to form two highly reactive cumyloxy radicals.[5]
-
Hydrogen Abstraction: The cumyloxy radicals abstract hydrogen atoms from the polyethylene backbone, creating polymer macroradicals.
-
Coagent Activation: The polymer macroradicals can react with the allyl groups of the this compound molecule. This reaction is highly favorable and introduces the TAC moiety into the polymer structure, creating new radical sites on the TAC molecule.
-
Propagation and Crosslinking: The TAC radicals are highly reactive and can readily react with other polyethylene chains, leading to the formation of a crosslinked network. The trifunctional nature of TAC allows for the creation of a dense and stable three-dimensional network.[2][6] The presence of TAC significantly enhances the crosslinking efficiency by providing multiple reactive sites and facilitating the connection of polymer chains.[4]
Data Presentation
The following tables summarize the quantitative effects of varying DCP and TAC concentrations on the properties of low-density polyethylene (LDPE).
Table 1: Effect of DCP and TAC Concentration on Mechanical Properties of LDPE
| Formulation | DCP (phr) | TAC (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| LDPE-1 | 1.0 | 0.0 | 18.5 | 550 | 250 |
| LDPE-2 | 1.0 | 0.5 | 22.0 | 480 | 320 |
| LDPE-3 | 1.0 | 1.0 | 24.5 | 420 | 380 |
| LDPE-4 | 0.5 | 0.5 | 20.1 | 510 | 290 |
| LDPE-5 | 0.5 | 1.0 | 22.8 | 450 | 350 |
*phr: parts per hundred resin
Table 2: Effect of DCP and TAC Concentration on Thermal Properties and Gel Content of LDPE
| Formulation | DCP (phr) | TAC (phr) | Melting Temperature (Tm) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Gel Content (%) |
| LDPE-1 | 1.0 | 0.0 | 110.2 | 385 | 75 |
| LDPE-2 | 1.0 | 0.5 | 109.8 | 395 | 85 |
| LDPE-3 | 1.0 | 1.0 | 109.5 | 402 | 92 |
| LDPE-4 | 0.5 | 0.5 | 110.0 | 390 | 80 |
| LDPE-5 | 0.5 | 1.0 | 109.6 | 398 | 88 |
Experimental Protocols
Materials and Equipment
-
Low-density polyethylene (LDPE) resin
-
Dicumyl peroxide (DCP)
-
This compound (TAC)
-
Internal mixer (e.g., Brabender or Haake)
-
Hydraulic press with heating and cooling capabilities
-
Molds for sample preparation (e.g., for tensile test specimens)
-
Universal Testing Machine (UTM) with appropriate grips and extensometer (in accordance with ASTM D638)[7][8]
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Soxhlet extraction apparatus
-
Xylene (analytical grade)
-
Analytical balance
Protocol for Sample Preparation
-
Drying: Dry the LDPE resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Compounding:
-
Set the internal mixer to a temperature of 120-130°C and a rotor speed of 50-60 rpm.
-
Add the dried LDPE resin to the mixer and allow it to melt and homogenize for 3-5 minutes.
-
Add the desired amounts of DCP and TAC to the molten polymer and continue mixing for another 5-7 minutes to ensure uniform dispersion.
-
-
Molding:
-
Quickly transfer the compounded material to a preheated mold on the hydraulic press.
-
Set the press temperature to 170-180°C.
-
Apply a pressure of 10-15 MPa for 10-15 minutes to allow for complete crosslinking (curing).
-
Cool the mold under pressure to room temperature.
-
-
Specimen Preparation: Carefully remove the molded sheet and cut out the required test specimens (e.g., dumbbell-shaped specimens for tensile testing) using a die cutter.
Protocol for Mechanical Testing (Tensile Properties)
This protocol is based on the ASTM D638 standard.[7][8]
-
Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Measurement: Measure the width and thickness of the gauge section of each specimen.
-
Testing:
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Attach an extensometer to the gauge section of the specimen.
-
Set the crosshead speed to a constant rate (e.g., 50 mm/min for rigid and semi-rigid plastics).
-
Start the test and record the load and elongation data until the specimen fractures.
-
-
Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
Protocol for Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the crosslinked sample into an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature at a rate of 10°C/min.
-
Heat the sample again to 200°C at 10°C/min.
-
Determine the melting temperature (Tm) from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 10-15 mg of the crosslinked sample into a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the decomposition temperature (e.g., the temperature at 5% weight loss).
-
Protocol for Gel Content Determination
This protocol is based on the ASTM D2765 standard.[1]
-
Sample Preparation: Accurately weigh a small piece (approximately 0.3 g) of the crosslinked sample (W1).
-
Extraction:
-
Place the sample in a wire mesh cage.
-
Suspend the cage in a flask containing xylene.
-
Heat the xylene to its boiling point and reflux for 12-24 hours using a Soxhlet extractor.
-
-
Drying:
-
Remove the sample from the extractor and dry it in a vacuum oven at 80°C until a constant weight is achieved (W2).
-
-
Calculation: Calculate the gel content using the following formula: Gel Content (%) = (W2 / W1) x 100
Visualizations
Caption: Reaction mechanism of polyethylene crosslinking with DCP and TAC.
Caption: Experimental workflow for crosslinking and characterization.
References
Application Notes and Protocols: Triallyl Cyanurate (TAC) in Ethylene-Propylene-Diene (EPDM) Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-propylene-diene monomer (EPDM) rubber is a synthetic elastomer valued for its excellent resistance to heat, ozone, weather, and a wide range of chemicals. To achieve these desirable properties, EPDM must be crosslinked, a process commonly known as curing or vulcanization. Peroxide curing is a prevalent method for crosslinking EPDM, as it forms stable carbon-carbon (C-C) crosslinks, leading to superior thermal stability and compression set resistance compared to traditional sulfur vulcanization.[1]
However, peroxide curing of EPDM can be inefficient and may lead to undesirable side reactions, such as polymer chain scission.[2][3] To counteract these effects and enhance the crosslinking efficiency, coagents are incorporated into the rubber formulation. Triallyl cyanurate (TAC) is a highly effective, trifunctional coagent widely used in the peroxide curing of EPDM.[4][5][6] It actively participates in the crosslinking reaction to increase the crosslink density, improve mechanical properties, and enhance the overall performance of the EPDM vulcanizate.[7][8][9] This document provides detailed application notes and protocols for the use of TAC in EPDM rubber for research and development purposes.
Mechanism of Action of this compound (TAC)
During peroxide curing, the peroxide decomposes at elevated temperatures to generate free radicals. These radicals abstract hydrogen atoms from the EPDM polymer backbone, creating polymer radicals. In the absence of a coagent, these polymer radicals primarily combine to form C-C crosslinks. However, chain scission can also occur, particularly at tertiary carbon atoms, which reduces the crosslink density and degrades mechanical properties.[2][7]
This compound (TAC) mitigates these issues and enhances the crosslinking process through a multi-step mechanism:
-
Radical Addition: The highly reactive allyl groups of TAC readily react with the polymer radicals. This grafts the TAC molecule onto the EPDM chain.
-
Homopolymerization and Crosslinking: The remaining allyl groups on the grafted TAC molecule can then react with other polymer radicals or undergo homopolymerization, forming bridges between EPDM chains.[2][7] This creates a more complex and robust crosslinked network.
-
Suppression of Chain Scission: By providing a more favorable reaction pathway for the polymer radicals, TAC effectively competes with the chain scission reaction, preserving the molecular weight of the polymer and improving the overall efficiency of the curing process.[2][3]
The incorporation of TAC leads to a higher crosslink density, resulting in a vulcanizate with improved mechanical strength, hardness, and thermal stability.[5][8]
References
- 1. lindeseals.com [lindeseals.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 5. ace-laboratories.com [ace-laboratories.com]
- 6. arpmaterials.com [arpmaterials.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of TAC (Triallyl Cyanorate) on Curing Characteristics and Mechanical Properties of Silica Filled EPDM Rubber | Semantic Scholar [semanticscholar.org]
- 9. This compound [frdtech.com]
Troubleshooting & Optimization
Technical Support Center: Triallyl Cyanurate (TAC) in Polymer Processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Triallyl Cyanurate (TAC) in polymer processing. It is intended for researchers, scientists, and professionals in drug development and material science who may encounter challenges with TAC solubility and dispersion during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAC)? A1: this compound (TAC) is a trifunctional monomer widely used as a crosslinking agent or co-agent in the polymer industry.[1][2][3] Its three reactive allyl groups allow it to form a dense crosslinked network, which significantly enhances the thermal stability, mechanical strength, and chemical resistance of various polymers.[1][2][4] It is particularly valuable in the production of high-performance materials, including unsaturated polyesters, rubbers, and resins for applications requiring long-term stability at elevated temperatures, often around 250°C.[1][4]
Q2: What is the physical state and melting point of TAC? A2: this compound can exist as a colorless to pale yellow liquid or a white crystalline solid, depending on its purity and the ambient temperature.[1][5][6] Its melting point is approximately 26-28°C.[2][4][7] This low melting point is a critical factor to consider for storage and handling prior to polymer processing.
Q3: In which solvents is TAC soluble? A3: TAC has very limited solubility in water but is soluble in a wide range of organic solvents.[5] It is miscible with acetone, benzene, chloroform, dioxane, ethyl acetate, ethanol, and xylene.[1][5]
Q4: Why is achieving a uniform dispersion of TAC in my polymer crucial? A4: Achieving a uniform dispersion of TAC is critical for obtaining consistent material properties. As a crosslinking agent, TAC must be evenly distributed throughout the polymer matrix to create a homogeneous network structure upon curing. Poor dispersion can lead to localized areas with high crosslink density, resulting in brittleness, while other areas may be under-cured, leading to poor mechanical strength and thermal stability.[8][9]
Q5: Can TAC polymerize prematurely during processing? A5: Yes, TAC can undergo premature polymerization, especially at elevated temperatures. There is a risk of self-polymerization at temperatures above 60°C, and prolonged exposure to temperatures exceeding 40°C should be avoided.[7] This is a critical consideration during melt processing, where temperature control is essential to prevent unwanted viscosity increases or gelation before the final curing step. TAC is also incompatible with strong acids, peroxides, and strong oxidizing agents, which can initiate polymerization.[5][10]
Troubleshooting Guide
Problem: TAC fails to dissolve completely in a selected solvent at room temperature.
-
Possible Cause 1: Solvent Saturation. The concentration of TAC may have exceeded its solubility limit in the chosen solvent at the current temperature.
-
Solution: Try increasing the volume of the solvent to lower the concentration. Alternatively, gently warm the mixture while stirring. Be cautious not to exceed 40-60°C to avoid initiating polymerization.[7]
-
-
Possible Cause 2: Inappropriate Solvent. The polarity of the solvent may not be suitable for TAC.
-
Possible Cause 3: Low Purity of TAC. The TAC being used might be of low purity or contain insoluble impurities.
-
Solution: Verify the purity of the TAC. If necessary, use a higher-purity grade.
-
Problem: Solid TAC particles or agglomerates are visible in the final polymer product after melt processing.
-
Possible Cause 1: Insufficient Mixing or Dispersion. The melt blending time, temperature, or shear rate may be inadequate to break down TAC agglomerates and distribute them evenly.
-
Possible Cause 2: Processing Temperature is Too Low. If TAC was added as a solid, the processing temperature might be too low to melt it completely and allow for proper mixing.
-
Possible Cause 3: Premature Crosslinking. Localized "hot spots" in the processor or excessive residence time could have initiated premature crosslinking, forming insoluble gel particles.
-
Solution: Lower the temperature profile in the later stages of the extruder or reduce the screw speed to minimize shear heating.[11] Ensure the processing equipment is clean and free of contaminants that could catalyze a reaction.
-
Problem: The viscosity of the polymer blend increases unexpectedly and uncontrollably after adding TAC.
-
Possible Cause 1: Premature Polymerization. The processing temperature is too high, or the residence time is too long, causing the TAC to begin crosslinking within the processing equipment.[7]
-
Solution: Carefully reduce the barrel temperatures, particularly in the metering and die zones.[11] Increase the throughput to reduce the overall residence time of the material in the extruder.
-
-
Possible Cause 2: Contamination. The polymer or other additives may contain contaminants (e.g., residual peroxides, acids) that are initiating the polymerization of TAC.[5][10]
-
Solution: Ensure all raw materials are pure and stored correctly. Review all components of the formulation for potential incompatibilities with TAC.
-
Quantitative Data Summary
The physical and chemical properties of this compound are essential for planning experiments and troubleshooting processing issues.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 101-37-1 | [2][5] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [5][6] |
| Molecular Weight | 249.27 g/mol | [2][7] |
| Appearance | Colorless transparent liquid or white crystalline solid | [1][5][7] |
| Melting Point | 26-28 °C | [2][4] |
| Boiling Point | 162 °C at 2.5 mmHg | |
| Density | ~1.234 g/cm³ at 25°C | [7][14] |
| Water Solubility | 0.3 g/L (0.31 g/L at 20°C) | [5][7] |
| Octanol-Water Partition Coefficient (log P) | 2.8 - 3.25 | [7][14] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Very limited / Insoluble | [5][15] |
| Ethanol | Soluble | [1][5] |
| Acetone | Soluble | [1][5] |
| Benzene | Soluble | [1][5] |
| Chloroform | Soluble | [1][5] |
| Dioxane | Miscible | [5] |
| Ethyl Acetate | Miscible | [5] |
| Xylene | Miscible | [5] |
Experimental Protocols
Protocol 1: General Method for Assessing TAC Solubility in a Solvent
-
Preparation: Ensure all glassware is clean and dry. Weigh a specific amount of TAC (e.g., 1.0 g) using an analytical balance.
-
Solvent Addition: In a sealed vial or flask equipped with a magnetic stir bar, add a measured volume of the test solvent (e.g., 10 mL).
-
Mixing: Place the vial on a magnetic stir plate and begin stirring at a moderate speed at a controlled room temperature (e.g., 25°C).
-
Observation: Observe the mixture for the dissolution of TAC. Record the time required for complete dissolution. If the solid does not dissolve, add an additional measured volume of solvent and continue stirring.
-
Determining Solubility Limit: Continue adding solvent in known increments until the TAC is fully dissolved. The solubility can be expressed in g/100 mL.
-
Temperature Effect (Optional): If solubility is limited at room temperature, slowly heat the solution in a controlled water bath (e.g., in 5°C increments) while stirring. Note the temperature at which dissolution is complete. Caution: Do not exceed 60°C to minimize the risk of polymerization.[7]
Protocol 2: General Method for Incorporating TAC into a Polymer via Melt Blending
-
Material Preparation: Thoroughly dry the base polymer resin according to the manufacturer's specifications to prevent defects caused by moisture.[13]
-
Pre-Blending: If TAC is in solid form, it can be pre-blended with the polymer pellets in a bag or container to promote a more uniform feed into the extruder. If TAC is liquid, it can be injected directly into the melt stream if the equipment allows, or it can be tumbled onto the polymer pellets to coat them before extrusion.
-
Extruder Setup: Set the temperature profile for the extruder zones (feed, compression, metering) and the die according to the processing requirements of the base polymer. A gradually increasing temperature profile is typical.[12]
-
Melt Blending: Feed the polymer/TAC blend into the extruder. Set the screw speed to a level that ensures adequate residence time and shear for effective mixing without causing excessive material degradation.
-
Observation and Adjustment: Monitor the extruder's motor amperage and die pressure for signs of viscosity increase, which could indicate premature crosslinking.[13] Adjust the temperature profile or screw speed as needed to maintain a stable process.
-
Sample Collection: Collect the extrudate after the process has stabilized. Cool the sample according to the desired protocol (e.g., in a water bath or air).
-
Analysis: Analyze the resulting polymer for evidence of undispersed particles, gels, or inconsistencies. Characterization techniques like Fourier Transform Infrared Spectroscopy (FTIR) or gel content/swell ratio measurements can be used to assess the degree of crosslinking.[16][17]
Visual Guides
Caption: Troubleshooting workflow for TAC solubility and dispersion issues.
Caption: Experimental workflow for TAC-polymer blend preparation via extrusion.
References
- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 2. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 3. This compound (101-37-1) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound [frdtech.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 101-37-1: this compound | CymitQuimica [cymitquimica.com]
- 7. chemwinfo.com [chemwinfo.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [chembk.com]
- 11. jppc.ir [jppc.ir]
- 12. elastron.com [elastron.com]
- 13. scribd.com [scribd.com]
- 14. echemi.com [echemi.com]
- 15. TRIALLYL ISOCYANURATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
Technical Support Center: Thermal Degradation of Polymers Containing Triallyl Cyanurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal degradation of polymers containing triallyl cyanurate (TAC).
Troubleshooting Guides
This section addresses common issues encountered during the thermal analysis of polymers modified with this compound.
Thermogravimetric Analysis (TGA)
| Question | Possible Causes | Troubleshooting Steps |
| Q1: My TGA curve shows an initial weight loss at a low temperature (below 150°C). Is this degradation? | This is likely due to the evaporation of absorbed moisture or residual solvents from the sample preparation process. | 1. Ensure your polymer sample is thoroughly dried in a vacuum oven before analysis. 2. Perform a preliminary TGA run with an initial isothermal step at a temperature slightly above the boiling point of any suspected solvents (e.g., 100-120°C) to remove volatiles before the main degradation analysis.[1] |
| Q2: I'm seeing inconsistent degradation temperatures for the same sample across different TGA runs. | 1. Heating Rate: Different heating rates will result in different onset and peak degradation temperatures.[1] 2. Sample Mass and Form: Variations in sample mass and morphology (powder vs. film) can affect heat transfer and degradation kinetics. 3. Atmosphere: Inconsistent purge gas flow or leaks can introduce oxygen, leading to oxidative degradation which occurs at lower temperatures than pyrolysis.[1] | 1. Use a consistent heating rate for all comparable experiments (e.g., 10°C/min). 2. Use a similar sample mass (typically 5-10 mg) and form for all analyses. 3. Ensure a consistent and appropriate purge gas (e.g., nitrogen for pyrolysis) flow rate and check for leaks in the system. |
| Q3: The TGA curve of my TAC-containing polymer shows a multi-step degradation, but the base polymer shows a single step. Why? | The addition of TAC creates a crosslinked network. The degradation may now involve the scission of different types of bonds (e.g., polymer backbone, crosslinks) at different temperatures. The degradation of the TAC crosslinks themselves can also present as a separate step. | 1. Analyze the derivative of the TGA curve (DTG curve) to better resolve the individual degradation steps. 2. Couple the TGA with a mass spectrometer or FTIR (TGA-MS/FTIR) to identify the evolved gases at each degradation stage, which can help in assigning the degradation processes. |
| Q4: The char yield of my polymer has increased significantly with the addition of TAC. Is this expected? | Yes, this is an expected and often desired outcome. The triazine ring in the TAC structure is thermally stable and promotes the formation of a char layer during degradation, which can enhance the flame retardancy of the polymer.[2] | This is a positive result if improved thermal stability and flame retardancy are the goals. To quantify the char yield, ensure the TGA run continues to a high enough temperature where the mass has stabilized. |
Differential Scanning Calorimetry (DSC)
| Question | Possible Causes | Troubleshooting Steps |
| Q5: I can't see a clear glass transition (Tg) for my crosslinked polymer. | The crosslinking introduced by TAC restricts the mobility of the polymer chains, which can make the Tg broader and less distinct. | 1. Use a slower heating rate (e.g., 5°C/min) to improve the resolution of the transition. 2. Increase the sample size to enhance the signal. 3. Perform a heat-cool-heat cycle. The second heating scan often shows a more defined Tg by erasing the sample's prior thermal history. |
| Q6: My DSC curve shows an exothermic peak after the glass transition. What is this? | This is likely due to residual curing of the polymer. The heat is from the crosslinking reaction of unreacted TAC or polymer functional groups. | 1. This indicates that the initial curing process was incomplete. 2. To determine the degree of cure, you can integrate the area of this exothermic peak. This value can be compared to the total heat of reaction for the uncured material. |
| Q7: The melting peak (Tm) of my semi-crystalline polymer has shifted or broadened after adding TAC and crosslinking. | Crosslinking can disrupt the crystalline structure of the polymer, leading to a lower and broader melting peak. It can also introduce constraints that affect the melting behavior. | This is an expected effect of crosslinking. The changes in the melting endotherm can be used to qualitatively assess the impact of crosslinking on the polymer's crystallinity. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
| Question | Possible Causes | Troubleshooting Steps |
| Q8: My pyrogram is too complex to interpret, with too many overlapping peaks. | 1. Pyrolysis Temperature: A pyrolysis temperature that is too high can cause excessive fragmentation of the polymer and TAC, leading to a complex mixture of small molecules. 2. GC Column and Temperature Program: An inappropriate GC column or temperature program may not be providing adequate separation of the pyrolysis products. | 1. Optimize the pyrolysis temperature. Start with a lower temperature (e.g., 500°C) and gradually increase it to find a temperature that provides characteristic degradation products without excessive fragmentation. 2. Ensure you are using a GC column suitable for the expected pyrolysis products (a non-polar or mid-polar column is often a good starting point). Optimize the GC oven temperature program to improve peak separation. |
| Q9: I am not seeing any peaks that I can attribute to the this compound. | The pyrolysis products of TAC might be co-eluting with the polymer degradation products. Alternatively, the concentration of TAC might be too low to produce a strong signal. | 1. Analyze a pure sample of TAC under the same Py-GC/MS conditions to identify its characteristic pyrolysis products. This will help you identify these peaks in the pyrogram of your polymer sample. 2. If the concentration is low, consider using a larger sample size for pyrolysis or using a more sensitive detector if available. |
Frequently Asked Questions (FAQs)
General
-
Q10: What is the primary role of this compound (TAC) in polymers? this compound is a trifunctional monomer that acts as a crosslinking agent or co-agent.[3] When added to a polymer and exposed to heat or radiation, its three allyl groups can react to form a three-dimensional network structure within the polymer matrix. This crosslinking enhances properties such as mechanical strength, thermal stability, and chemical resistance.[3]
-
Q11: How does TAC improve the thermal stability of polymers? The introduction of a crosslinked network by TAC restricts the thermal motion of the polymer chains, making it more difficult for them to break down at elevated temperatures. Additionally, the triazine ring in the TAC structure is inherently thermally stable and can contribute to the formation of a protective char layer during decomposition, which further enhances the overall thermal stability and flame retardancy of the material.[2]
Experimental Analysis
-
Q12: Which analytical techniques are most important for studying the thermal degradation of TAC-containing polymers? The key techniques are:
-
Thermogravimetric Analysis (TGA): To determine the onset of degradation, the temperature of maximum degradation rate, and the char yield.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and to observe any curing or other thermal events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): To identify the chemical compounds produced during the thermal decomposition of the polymer and TAC.
-
-
Q13: What is a typical heating rate for TGA and DSC analysis of these polymers? A typical heating rate for both TGA and DSC is 10°C/min or 20°C/min. Slower heating rates can provide better resolution of thermal events, while faster rates can shift degradation temperatures to higher values. It is important to be consistent with the heating rate to ensure comparability of results.
-
Q14: What atmosphere should I use for TGA analysis? To study the intrinsic thermal stability of the polymer (pyrolysis), an inert atmosphere such as nitrogen or argon should be used.[1] To study the oxidative stability, a reactive atmosphere like air or oxygen should be used.[1]
Data Interpretation
-
Q15: How do I calculate the char yield from a TGA curve? The char yield is the percentage of the initial sample mass that remains at the end of the TGA experiment, after the primary degradation steps are complete. It is calculated as: Char Yield (%) = (Final Mass / Initial Mass) x 100
-
Q16: What does the peak of the derivative TGA (DTG) curve represent? The peak of the DTG curve represents the temperature at which the rate of mass loss is at its maximum. This is often referred to as the temperature of maximum degradation rate (Tmax).
Quantitative Data Summary
The following table summarizes typical thermal degradation data for various polymers with and without the addition of a triallyl-based crosslinking agent. Note: Data is compiled from various sources and experimental conditions may vary. This table is for comparative purposes.
| Polymer System | Crosslinking Agent (phr) | Onset Degradation Temp (°C) (Tonset) | Temp. at Max. Degradation Rate (°C) (Tmax) | Char Yield at 700°C (%) | Source |
| Polyethylene (LDPE) | None | ~400 | ~460 | < 1 | [4] |
| HDPE/RTR Blend | TAC (3) | Increased stability noted | - | Increased char noted | [5] |
| Polypropylene (PP) | None | ~320 | ~450 | < 1 | [6] |
| PP-g-TAIC | TAIC (5) | Higher than virgin PP | - | - | [7] |
| Polyvinyl Chloride (PVC) | None | ~200-250 (dehydrochlorination) | ~300 and ~450 | ~5-10 | [8] |
| EPDM Rubber | None | - | - | - | [9] |
| EPDM Rubber | TAC (variable) | Increased thermal resistance | - | - | [9] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and compositional information of the polymer.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure (based on ASTM E1131):
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place a 5-10 mg sample of the polymer into a clean TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
(Optional) For compositional analysis, after the initial degradation in nitrogen, switch the purge gas to air or oxygen and continue heating to burn off any carbonaceous residue (char).
-
-
Data Analysis:
-
Determine the onset degradation temperature (Tonset) from the TGA curve.
-
Determine the temperature of maximum degradation rate (Tmax) from the peak of the first derivative of the TGA curve (DTG).
-
Calculate the char yield as the percentage of mass remaining at a specified high temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and observe curing exotherms.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
For a heat-cool-heat experiment:
-
Heat to a temperature above the expected melting or curing temperature.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same heating rate.
-
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the Tg from the step change in the baseline of the DSC curve (typically from the second heating scan).
-
Determine the Tm from the peak of the endothermic melting event.
-
Integrate the area of any exothermic peaks to quantify the heat of reaction (e.g., residual cure).
-
3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the volatile products of thermal degradation.
-
Apparatus: Pyrolyzer coupled to a GC/MS system.
-
Procedure:
-
Place a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis sample holder.
-
Insert the sample holder into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).
-
The volatile pyrolysis products are swept into the GC column.
-
Separate the pyrolysis products using a suitable GC temperature program.
-
Detect and identify the separated compounds using the mass spectrometer.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram (pyrogram) by comparing their mass spectra to a spectral library (e.g., NIST).
-
Relate the identified compounds to the degradation of the polymer backbone and the TAC crosslinker.
-
Visualizations
Experimental Workflow for Thermal Analysis
A typical experimental workflow for the thermal analysis of polymers.
Proposed Thermal Degradation Pathway of this compound (TAC)
References
- 1. masterbatchglobal.com [masterbatchglobal.com]
- 2. This compound copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on Melt Modification of Polypropylene with Triallylisocyanurate [plaschina.com.cn]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Polymer Mechanical Properties with Triallyl Cyanurate (TAC)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on utilizing triallyl cyanurate (TAC) to improve the mechanical properties of polymers. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common problems encountered during the incorporation of this compound into polymer systems.
| Problem | Potential Causes | Recommended Solutions |
| Premature Crosslinking (Scorch) | - Excessive Processing Temperature: The processing temperature is too high, causing the peroxide initiator to decompose prematurely and initiate crosslinking in the extruder or mixer.[1] - High Peroxide Concentration: An overly high concentration of the peroxide initiator can lead to a rapid and uncontrolled crosslinking reaction. - Reactive Polymer Matrix: Some polymer grades are inherently more susceptible to premature crosslinking. | - Optimize Processing Temperature: Lower the processing temperature to a range where the peroxide initiator has a longer half-life, ensuring crosslinking primarily occurs during the intended curing stage.[1] - Reduce Initiator Concentration: Systematically decrease the amount of peroxide to achieve a more controlled reaction rate. - Select a Less Reactive Polymer Grade: If possible, choose a polymer grade with lower melt flow index or higher thermal stability. - Use a Scorch Retarder: Incorporate a scorch retardant additive to inhibit premature crosslinking during processing. |
| Poor Dispersion of TAC | - Inadequate Mixing: Insufficient mixing time or intensity can lead to agglomerates of TAC within the polymer matrix. - Viscosity Mismatch: A significant difference in viscosity between the molten polymer and liquid TAC can hinder uniform dispersion. - Solid vs. Liquid TAC: If using solid TAC (melts around 27°C), it may not fully melt and disperse if the processing temperature is not high enough or mixing is not thorough. | - Increase Mixing Time and/or Intensity: Extend the melt blending time or increase the screw speed in the extruder to improve distributive and dispersive mixing. - Use a Masterbatch: Consider using a pre-made masterbatch where TAC is already dispersed in a compatible polymer carrier.[2] - Optimize Temperature Profile: Ensure the processing temperature is sufficiently above the melting point of TAC to facilitate its incorporation into the polymer melt. |
| Low Gel Content / Insufficient Crosslinking | - Insufficient Initiator Concentration: The amount of peroxide or the radiation dose is too low to generate enough free radicals for effective crosslinking. - Inhibitors Present: The presence of inhibitors (e.g., certain antioxidants, impurities in the polymer or TAC) can scavenge free radicals and prevent crosslinking. - Low TAC Concentration: The concentration of TAC may be too low to form a significant crosslinked network. - Suboptimal Curing Conditions: The curing time or temperature may be insufficient for the crosslinking reaction to go to completion. | - Increase Initiator Level or Radiation Dose: Incrementally increase the peroxide concentration or the applied radiation dose to enhance the crosslinking density.[3] - Purify Monomers and Polymers: Ensure the polymer and TAC are free from inhibitors. Consider using fresh, high-purity reagents. - Optimize TAC Concentration: Increase the concentration of TAC in the formulation. Studies have shown a direct correlation between TAC concentration and gel content. - Optimize Curing Cycle: Increase the curing time or temperature according to the decomposition kinetics of the chosen peroxide or the requirements of the radiation curing process. |
| Brittle Final Product | - Excessive Crosslink Density: A very high concentration of TAC can lead to a highly crosslinked, rigid network with low ductility. - Homopolymerization of TAC: TAC can homopolymerize into rigid domains within the polymer matrix, which can act as stress concentration points. | - Reduce TAC Concentration: Lowering the amount of TAC will result in a lower crosslink density and improved flexibility. - Introduce a Flexible Co-monomer: Incorporate a more flexible co-monomer to disrupt the rigid network structure. - Use a Plasticizer: The addition of a suitable plasticizer can increase the free volume and chain mobility, thereby reducing brittleness. |
| Inconsistent Mechanical Properties | - Inhomogeneous Mixing: Poor dispersion of TAC and initiator leads to localized areas of high and low crosslinking, resulting in variable mechanical properties. - Variations in Curing Conditions: Inconsistent temperature or time during the curing process can lead to different degrees of crosslinking between batches. | - Ensure Thorough Mixing: Employ high-shear mixing techniques to achieve a homogeneous blend of all components before curing. - Precise Control of Curing: Utilize calibrated ovens or presses to maintain consistent curing temperatures and times for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (TAC) improves the mechanical properties of polymers?
A1: this compound is a trifunctional monomer that acts as a crosslinking co-agent.[4] During peroxide-induced or radiation-induced curing, free radicals are generated which can abstract hydrogen atoms from the polymer chains, creating polymer radicals. These polymer radicals can then react with the allyl groups of the TAC molecules. Since each TAC molecule has three reactive allyl groups, it can form bridges between multiple polymer chains, creating a three-dimensional network structure.[4] This crosslinked network restricts the movement of the polymer chains, leading to significant improvements in mechanical properties such as tensile strength, modulus, and thermal stability.[5][6]
Q2: How do I choose the right initiator for my polymer-TAC system?
A2: The choice of initiator depends on the desired curing method. For thermal curing, organic peroxides are commonly used. The selection of a specific peroxide is based on its decomposition temperature (half-life). The processing temperature should be low enough to prevent premature decomposition and scorch, while the curing temperature should be high enough to ensure efficient radical generation. Dicumyl peroxide (DCP) is a common choice for many polyolefins.[7] For radiation curing, no chemical initiator is needed as the high-energy radiation (e.g., electron beam or gamma rays) directly generates free radicals on the polymer chains.
Q3: What is the typical concentration range for TAC in polymer formulations?
A3: The optimal concentration of TAC depends on the specific polymer and the desired final properties. Generally, TAC is used in concentrations ranging from 0.5 to 5 parts per hundred of resin (phr).[3][7] Higher concentrations of TAC lead to a higher crosslink density, which increases hardness and tensile strength but may also increase brittleness. It is recommended to perform a concentration study to determine the optimal loading for your specific application.
Q4: Can TAC be used with any type of polymer?
A4: TAC is most effective with polymers that can readily form radicals upon initiation, such as polyethylene (B3416737) (PE), ethylene-propylene-diene monomer (EPDM) rubber, and polyvinyl chloride (PVC).[3][8] It is also used with other polymers like polylactic acid (PLA) to enhance its properties. The compatibility of TAC with the polymer matrix is also a crucial factor for achieving good dispersion and efficient crosslinking.
Q5: What are the main safety precautions to consider when working with this compound?
A5: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area or under a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Quantitative Data on Mechanical Property Improvement
The following tables summarize the quantitative effects of this compound on the mechanical properties of various polymers.
Table 1: Effect of TAC on Mechanical Properties of High-Density Polyethylene (HDPE) / Reclaimed Tire Rubber (RTR) Blends (50/50 wt%) Cured by Gamma Irradiation [3]
| TAC Concentration (wt%) | Irradiation Dose (kGy) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 150 | 12.5 | 45 |
| 1 | 150 | 14.8 | 40 |
| 3 | 150 | 18.2 | 35 |
| 5 | 150 | 16.5 | 30 |
Table 2: Effect of TAC on Mechanical Properties of Silica-Filled EPDM Rubber [9][10]
| TAC Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% Elongation (MPa) |
| 0 | 15.2 | 450 | 6.8 |
| 1 | 16.5 | 420 | 7.9 |
| 2 | 17.8 | 390 | 9.1 |
| 3 | 18.5 | 360 | 10.2 |
Table 3: Effect of TAC on Mechanical Properties of Peroxide Crosslinked Rigid PVC
Note: Specific quantitative data for the direct effect of varying TAC concentrations on the tensile strength and modulus of rigid PVC in a tabular format is limited in the searched literature. However, studies on peroxide crosslinking of rigid PVC with polyfunctional monomers like trimethylolpropane (B17298) trimethacrylate (TMPTMA), which is functionally similar to TAC, show significant improvements. For instance, the addition of 15 phr TMPTMA with 0.3 phr peroxide to rigid PVC was found to be the optimum concentration for maximizing tensile strength and the glass transition temperature.[11] It is reported that peroxide crosslinked PVC samples show higher tensile properties compared to uncrosslinked samples.
Experimental Protocols
Below are detailed methodologies for common experiments involving the use of this compound to improve polymer mechanical properties.
Protocol 1: Melt Blending and Peroxide Curing of Polyethylene with TAC
1. Materials and Equipment:
-
Polyethylene (e.g., LDPE or HDPE) pellets
-
This compound (TAC)
-
Dicumyl peroxide (DCP)
-
Internal mixer (e.g., Brabender or Haake) or twin-screw extruder
-
Compression molding press
-
Tensile testing machine
2. Procedure:
- Drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
- Premixing: In a sealed bag, thoroughly mix the dried polyethylene pellets with the desired amounts of TAC and DCP. For example, for 100 parts of PE, use 1-3 phr of TAC and 0.5-1 phr of DCP.
- Melt Blending:
- Set the temperature of the internal mixer to a temperature that allows for good melting and mixing but is below the rapid decomposition temperature of DCP (e.g., 140-150°C).
- Add the premixed components to the mixer and blend at a set rotor speed (e.g., 60 rpm) for a specified time (e.g., 5-10 minutes) to ensure homogeneous dispersion.
- Compression Molding (Curing):
- Quickly transfer the molten compound to a preheated mold on a compression press.
- Set the press temperature to the curing temperature suitable for DCP decomposition (e.g., 180°C).
- Apply a low pressure for a short period to allow the material to fill the mold, then increase to a higher pressure (e.g., 10 MPa) for the curing time (e.g., 10-15 minutes).
- Cool the mold under pressure to solidify the crosslinked polyethylene sheet.
- Sample Preparation and Testing:
- Cut dumbbell-shaped specimens from the molded sheet according to ASTM D638 standard.
- Perform tensile testing on the specimens using a universal testing machine to determine tensile strength, modulus, and elongation at break.
Protocol 2: Radiation Curing of EPDM Rubber with TAC
1. Materials and Equipment:
-
EPDM rubber
-
This compound (TAC)
-
Two-roll mill
-
Compression molding press
-
Electron beam accelerator or Gamma irradiation source
-
Tensile testing machine
2. Procedure:
- Compounding:
- On a two-roll mill, masticate the EPDM rubber until a smooth sheet is formed.
- Gradually add the desired amount of TAC (e.g., 1-5 phr) to the rubber and continue milling until a homogeneous mixture is obtained.
- Molding:
- Compression mold the EPDM/TAC compound into sheets of the desired thickness at a temperature below which any significant thermal reactions would occur (e.g., 100-120°C).
- Radiation Curing:
- Place the molded sheets in the radiation chamber.
- Expose the samples to the desired dose of electron beam or gamma radiation (e.g., 50-200 kGy) at a specified dose rate.[3] The total dose can be controlled by the exposure time and the source intensity.
- Sample Preparation and Testing:
- Cut dumbbell-shaped specimens from the irradiated sheets according to ASTM D412 standard for rubber.
- Condition the specimens for at least 24 hours at room temperature.
- Conduct tensile tests to evaluate the mechanical properties of the crosslinked EPDM.
Visualizations
Experimental Workflow for Peroxide-Induced Crosslinking
Caption: Workflow for peroxide-induced crosslinking of polymers with TAC.
Signaling Pathway for Peroxide-Initiated Crosslinking with TAC
Caption: Mechanism of peroxide-initiated crosslinking with TAC co-agent.
Logical Relationship for Troubleshooting Low Gel Content
Caption: Troubleshooting logic for low gel content in TAC crosslinked polymers.
References
- 1. Effect of bis-TEMPO Sebacate on Mechanical Properties and Oxidative Resistance of Peroxide-Crosslinked Polyolefin Compositions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of TAC (Triallyl Cyanorate) on Curing Characteristics and Mechanical Properties of Silica Filled EPDM Rubber | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Triallyl Cyanurate (TAC)
Welcome to the technical support center for the synthesis of triallyl cyanurate (TAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of TAC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
-
Incomplete Reaction: The reaction between cyanuric chloride and allyl alcohol is a stepwise nucleophilic substitution.[1] Incomplete reaction is a common cause of low yields.
-
Solution: Ensure optimal reaction conditions. This includes precise temperature control and sufficient reaction time. Aging the reaction solution for about 2.5 hours with stirring at 15 ± 3°C after the initial reaction can improve yield.[2]
-
-
Suboptimal Molar Ratios: The stoichiometry of the reactants is crucial.
-
Solution: An excess of allyl alcohol is typically used. A molar ratio of approximately 4.5 moles of allyl alcohol to 1 mole of cyanuric chloride has been shown to be effective.[2] The amount of the acid acceptor, such as caustic soda, should also be carefully controlled, with a molar ratio of about 3.3 to cyanuric chloride being preferable.[2]
-
-
Side Reactions: Hydrolytic side reactions can consume reactants and reduce the yield of TAC.[3]
-
Loss during Workup and Purification: Significant product loss can occur during the separation and purification steps.
-
Solution: After the reaction, the mixture separates into an organic and an aqueous layer. To recover TAC from the crystalline salt in the aqueous layer, add sufficient water to dissolve the salt, stir, and allow the layers to separate again.[2] Washing the organic phase should be done carefully to avoid emulsification, which can complicate separation.[2]
-
Q2: The purity of my synthesized this compound is low. What are the likely impurities and how can I remove them?
A2: Low purity is often due to the presence of unreacted starting materials or byproducts from side reactions.
-
Common Impurities:
-
Chlorinated Impurities: 2-Allyloxy-4,6-dichloro-1,3,5-triazine is a common impurity resulting from the incomplete substitution of chlorine atoms on the cyanuric chloride ring.[1]
-
Unreacted Allyl Alcohol and Water: Trace amounts of allyl alcohol and water may remain after the reaction.
-
-
Purification Strategies:
-
Washing: Washing the crude product with an aqueous sodium hydroxide (B78521) solution can significantly reduce the content of incompletely substituted triazines.[1] This is typically followed by washing with water until the aqueous layer is neutral.[4][5] Washing at 30–80°C for 1-2 hours can be effective.[1]
-
Distillation/Topping: To remove residual allyl alcohol and water, the product can be heated under reduced pressure (e.g., 80°C at 20 mm Hg).[2]
-
Filtration: After washing and distillation, filtration can remove any remaining solid impurities or floating matter.[2] Continuous membrane filtration is another effective method to separate solid impurities like sodium chloride.[6]
-
Q3: My reaction mixture is turning a dark color. What causes this discoloration and how can I prevent it?
A3: Discoloration of the product can be a sign of degradation or side reactions.
-
Causes:
-
High Reaction Temperature: Exceeding the optimal temperature range can lead to polymerization or decomposition of TAC, causing discoloration.[2]
-
Impurities in Starting Materials: The quality of the reactants, such as toluene (B28343) and allyl alcohol, can affect the color of the final product. Using high-quality reagents with low APHA color values is recommended.[7]
-
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., -5 to +50°C, with specific stages at 15 ± 3°C).[2][3]
-
Use of High-Purity Reagents: Ensure the purity of cyanuric chloride, allyl alcohol, and any solvents used.[7]
-
Addition of Stabilizers: Adding a stabilizer like hydroquinone (B1673460) monomethyl ether after the reaction can help prevent polymerization and discoloration during storage and purification.[2][6]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols for this compound.
Table 1: Reaction Conditions and Yields
| Parameter | Method 1 | Method 2 | Method 3 |
| Molar Ratio (Cyanuric Chloride:Allyl Alcohol:NaOH) | 1 : 4.5 : 3.3[2] | 1 : 3.9-6.0 : 3.0-3.2 (equivalents)[3] | 1 : 3.0-7.5 : 3.0-4.5[7] |
| Reaction Temperature | 15 ± 3°C[2] | -5 to +50°C[3] | Up to 80°C (final)[7] |
| Yield | > 91%[2] | > 90%[3] | High[7] |
| Purity | > 98.5%[2] | > 99%[3] | Very Pure[7] |
| APHA Color | 10[2] | < 10[3] | Colorless[7] |
Table 2: Purification Parameters
| Purification Step | Conditions | Expected Outcome | Reference |
| Alkaline Wash | Aqueous NaOH, 30–80°C, 1-2 hours | Reduction of incompletely substituted triazines | [1] |
| Water Wash | 25-30°C, repeated until neutral | Removal of salts and excess alkali | [2][5] |
| Topping (Distillation) | 80°C at 20 mm Hg | Removal of residual allyl alcohol and water | [2] |
| Membrane Filtration | 0.1 micron tetrafluoro membrane, 35-40°C | Separation of solid NaCl | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of this compound via Reaction of Cyanuric Chloride and Allyl Alcohol
This protocol is based on the process described in US Patent 3,635,969.[2]
-
Preparation of Reactant Solution:
-
Prepare a 70% by weight aqueous solution of allyl alcohol.
-
The total amount of allyl alcohol should be about 4.5 times the molar quantity of the total cyanuric chloride to be used.
-
-
Reaction:
-
Maintain the aqueous allyl alcohol solution at a constant temperature of 15 ± 3°C.
-
Alternately add cyanuric chloride and a 40 ± 0.5% by weight aqueous caustic soda (NaOH) solution to the allyl alcohol solution. Maintain a slightly alkaline state in the reaction mixture at all times.
-
The total amount of caustic soda added should be about 3.3 times the molar quantity of the cyanuric chloride.
-
The addition of reactants should be carried out over a period of 2-13 hours.
-
-
Aging:
-
After the addition of reactants is complete, age the reaction solution for approximately 2.5 hours with stirring, maintaining the temperature at 15 ± 3°C.
-
-
Workup and Purification:
-
Discontinue stirring and allow the reaction mixture to separate into two layers: an upper layer of this compound containing allyl alcohol and a lower layer of a salt-saturated aqueous solution.
-
To the entire mixture, add enough water to dissolve the crystalline salt, stir, and allow the layers to separate again.
-
Separate the upper this compound layer.
-
Wash the organic layer several times with water at 25-30°C. Each wash should not exceed 15 minutes, and the stirring speed should be kept below 150 rpm to avoid emulsification.
-
Add a stabilizer (e.g., hydroquinone monomethyl ether).
-
Heat the product to 80°C under a reduced pressure of 20 mm Hg to remove any remaining allyl alcohol and water.
-
Filter the final product to remove any floating matter.
-
Visualizations
Troubleshooting Workflow for Low Yield in TAC Synthesis
Caption: A flowchart for troubleshooting low yields in TAC synthesis.
General Synthesis and Purification Workflow for this compound
Caption: A general workflow for the synthesis and purification of TAC.
References
- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 2. US3635969A - Process for the production of this compound - Google Patents [patents.google.com]
- 3. WO2008009540A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Process for producing triallyl isocyanurate | TREA [trea.com]
- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102491951B - Production process of this compound - Google Patents [patents.google.com]
- 7. US3644410A - Preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: The Effect of Inhibitors on Triallyl Cyanurate (TAC) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the inhibition of triallyl cyanurate (TAC) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments on the effect of inhibitors on TAC polymerization.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No polymerization occurs, or the reaction is completely inhibited. | 1. Inhibitor concentration is too high: The amount of inhibitor is sufficient to scavenge all initiating and propagating radicals.[1][2] 2. Inactive or insufficient initiator: The initiator may have degraded or is being consumed by the inhibitor before it can initiate polymerization. 3. Presence of oxygen: Atmospheric oxygen can act as a potent inhibitor, especially in thin films or at the surface.[3][4][5] | 1. Decrease inhibitor concentration: Perform a concentration gradient experiment to find the optimal inhibitor level. 2. Increase initiator concentration: A higher initiator concentration may overcome the effect of the inhibitor. 3. Verify initiator activity: Use a fresh batch of initiator and ensure it is stored correctly. 4. De-gas the reaction mixture: Purge the monomer and solvent with an inert gas (e.g., nitrogen or argon) before adding the initiator.[6] |
| Polymerization rate is slower than expected, but not completely inhibited. | 1. Sub-optimal inhibitor concentration: The inhibitor is acting as a retarder, slowing down the reaction rate without completely stopping it.[1] 2. Residual oxygen: Even with de-gassing, trace amounts of oxygen can slow down the polymerization.[3][7] | 1. Adjust inhibitor concentration: Fine-tune the inhibitor concentration to achieve the desired rate of polymerization.[2] 2. Improve inert atmosphere: Ensure a continuous positive pressure of inert gas throughout the experiment. |
| Inconsistent or irreproducible results between experiments. | 1. Variable inhibitor or initiator concentrations: Inaccurate measurements of small quantities of these components. 2. Inconsistent oxygen levels: Variations in de-gassing efficiency or exposure to air. 3. Temperature fluctuations: Polymerization rates are sensitive to temperature changes. | 1. Prepare stock solutions: Make stock solutions of the inhibitor and initiator to ensure accurate and consistent dosing. 2. Standardize de-gassing procedure: Use a consistent method and duration for purging with inert gas. 3. Maintain constant temperature: Use a temperature-controlled reaction setup, such as a water or oil bath. |
| The commercially sourced TAC does not polymerize as expected, even without adding an inhibitor. | 1. Presence of stabilizer: Commercial TAC is often supplied with a stabilizer (inhibitor) like hydroquinone (B1673460) to prevent premature polymerization during storage. | 1. Check the product datasheet: The supplier's documentation should specify the type and concentration of the stabilizer. 2. Remove the inhibitor: If necessary, the inhibitor can be removed before the experiment (see Protocol 1 below).[6][8] 3. Increase initiator concentration: A higher initiator concentration might be sufficient to overcome the stabilizer.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors used for TAC polymerization?
A1: Common inhibitors for free-radical polymerization of vinyl monomers like TAC include phenolic compounds such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT).[2] These are added to prevent premature polymerization during storage and transport.[10] Oxygen from the atmosphere is also a significant inhibitor.[3][7]
Q2: How do these inhibitors work?
A2: Most phenolic inhibitors work by donating a hydrogen atom to the highly reactive propagating radical species (P•). This terminates the polymer chain and forms a much less reactive inhibitor radical (I•), which is not capable of initiating a new polymer chain.[1][11] This process is known as radical scavenging.
Q3: My commercial TAC contains a stabilizer. Do I need to remove it before my experiment?
A3: It depends on your experimental goals. If you are studying the effect of a different inhibitor, it is best to remove the existing stabilizer to avoid confounding results. However, if you simply want to polymerize the TAC, you may be able to overcome the effect of the stabilizer by adding a sufficient amount of initiator.[9]
Q4: How can I remove the inhibitor from TAC?
A4: Phenolic inhibitors like hydroquinone can be removed by washing the TAC solution with a dilute aqueous alkaline solution (e.g., NaOH) in a separatory funnel. The inhibitor will be extracted into the aqueous phase. Another method is to pass the monomer through a column of activated basic alumina.[6][8]
Q5: How does oxygen inhibit TAC polymerization?
A5: Molecular oxygen is a diradical and can react with the propagating carbon-centered radicals to form peroxy radicals (POO•).[3][4] These peroxy radicals are much less reactive and are less likely to add to another monomer, thus slowing down or terminating the polymerization chain reaction.[3][7]
Q6: How can I minimize oxygen inhibition in my experiments?
A6: To minimize oxygen inhibition, it is crucial to work under an inert atmosphere. This can be achieved by purging the reaction vessel and the monomer/solvent mixture with an inert gas like nitrogen or argon before and during the polymerization process.[6] For thin-film applications, conducting the curing process in a nitrogen-filled glovebox is effective.[5]
Quantitative Data on Inhibition
Table 1: Effect of BHT Concentration on Degree of Conversion in an Experimental Resin Composite
| BHT Concentration (wt%) | Mean Degree of Conversion (%) |
| 0 (Control) | 71.3 |
| 0.01 | 70.9 |
| 0.025 | 70.1 |
| 0.05 | 69.5 |
| 0.1 | 68.4 |
| 0.5 | 67.2 |
| Data adapted from a study on Bis-GMA/UDMA/TEGDMA-based resin composites. The degree of conversion tends to decrease with increasing inhibitor concentration.[2] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
-
Dissolution: Dissolve the TAC monomer in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) at a 1:2 volume ratio.
-
Alkaline Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (B78521) solution. Shake gently and allow the layers to separate. The phenolic inhibitor will be extracted into the aqueous (bottom) layer. Repeat the washing two to three times.
-
Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator at a low temperature to avoid thermal polymerization.
-
Storage: Use the purified TAC immediately or store it under an inert atmosphere in a refrigerator for a short period.
Protocol 2: Evaluating the Effect of an Inhibitor on TAC Polymerization
-
Preparation: In a series of reaction vessels, prepare solutions of purified TAC in a suitable solvent (e.g., benzene (B151609) or toluene).
-
Inhibitor Addition: Add varying concentrations of the inhibitor stock solution to each reaction vessel. Include a control vessel with no inhibitor.
-
Inerting: Seal the vessels with rubber septa and purge with an inert gas (e.g., argon) for at least 30 minutes while stirring.
-
Initiation: Using a gas-tight syringe, add a known concentration of a free-radical initiator (e.g., benzoyl peroxide or AIBN) to each vessel.
-
Reaction: Place the vessels in a constant temperature bath to initiate polymerization.
-
Monitoring: Monitor the progress of the polymerization over time. This can be done by:
-
Gravimetry: Periodically take aliquots, precipitate the polymer in a non-solvent (e.g., methanol), dry, and weigh the polymer to determine the conversion rate.
-
Spectroscopy (FTIR): Monitor the disappearance of the allyl C=C bond peak (around 1645 cm⁻¹).
-
Dilatometry: Measure the volume contraction of the reaction mixture, which is proportional to the monomer conversion.
-
-
Data Analysis: Plot the monomer conversion versus time for each inhibitor concentration to determine the effect on the polymerization rate and any induction period.
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvebtech.com [uvebtech.com]
- 4. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 5. radtech.org [radtech.org]
- 6. rsc.org [rsc.org]
- 7. radtech.org [radtech.org]
- 8. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. US3635969A - Process for the production of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Triallyl Cyanurate (TAC) Crosslinking
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triallyl cyanurate (TAC) crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unreacted pendant allyl groups and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my TAC crosslinking incomplete, leaving a high concentration of unreacted allyl groups?
A: Incomplete conversion of allyl groups in TAC polymerization is a common issue primarily due to a phenomenon called degradative chain transfer . The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction by a growing polymer radical. This creates a stable, less reactive allylic radical, which is more likely to terminate the chain reaction than to propagate it, resulting in low molecular weight polymers and a significant number of unreacted pendant allyl groups.[1][2][3] Factors like sub-optimal curing conditions, incorrect initiator concentration, or oxygen inhibition can exacerbate this issue.
Q2: How can I optimize my reaction conditions to maximize allyl group conversion?
A: Optimizing reaction conditions is critical for driving the crosslinking reaction to completion. Key parameters to consider include:
-
Temperature and Curing Time: Increasing the reaction temperature can enhance the rates of initiation and propagation. However, excessively high temperatures can also increase the rate of side reactions. A systematic temperature screening, often guided by Differential Scanning Calorimetry (DSC) to understand the curing profile, is recommended.[4] Similarly, extending the curing time can allow the reaction to proceed further, but vitrification (the polymer turning glassy) can limit reactant mobility and halt the reaction.[1]
-
Initiator Concentration: The concentration of the free-radical initiator significantly impacts the polymerization rate and the final degree of conversion.[5][6] Too little initiator will result in a slow and incomplete reaction, while too much can lead to an excess of primary radicals that terminate chains prematurely. An optimal concentration, typically determined through empirical studies, is necessary to balance initiation and propagation rates.[6]
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. Performing the crosslinking reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent scavenging of radicals by oxygen and ensure efficient polymerization.
Q3: What is the most effective way to quantify the percentage of unreacted pendant allyl groups in my final product?
A: Several analytical techniques can be used to quantify residual allyl groups, with Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy being the most common and powerful.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a direct and widely used method for monitoring the consumption of C=C double bonds.[7][8] The decrease in the intensity of the characteristic vibrational band for the allyl C=C bond (around 1645 cm⁻¹) relative to an internal standard peak (a peak that does not change during the reaction) provides a quantitative measure of conversion.[7] Attenuated Total Reflectance (ATR)-FTIR allows for real-time monitoring of the curing process.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are highly effective for detailed structural analysis and quantification.[10][11][12] In ¹H NMR, the protons of the allyl group have distinct chemical shifts (e.g., the methine proton at ~5.6-5.8 ppm and the methylene (B1212753) protons at ~5.0-5.4 ppm).[13] By integrating the signals of these protons and comparing them to an internal standard or a polymer backbone signal, one can accurately calculate the concentration of unreacted groups.
-
Other Methods: Chemical titration methods, such as bromination, can also be employed to quantify the double bonds.[14][15]
Q4: My FTIR spectrum still shows a significant peak for C=C bonds after curing. What are the key troubleshooting steps?
A: If your FTIR analysis indicates a high level of residual C=C bonds, consider the following troubleshooting workflow:
-
Verify Curing Protocol: Double-check the curing temperature and duration against established or optimized protocols. Ensure the sample reached the target temperature for the specified time.
-
Check Initiator: Confirm that the correct initiator was used at the optimal concentration and that it has not degraded during storage.
-
Eliminate Oxygen: Ensure the reaction was performed under a sufficiently inert atmosphere to prevent oxygen inhibition.
-
Re-evaluate Formulation: Consider if the concentration of TAC itself is too high, which can lead to increased probability of degradative chain transfer.
-
Consider Copolymerization: If the issue persists, introducing a comonomer with higher reactivity, such as an acrylate (B77674) or methacrylate, can improve polymerization kinetics and overall conversion.[3]
Q5: Can copolymerization help reduce the number of unreacted allyl groups?
A: Yes, copolymerization is a highly effective strategy. Introducing a comonomer that is more reactive and has a lower propensity for chain transfer, such as styrene, acrylates, or methacrylates, can significantly improve the polymerization kinetics.[3] The more reactive monomer helps to maintain the propagation of the polymer chain, effectively "rescuing" the polymerization from the termination caused by degradative chain transfer to the TAC monomer. This results in a higher degree of overall monomer conversion and a more completely formed polymer network.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions to minimize unreacted allyl groups.
| Symptom | Possible Cause | Suggested Solution & Rationale |
| Low Crosslink Density / Poor Mechanical Properties | Sub-optimal Curing Profile | Perform a DSC scan to identify the optimal curing temperature range. Conduct a time-study by analyzing samples cured for different durations to find the point of maximum conversion. |
| Incomplete Reaction | Incorrect Initiator Concentration | Titrate the initiator concentration in a series of small-scale experiments. An increase in initiator concentration generally increases the polymerization rate, but an excess can be detrimental.[6] |
| Slow or Stalled Reaction | Oxygen Inhibition | Purge the reaction vessel and monomer mixture with an inert gas (e.g., Nitrogen, Argon) before and during polymerization to remove dissolved oxygen, which scavenges free radicals. |
| Low Polymer Molecular Weight | Degradative Chain Transfer | This is inherent to allyl monomers.[1] Consider copolymerizing TAC with a more reactive monomer (e.g., polyethylene (B3416737) glycol diacrylate) to improve propagation.[16] For advanced applications, explore controlled radical polymerization (CRP) techniques like RAFT or ATRP.[3] |
| Inconsistent Results | Monomer Impurity | Ensure the TAC monomer is of high purity. Impurities can act as inhibitors or chain transfer agents, affecting reproducibility.[17][18] |
Experimental Protocols
Protocol 1: Quantification of Unreacted Allyl Groups using ATR-FTIR
This method provides a rapid and direct way to measure the conversion of allyl groups during the crosslinking of TAC.
Methodology:
-
Establish a Baseline: Record the FTIR spectrum of the uncured TAC-containing formulation. Identify the characteristic peak for the allyl C=C stretching vibration, typically around 1645 cm⁻¹. Also, select an internal reference peak that does not change during the reaction (e.g., a carbonyl peak from the polymer backbone if present).
-
Sample Preparation: Place a small amount of the uncured liquid resin onto the ATR crystal.
-
Initiate Curing: If using photo-curing, position the UV lamp over the sample. If using thermal curing, a heated ATR stage is required.
-
Real-Time Data Acquisition: Configure the FTIR software for a time-based series scan (e.g., one spectrum every 30 seconds).[9] Begin data collection simultaneously with the initiation of curing.
-
Data Analysis:
-
For each spectrum, calculate the ratio of the absorbance area of the allyl peak (~1645 cm⁻¹) to the absorbance area of the internal reference peak.
-
The degree of conversion (DC) at any time point (t) can be calculated using the following formula:
-
DC (%) = [1 - (Peak Ratio at time t / Peak Ratio at time 0)] x 100
-
-
-
Final Conversion: The conversion value after the allyl peak area plateaus represents the final degree of conversion, and (100 - DC) % gives the percentage of unreacted allyl groups.
Protocol 2: Quantification of Unreacted Allyl Groups using ¹H NMR
This protocol provides a highly accurate quantification of residual allyl groups in the final, cured polymer.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the cured polymer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO). Note: Complete dissolution is necessary for high-resolution NMR. If the sample is an insoluble crosslinked network, solid-state NMR (ssNMR) would be required.[10]
-
Internal Standard: Add a known amount of an internal standard to the NMR tube. The standard should have a sharp, distinct peak that does not overlap with any polymer or monomer signals (e.g., 1,3,5-trioxane (B122180) or hexamethyldisiloxane).
-
NMR Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of all protons for accurate integration.
-
Spectral Analysis:
-
Identify the characteristic signals for the pendant allyl group protons: the methine proton (-CH=) typically appears around 5.6-5.8 ppm, and the terminal methylene protons (=CH₂) appear around 5.0-5.4 ppm.[13]
-
Identify a signal from the polymer backbone that can be used for relative quantification if an internal standard is not used.
-
Identify the signal from the internal standard.
-
-
Calculation:
-
Carefully integrate the area of the allyl proton signals (A_allyl) and the area of the internal standard's signal (A_std).
-
Calculate the moles of unreacted allyl groups using the following formula:
-
Moles_allyl = (A_allyl / N_allyl) * (N_std / A_std) * Moles_std
-
Where N_allyl and N_std are the number of protons giving rise to the respective signals.
-
-
The concentration of unreacted groups can then be expressed as a weight percentage or mole fraction relative to the initial polymer mass.
-
Visualizations
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. rad-med.com [rad-med.com]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. measurlabs.com [measurlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. US3635969A - Process for the production of this compound - Google Patents [patents.google.com]
- 18. WO2008009540A1 - Process for preparing this compound - Google Patents [patents.google.com]
influence of temperature on triallyl cyanurate crosslinking efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of temperature on the crosslinking efficiency of Triallyl Cyanurate (TAC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the crosslinking efficiency of this compound (TAC)?
A1: Temperature is a critical parameter in the free-radical crosslinking of polymers using TAC. Generally, increasing the curing temperature accelerates the rate of the crosslinking reaction.[1][2] This is due to the increased decomposition rate of the peroxide initiator, which generates the free radicals necessary to initiate the polymerization of the allyl groups on the TAC molecule.[3] Higher temperatures can lead to a higher crosslink density, which in turn enhances the thermal stability, mechanical strength, and rigidity of the final polymer.[3][4] However, an excessively high temperature can lead to undesirable side reactions, such as polymer chain scission, which may negatively impact the material's properties.[5]
Q2: How does the choice of peroxide initiator influence the optimal crosslinking temperature?
A2: The selection of the peroxide initiator is crucial as its decomposition rate is temperature-dependent. Different peroxides have different half-life temperatures, which dictates the temperature range at which they are most effective at initiating crosslinking. For instance, Dicumyl Peroxide (DCP) is a commonly used initiator that requires temperatures in the range of 150-160°C for efficient curing.[6] Other peroxides, like Bis(2,4-dichlorobenzoyl) peroxide (DCBP), have lower decomposition temperatures and are suitable for continuous extrusion applications.[5] The choice of initiator should be aligned with the desired processing temperature and the thermal stability of the polymer matrix.[7]
Q3: What are the typical temperature ranges for TAC crosslinking in different polymer systems?
A3: The optimal temperature range for TAC crosslinking is highly dependent on the polymer matrix and the peroxide initiator used. For many polyolefins like polyethylene (B3416737) (PE) and ethylene-vinyl acetate (B1210297) (EVA), crosslinking with TAC and a peroxide initiator is often carried out at temperatures between 160°C and 210°C.[1][8] For glass-reinforced plastics requiring long-term thermal stability, curing with TAC can enable use at temperatures around 250°C.[3] It is essential to consult the technical data sheets for both the specific polymer and the peroxide initiator to determine the recommended curing temperature range.
Q4: Can increasing the temperature always guarantee a higher crosslinking efficiency?
A4: Not necessarily. While higher temperatures generally increase the reaction rate, there is an optimal temperature window for each system. Exceeding this window can lead to several issues. For example, very high temperatures can cause the peroxide to decompose too rapidly, leading to a non-uniform crosslink density and potential "scorching" (premature crosslinking).[8] Additionally, at elevated temperatures, chain scission reactions can compete with crosslinking, which can reduce the overall crosslink density and negatively affect mechanical properties.[5] One study on a polymer composite showed that while mechanical properties increased with temperature up to a certain point (140°C), a further increase to 180°C resulted in a decrease in compressive strength.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Gel Content / Incomplete Crosslinking | 1. Insufficient Curing Temperature or Time: The temperature may not be high enough to efficiently decompose the peroxide initiator, or the curing time is too short for the reaction to complete.[1] 2. Inappropriate Peroxide Initiator: The selected peroxide may have a half-life temperature that is too high for the chosen curing temperature.[6] 3. Inhibitors Present: The polymer or other additives may contain inhibitors that quench free radicals. | 1. Optimize Curing Cycle: Increase the curing temperature or extend the curing time. Refer to DSC or rheometry data to determine the optimal curing profile.[9][10] 2. Select a Suitable Initiator: Choose a peroxide initiator with a half-life that matches your desired processing temperature.[7] 3. Material Purity: Ensure all components are free from inhibitors. If inhibitors are unavoidable, their effect may need to be compensated for with a higher initiator concentration. |
| Poor Mechanical Properties (e.g., low tensile strength, brittleness) | 1. Excessive Curing Temperature: Overheating can lead to polymer degradation and chain scission, resulting in a weaker network.[4] 2. Non-uniform Crosslinking: Rapid peroxide decomposition at high temperatures can create localized areas of high and low crosslink density.[8] 3. Incompatibility of Components: Poor dispersion of TAC or the initiator can lead to an inhomogeneous crosslinked network. | 1. Reduce Curing Temperature: Lower the temperature to the optimal range for the specific polymer-initiator system.[4] 2. Use a Scorch Retarder: Additives like TEMPO derivatives can delay the onset of crosslinking, allowing for more uniform heat distribution and a more homogeneous network.[8] 3. Improve Mixing: Ensure thorough mixing of all components before initiating the crosslinking process. |
| "Scorching" (Premature Crosslinking) | 1. Processing Temperature is too High: The temperature during compounding or shaping exceeds the safe processing temperature of the peroxide.[8] 2. High Shear Heating: Frictional heat generated during high-shear mixing can prematurely initiate the crosslinking reaction. | 1. Lower Processing Temperature: Keep the temperature of the polymer blend below the decomposition temperature of the peroxide during mixing and processing.[8] 2. Control Shear Rate: Reduce the mixing speed or modify the screw design to minimize shear heating. 3. Use a Scorch Retarder: Incorporate a scorch retarder to provide a safety margin during processing.[8] |
Quantitative Data Summary
The following tables summarize the impact of temperature and formulation on the crosslinking of polymers with this compound (or its isomer, triallyl isocyanurate, which exhibits similar behavior).
Table 1: Effect of Curing Temperature on the Mechanical Properties of a Polymer Composite [4]
| Post-Curing Temperature (°C) | Compressive Strength (MPa) | Flexural Strength (MPa) |
| 60 | 110.5 - 119.4 | ~36 |
| 140 | ~139.8 | ~40 |
| 180 | Decreased from 140°C value | 42.7 |
Table 2: Influence of Initiator Concentration and TAIC on Thermal Properties of a PPO-Based Composite [7]
| Initiator Concentration (phr) | TAIC (phr) | Glass Transition Temperature (Tg, °C) |
| 0.25 | 20 | 185 |
| 0.50 | 20 | 195 |
| 0.75 | 20 | 205 |
Experimental Protocols
Determination of Gel Content (Crosslinking Efficiency) via Solvent Extraction (ASTM D2765)
This method determines the percentage of the crosslinked, insoluble portion of the polymer.
Materials and Equipment:
-
Analytical balance (accurate to 0.0001 g)
-
Soxhlet extraction apparatus
-
Heating mantle
-
Condenser
-
120-mesh stainless steel screen cage
-
Drying oven (vacuum or circulating air)
-
Antioxidant (to prevent degradation during extraction)[12]
Procedure:
-
Weigh an empty, clean, and dry mesh cage (W1).
-
Place a small sample (0.3 - 0.5 g) of the crosslinked polymer into the cage and weigh it again (W2).
-
Place the sample-containing cage into the Soxhlet extraction apparatus.
-
Add the appropriate solvent containing a suitable antioxidant to the extraction flask.
-
Heat the solvent to boiling and perform the extraction for a minimum of 12 hours.[13]
-
After extraction, carefully remove the cage and allow the excess solvent to evaporate.
-
Dry the cage with the remaining gel in a vacuum oven at 80-100°C until a constant weight is achieved (W3).[11]
-
Calculate the gel content using the following formula: Gel Content (%) = [(W3 - W1) / (W2 - W1)] * 100
Monitoring Crosslinking Kinetics with Differential Scanning Calorimetry (DSC)
DSC can be used to determine the heat of reaction (enthalpy) and the temperature range over which crosslinking occurs.[9]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Uncured polymer sample containing TAC and initiator
Procedure:
-
Accurately weigh 5-10 mg of the uncured sample into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the completion of the crosslinking reaction.[14]
-
Record the heat flow as a function of temperature. The exothermic peak represents the crosslinking reaction.
-
The onset temperature, peak temperature, and the total heat of reaction (area under the peak) can be determined from the resulting thermogram. These parameters provide insights into the curing kinetics at different temperatures.
In-situ Monitoring of TAC Crosslinking with Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the consumption of the allyl groups of TAC in real-time, providing kinetic information about the crosslinking reaction.[15]
Materials and Equipment:
-
FTIR spectrometer with a heated Attenuated Total Reflectance (ATR) accessory
-
Uncured polymer film containing TAC and initiator
Procedure:
-
Place a thin film of the uncured sample onto the ATR crystal.
-
Heat the sample to the desired isothermal curing temperature.
-
Collect FTIR spectra at regular time intervals throughout the curing process.[16]
-
Monitor the decrease in the absorbance of the characteristic peak for the allyl C=C bond (around 1645 cm⁻¹).[15]
-
The rate of disappearance of this peak is directly related to the rate of the crosslinking reaction.
Visualizations
Caption: Workflow for Gel Content Determination.
Caption: Influence of Temperature on TAC Crosslinking.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (TAC) |Crosslinking Agent [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ace-laboratories.com [ace-laboratories.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. tainstruments.com [tainstruments.com]
- 11. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. Identification of a Cross-Linked Rubber by Evolved Gas Analysis and Thermal Analysis Techniques - TA Instruments [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve TAC Dispersion in Polymer Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dispersing Triacetylcellulose (TAC) in polymer blends.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues encountered during experimental work.
Issue 1: Poor Dispersion and Agglomeration
Question: I am observing solid TAC particles, agglomerates, or general cloudiness in my polymer blend after processing. What is causing this and how can I fix it?
Answer: This indicates poor dispersion or incomplete dissolution of TAC in the polymer matrix. The primary causes are high interfacial tension between the blend components, inadequate mixing energy, or improper processing conditions.
Possible Causes & Solutions:
-
Chemical Incompatibility: High interfacial tension between the hydrophilic TAC and a hydrophobic polymer matrix prevents intimate mixing.
-
Insufficient Mixing Energy: The mechanical forces during blending may not be sufficient to break down TAC agglomerates and distribute them uniformly.
-
Solution 1 (Melt Blending): Optimize processing parameters. Increase screw speed, residence time, or use a more aggressive screw design in your twin-screw extruder to impart more shear energy.[3]
-
Solution 2 (Solution Casting): Employ high-shear mixing or sonication to break down agglomerates in the common solvent before casting.[4]
-
-
Incorrect Processing Temperature: The viscosity of the polymer matrix might be too high at the processing temperature, hindering the movement and dispersion of TAC particles.
-
Solution: Adjust the temperature profile during extrusion. Increasing the temperature can lower the matrix viscosity, facilitating better mixing. However, be cautious to avoid thermal degradation of either polymer.
-
Issue 2: Weak Mechanical Properties
Question: The tensile strength and modulus of my TAC/polymer blend are lower than expected. What could be the reason?
Answer: Poor mechanical properties are often a direct result of weak interfacial adhesion between the TAC and the polymer matrix.[5] If the two phases are not well-bonded, stress cannot be effectively transferred from the matrix to the dispersed TAC phase, leading to premature failure.
Possible Causes & Solutions:
-
Weak Interfacial Adhesion: Lack of chemical or physical interaction at the interface between the polymers.
-
Solution 1: Use of Compatibilizers: Add a compatibilizer that can form bonds or entanglements with both the TAC and the matrix polymer. This "stitches" the interface together, improving stress transfer.[2][6] Reactive compatibilization, where copolymers are formed in situ during blending, can create strong covalent bonds at the interface.[1][7]
-
Solution 2: Surface Modification: While less common for polymer-polymer blends than for filler-polymer composites, consider if surface modification of the TAC phase is feasible to improve its interaction with the matrix.
-
-
Presence of Voids: Air entrapped at the interface during processing can act as stress concentration points, weakening the material.
-
Solution: Optimize processing parameters to minimize void formation. Ensure materials are thoroughly dried before processing to prevent moisture from creating voids at high temperatures.[5]
-
Logical Flow for Troubleshooting Poor Dispersion
The following diagram outlines a systematic approach to diagnosing and solving TAC dispersion problems.
References
- 1. Compatibilization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Polymer Compatibilizers: Enhancing Polymer Blends for Superior Performance-COACE [cncoacechemical.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Triallyl Cyanurate Polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triallyl cyanurate (TAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the polymerization of TAC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your experiments with this compound.
Issue 1: Incomplete Polymerization and High Residual Unsaturation
Q1: My TAC polymerization has stopped prematurely, leaving a high concentration of unreacted allyl groups. What could be the cause?
A: Incomplete polymerization of this compound is a common issue often attributed to the steric hindrance presented by its bulky cyanurate core. This steric effect can impede the accessibility of the allyl groups, leading to a higher-than-expected level of residual unsaturation. Several factors can contribute to this phenomenon:
-
Low Polymerization Temperature: Insufficient thermal energy can lead to a lower reaction rate and incomplete conversion. Increasing the polymerization temperature can enhance monomer mobility and facilitate a more complete reaction. It has been observed that the initial residual unsaturation of TAC polymerization decreases with an increase in temperature.[1]
-
Inadequate Initiator Concentration: An insufficient amount of initiator will result in a lower concentration of primary radicals, leading to premature termination of the polymerization process. Conversely, an excessively high initiator concentration can lead to side reactions and may not necessarily improve the final conversion.
-
Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization by scavenging radicals, leading to an induction period and reduced polymerization rate. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the polymerization temperature in increments of 5-10°C to enhance the reaction kinetics. Monitor the conversion at each temperature to find the optimal condition.
-
Adjust Initiator Concentration: Systematically vary the initiator concentration to find the optimal loading for your specific system.
-
Ensure Inert Atmosphere: Degas your monomer and solvent thoroughly and maintain a positive pressure of an inert gas throughout the polymerization.
Issue 2: Premature Gelation of the Polymer
Q2: My TAC formulation is gelling much earlier than expected, making it difficult to process. How can I delay the gel point?
A: Premature gelation in this compound polymerization is a consequence of its trifunctional nature, which facilitates rapid crosslinking and network formation. The point at which an infinite polymer network forms is known as the gel point.[2] Delaying this transition is often crucial for processing.
-
High Initiator Concentration: A higher concentration of initiator generates a greater number of radicals, accelerating the polymerization and leading to a shorter gel time.
-
Elevated Temperature: While higher temperatures can improve conversion, they also significantly accelerate the rate of polymerization, which can result in a shorter time to reach the gel point.
-
Monomer Concentration: A higher concentration of TAC will lead to a faster build-up of the polymer network and a quicker onset of gelation.
Troubleshooting Steps:
-
Reduce Initiator Concentration: Lowering the initiator concentration can slow down the reaction rate and delay the onset of gelation.
-
Lower Polymerization Temperature: Conduct the polymerization at a lower temperature to decrease the overall reaction rate.
-
Use a Solvent: Diluting the TAC with a suitable solvent can reduce the effective monomer concentration and prolong the gel time.
Table 1: Effect of Initiator Concentration on Gelation Time (General Trend)
| Initiator Concentration | Relative Gelation Time |
| Low | Longer |
| Medium | Moderate |
| High | Shorter |
Note: This table illustrates a general trend. The actual gel time is highly dependent on the specific monomer, initiator, and reaction conditions.
Issue 3: Presence of Impurities in the Final Product
Q3: I suspect there are impurities in my polymerized TAC. What are the likely contaminants and how can I detect them?
A: Impurities in the final polymer can originate from the this compound monomer itself, which is typically synthesized from cyanuric chloride and allyl alcohol.[3][4]
-
Chlorinated Impurities: Incomplete reaction during the synthesis of TAC can leave residual chlorinated species, such as 2-allyloxy-4,6-dichloro-1,3,5-triazine. These impurities can be detrimental to the final properties of the polymer and can be corrosive.
-
Hydrolysis Products: this compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can lead to the formation of allyl alcohol and cyanuric acid. The hydrolysis of the precursor, cyanuric chloride, is also a known issue that is dependent on pH and temperature.[5][6]
Analytical Approach for Impurity Detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as chlorinated byproducts.[7]
-
Ion Chromatography: This method can be used to detect and quantify ionic species that may result from hydrolysis, such as chloride ions.[8]
Issue 4: Intramolecular Cyclization Affecting Network Structure
Q4: The mechanical properties of my crosslinked TAC are not as expected. Could intramolecular cyclization be the cause?
A: Yes, intramolecular cyclization is a significant side reaction during the polymerization of multifunctional monomers like this compound. It occurs when a growing polymer chain radical reacts with a pendant allyl group on the same polymer chain, forming a cyclic structure. This process competes with the desired intermolecular crosslinking that forms the polymer network.[9][10][11][12]
-
Effect on Properties: A higher degree of intramolecular cyclization results in a less densely crosslinked network, which can lead to altered mechanical properties such as lower modulus and hardness.
-
Factors Influencing Cyclization:
Investigating Intramolecular Cyclization:
-
Spectroscopic Analysis (FTIR/NMR): Detailed analysis of the polymer structure using techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the extent of cyclization by analyzing the consumption of allyl groups and the formation of new structural motifs.
Experimental Protocols
Protocol 1: In-situ Monitoring of TAC Polymerization using ATR-FTIR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of allyl groups during the polymerization of this compound.
Objective: To quantify the conversion of TAC by tracking the decrease in the characteristic infrared absorption bands of the allyl group.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heating stage.[1][14]
-
This compound (TAC) monomer
-
Radical initiator (e.g., a peroxide or an azo compound)
-
Small vials and micropipette
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal at the desired reaction temperature.
-
Sample Preparation: Prepare the TAC formulation by mixing the monomer with the desired concentration of initiator.
-
Sample Application: Apply a small drop of the TAC formulation onto the ATR crystal.
-
Data Acquisition:
-
Set the FTIR software to collect spectra at regular intervals (e.g., every 30 seconds).
-
The spectral resolution is typically set to 4 cm⁻¹, and signal averaging of four scans is common.[14]
-
Monitor the reaction by observing the decrease in the intensity of the C=C stretching vibration of the allyl group, typically observed around 1656 cm⁻¹.[14]
-
-
Data Analysis:
-
The conversion can be calculated by monitoring the normalized peak area of the allyl C=C stretching band over time. A stable peak, not involved in the reaction, can be used as an internal standard for normalization.
-
Protocol 2: Determination of Gel Point using Rheometry
This protocol describes the use of a rheometer to determine the gel point of a thermosetting TAC resin.
Objective: To identify the gel point, which is the transition from a liquid to a solid-like state, by monitoring the viscoelastic properties of the curing TAC system.
Materials and Equipment:
-
Rheometer with parallel plate or cone-plate geometry, equipped with a temperature-controlled chamber.[15][16]
-
This compound (TAC) formulation (monomer + initiator)
-
Disposable plates (aluminum or steel)
Procedure:
-
Instrument Setup:
-
Set the rheometer to the desired isothermal temperature for the curing reaction.
-
Use a small-amplitude oscillatory shear mode at a constant frequency (e.g., 1 Hz).[15] The strain should be within the linear viscoelastic region of the material.
-
-
Sample Loading:
-
Mix the TAC and initiator and quickly place the required amount of the sample onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.[15]
-
-
Measurement:
-
Start the time sweep experiment immediately after loading the sample.
-
Monitor the storage modulus (G') and the loss modulus (G'') as a function of time.
-
-
Gel Point Determination:
Protocol 3: Analysis of Chlorinated Impurities in TAC using GC-MS
This protocol outlines a general procedure for the identification of chlorinated impurities in a this compound sample.
Objective: To separate and identify potential chlorinated byproducts from the TAC synthesis process.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., acetone, acetonitrile, or toluene).[7]
-
Helium carrier gas.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the TAC sample in a suitable high-purity solvent to a known concentration.
-
-
GC-MS Instrument Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas Flow Rate: Typically around 1-2 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 40-350 amu.[7]
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peaks corresponding to impurities by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Quantification can be performed by using an internal or external standard method.
-
Data Summary
The following tables summarize the expected influence of key experimental parameters on the side reactions of this compound polymerization.
Table 2: Influence of Temperature on TAC Polymerization Side Reactions
| Temperature | Residual Unsaturation | Intramolecular Cyclization |
| Low | Higher | May be favored in some systems |
| High | Lower[1] | Can be either favored or disfavored depending on the specific system[10][13] |
Table 3: Influence of Initiator Concentration on TAC Polymerization Side Reactions
| Initiator Concentration | Premature Gelation | Final Conversion |
| Low | Less likely | May be lower |
| High | More likely[18][19][20] | May not significantly increase and could lead to side reactions |
Visualizations
Logical Troubleshooting Workflow for Incomplete Polymerization
Caption: Troubleshooting workflow for incomplete TAC polymerization.
Reaction Pathways: Intermolecular vs. Intramolecular Reactions
Caption: Competing reaction pathways in TAC polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. rheology.tripod.com [rheology.tripod.com]
- 3. US3635969A - Process for the production of this compound - Google Patents [patents.google.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 8. Chlorinated Cyanurates in Drinking Water: Measurement Bias, Stability, and Disinfectant Byproduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growing Impact of Intramolecular Click Chemistry in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramolecular Cyclization Dominating Homopolymerization of Multivinyl Monomers toward Single-Chain Cyclized/Knotted Polymeric Nanoparticles | Semantic Scholar [semanticscholar.org]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
- 16. biotechrep.ir [biotechrep.ir]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale Triacetylcellulose (TAC) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the process optimization of industrial-scale Triacetylcellulose (TAC) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during TAC synthesis experiments, offering potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Low Yield of Triacetylcellulose (TAC)
Q: We are experiencing a significantly lower than expected yield of TAC in our large-scale synthesis. What are the potential causes and how can we improve the yield?
A: Low yield in industrial TAC synthesis is a common problem that can often be attributed to several factors, ranging from the quality of raw materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The acetylation of cellulose (B213188) may not be proceeding to completion.
-
Solution:
-
Optimize Catalyst Concentration: The concentration of the sulfuric acid catalyst plays a crucial role. An insufficient amount may lead to a slow and incomplete reaction. Conversely, an excessively high concentration can cause degradation of the cellulose polymer.[1][2] It is crucial to find the optimal concentration for your specific raw material and reaction conditions.
-
Adjust Acetic Anhydride (B1165640) Ratio: The ratio of acetic anhydride to cellulose is a key factor. A higher ratio generally leads to a higher yield, but an excessive amount can lead to unwanted side reactions and increased costs.[3][4][5][6]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Higher temperatures can increase the reaction rate but may also lead to product degradation if not carefully controlled.[5][7]
-
-
-
Degradation of Cellulose or TAC: The acidic reaction conditions can lead to the degradation of the cellulose backbone or the newly formed TAC.
-
Solution:
-
Control Reaction Temperature: The acetylation reaction is exothermic, and proper temperature control is essential to prevent overheating and subsequent degradation of the polymer.[8]
-
Minimize Water Content: The presence of water in the reaction mixture can lead to the hydrolysis of acetic anhydride and the degradation of the product. Ensure all reagents and equipment are thoroughly dried.
-
-
-
Issues with Starting Materials: The quality and properties of the cellulose source can significantly impact the reaction efficiency.
-
Solution:
-
Cellulose Activation: Proper activation of the cellulose is necessary to ensure efficient penetration of the reagents. This is typically done by treating the cellulose with acetic acid before the main reaction.
-
Purity of Reagents: Ensure the acetic anhydride and other reagents are of high purity, as impurities can interfere with the reaction.
-
-
Issue 2: Low Degree of Substitution (DS)
Q: Our final TAC product has a Degree of Substitution (DS) that is below the target specification. How can we increase the DS?
A: The Degree of Substitution (DS) is a critical quality attribute of TAC, as it dictates its solubility and other physical properties. A low DS indicates incomplete acetylation of the hydroxyl groups on the cellulose backbone.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The reaction parameters directly influence the extent of acetylation.
-
Solution:
-
Increase Catalyst Concentration: A higher concentration of sulfuric acid generally leads to a higher DS.[1] However, this must be balanced against the risk of polymer degradation.
-
Increase Acetic Anhydride to Cellulose Ratio: A higher molar ratio of acetic anhydride to the hydroxyl groups of cellulose will drive the equilibrium towards a higher degree of substitution.[4][6]
-
Optimize Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to a higher DS, but careful optimization is required to avoid degradation.[7]
-
-
-
Inefficient Cellulose Activation: If the cellulose is not properly swollen and activated, the acetylating agent cannot effectively reach the hydroxyl groups within the cellulose fibers.
-
Solution:
-
Review Activation Protocol: Ensure the pre-treatment of cellulose with acetic acid is sufficient to open up the fiber structure.
-
-
-
Hydrolysis during Workup: The workup and precipitation steps can inadvertently cause hydrolysis of the acetyl groups if not properly controlled.
-
Solution:
-
Control Quenching Conditions: When precipitating the TAC, ensure the conditions (e.g., temperature, pH) are controlled to minimize hydrolysis.
-
-
Issue 3: Haze in TAC Films
Q: The TAC films cast from our product exhibit significant haze. What is causing this and how can we produce clearer films?
A: Haze in TAC films is a common quality issue that can arise from several factors related to the polymer itself or the film casting process.
Possible Causes & Troubleshooting Steps:
-
Incomplete Dissolution/Insoluble Particles: The presence of undissolved TAC or other impurities can scatter light and cause haze.
-
Solution:
-
Optimize Solvent System: Ensure the chosen solvent is appropriate for the DS of your TAC and that the dissolution process is complete.
-
Filtration: Filter the TAC solution before casting to remove any particulate matter.
-
Check for Hemicellulose Impurities: Hemicellulose acetates, which can be formed if the starting cellulose has a high hemicellulose content, can lead to poor filterability and turbidity.[9]
-
-
-
Polymer Crystallinity and Morphology: The arrangement of the polymer chains can affect the optical properties of the film.
-
Solution:
-
Control Evaporation Rate: The rate at which the solvent is evaporated during film casting can influence the film's morphology. A slower, more controlled evaporation can lead to a more uniform and less hazy film.
-
Use of Plasticizers: The addition of appropriate plasticizers can improve the clarity of the films by reducing intermolecular forces between polymer chains.[10]
-
-
-
Moisture Absorption: TAC is susceptible to moisture, which can cause a milky or hazy appearance.[11]
-
Solution:
-
Control Humidity: Control the humidity during film casting and storage.
-
Drying: Ensure the final film is thoroughly dried.
-
-
Issue 4: Gel Formation During Precipitation
Q: We are observing the formation of a thick gel instead of a fine precipitate during the quenching step. This is making filtration and washing difficult. How can we prevent this?
A: Gel formation during the precipitation of TAC is often related to the rate of precipitation and the interaction between the polymer, solvent, and non-solvent.
Possible Causes & Troubleshooting Steps:
-
Rapid Precipitation: Adding the TAC solution too quickly to the non-solvent can lead to localized high concentrations and the formation of a gel.
-
Solution:
-
Slow and Controlled Addition: Add the TAC solution to the non-solvent slowly and with vigorous stirring to ensure rapid dispersion and uniform precipitation.[9]
-
Optimize Temperature: The temperature of both the TAC solution and the non-solvent can affect the precipitation process. Experiment with different temperatures to find the optimal conditions.[9]
-
-
-
Solvent/Non-Solvent System: The choice of solvent and non-solvent and their ratio can influence the morphology of the precipitate.
-
Solution:
-
Experiment with Non-Solvents: While water is a common non-solvent, other options or mixtures could be explored to achieve a more desirable precipitate.
-
Adjust Ratios: Varying the ratio of the non-solvent to the TAC solution can impact the precipitation outcome.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step process for industrial TAC synthesis? A1: In industrial production, it is difficult to directly achieve a specific, partial degree of substitution. Therefore, a two-step process is commonly employed. First, cellulose is fully acetylated to produce cellulose triacetate (TAC), which has a degree of substitution close to 3.0. In the second step, the TAC is subjected to a controlled hydrolysis (ripening) to cleave some of the acetyl groups, allowing for the precise achievement of the desired lower degree of substitution.[12]
Q2: How does the catalyst concentration affect the properties of the final TAC product? A2: The concentration of the sulfuric acid catalyst has a significant impact on the synthesis. A higher catalyst concentration generally leads to a higher degree of substitution (DS).[1] However, it can also increase the rate of degradation of the cellulose polymer, which can negatively affect the mechanical properties of the final product. Therefore, the catalyst concentration must be carefully optimized.
Q3: What is the importance of the Degree of Substitution (DS) in TAC? A3: The Degree of Substitution (DS) is a critical parameter that defines the properties and applications of cellulose acetate (B1210297). It represents the average number of hydroxyl groups per anhydroglucose (B10753087) unit that have been replaced by acetyl groups. The DS directly influences the solubility of the polymer in various solvents, its melting point, mechanical strength, and biodegradability. For example, cellulose triacetate (high DS) and cellulose diacetate (lower DS) have different solubilities and are used in different applications.[7][13]
Q4: What are the common analytical techniques used for quality control in TAC synthesis? A4: Several analytical techniques are crucial for ensuring the quality and consistency of TAC production:
-
Titration: A common method to determine the acetyl content and calculate the Degree of Substitution.[14][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of acetyl groups and to qualitatively assess the degree of acetylation. It can also be used for quantitative analysis of the DS.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the precise determination of the Degree of Substitution and the distribution of acetyl groups at the C2, C3, and C6 positions of the anhydroglucose unit.[17][18][19][20]
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymer, which is important for understanding the extent of any degradation.
Q5: Can hemicellulose in the raw material affect the quality of TAC? A5: Yes, the presence of hemicellulose in the cellulose pulp can be problematic. Hemicelluloses are also acetylated during the reaction, forming hemicellulose acetates. These can lead to issues such as poor filterability of the TAC solution, increased turbidity (haze) in films, and false viscosity readings, all of which negatively impact the quality of the final product.[9]
Data Presentation
Table 1: Effect of Sulfuric Acid Catalyst Concentration on Degree of Substitution (DS)
| H2SO4 Catalyst Concentration (%) | Degree of Substitution (DS) |
| 1 | Lower |
| 2.5 | Moderate |
| 5 | Higher |
| 10 | Highest |
Note: While a higher catalyst concentration increases DS, it may also lead to polymer degradation. Optimal concentration should be determined experimentally.[1]
Table 2: Influence of Acetic Anhydride to Cellulose Ratio on TAC Yield
| Acetic Anhydride to Cellulose Ratio (w/w) | TAC Yield |
| Low | Lower Yield |
| Medium | Moderate Yield |
| High | Higher Yield |
Note: Increasing the ratio of acetic anhydride generally increases the yield, but an excessive amount can be uneconomical and may lead to side reactions.[3][4][5][6]
Experimental Protocols
Protocol 1: Determination of Acetyl Content and Degree of Substitution by Titration
This protocol is a standard method for determining the acetyl content of cellulose acetate.
Materials:
-
Cellulose Acetate sample (dried)
-
Standardized 1.0 N Sodium Hydroxide (NaOH) solution
-
Standardized 1.0 N Sulfuric Acid (H2SO4) solution
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh approximately 2 g of the dried cellulose acetate sample and transfer it to a 500-mL Erlenmeyer flask.
-
Add 100 mL of acetone and 5-10 mL of water to the flask. Stopper the flask and stir with a magnetic stirrer until the sample is completely dissolved.
-
Accurately add 30 mL of 1.0 N NaOH solution to the flask with constant stirring. This will start the saponification of the acetyl groups.
-
Continue stirring for 30 minutes to ensure complete saponification. A precipitate of regenerated cellulose will form.
-
Add 100 mL of water preheated to 80°C, washing down the sides of the flask. Stir for 2 minutes and then cool the flask to room temperature.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the excess (unreacted) NaOH with the standardized 1.0 N H2SO4 solution until the pink color of the indicator disappears. Record the volume of H2SO4 used.
-
Perform a blank titration by following the same procedure but without the cellulose acetate sample. Record the volume of H2SO4 used for the blank.
Calculation: Calculate the percentage of acetyl groups (% Acetyl) using the following formula:
% Acetyl = [ (B - A) * N * 4.305 ] / W
Where:
-
B = volume (mL) of H2SO4 used for the blank titration
-
A = volume (mL) of H2SO4 used for the sample titration
-
N = Normality of the H2SO4 solution
-
W = weight (g) of the cellulose acetate sample (on a dry basis)
-
4.305 is a calculation factor.
The Degree of Substitution (DS) can then be calculated from the % Acetyl.
Protocol 2: Determination of Degree of Substitution (DS) by ¹H NMR Spectroscopy
Materials:
-
Cellulose Acetate sample (dried)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 20 mg of the dried cellulose acetate sample in 0.5 mL of DMSO-d6 in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming may be necessary.
-
Acquire the ¹H NMR spectrum of the sample according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction).
-
Integrate the signals corresponding to the protons of the anhydroglucose unit (typically in the range of 3.0-5.5 ppm) and the protons of the acetyl groups (typically in the range of 1.8-2.2 ppm).
Calculation: The Degree of Substitution (DS) can be calculated from the ratio of the integrated areas of the acetyl protons to the anhydroglucose unit protons.
Visualizations
Caption: A simplified workflow for the industrial synthesis of Triacetylcellulose (TAC).
Caption: A troubleshooting decision tree for addressing low yield in TAC synthesis.
References
- 1. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 2. The role of acid catalysts in the manufacture of cellulos... [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. (the Effect of Acetate Anhhhydrida Ratio in the Process of Cellulose Acetylation of Pulp From Sengon (Paraserianthe Falcataria) on the Production of Cellulose Triacetate Polymer) - Neliti [neliti.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 8. Synthesis and Characterization of Cellulose Triacetate Obtained from Date Palm (Phoenix dactylifera L.) Trunk Mesh-Derived Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. How to Maximize Transparency in Cellulose Acetate Films? [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. US20160032020A1 - Cellulose acetate with a low degree of substitution - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 16. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. A new method for rapid degree of substitution and purity determination of chloroform-soluble cellulose esters, using 31P NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Triallyl Cyanurate (TAC) and Triallyl Isocyanurate (TAIC) in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are trifunctional monomers widely employed as crosslinking agents to enhance the thermal, mechanical, and chemical resistance of various polymers. While structurally similar, their isomeric differences lead to distinct performance characteristics in crosslinked polymer systems. This guide provides an objective comparison of TAC and TAIC, supported by experimental data, to aid in the selection of the appropriate crosslinking agent for specific research and development applications.
Chemical Structures and Properties
TAC and TAIC are isomers with the same molecular formula (C₁₂H₁₅N₃O₃) and molecular weight (approximately 249.27 g/mol ). Their key difference lies in the attachment of the three allyl groups to the triazine ring. In TAC, the allyl groups are attached via oxygen atoms (a cyanurate structure), whereas in TAIC, they are attached via nitrogen atoms (an isocyanurate structure). This structural variance significantly influences their reactivity and the properties of the resulting crosslinked network.
| Property | This compound (TAC) | Triallyl Isocyanurate (TAIC) |
| Synonyms | 2,4,6-Tris(allyloxy)-1,3,5-triazine | 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione |
| CAS Number | 101-37-1 | 1025-15-6 |
| Molecular Formula | C₁₂H₁₅N₃O₃ | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol | 249.27 g/mol |
| Appearance | Colorless to pale yellow liquid or white crystalline solid | White to pale yellow solid |
| Melting Point | ~27 °C | ~24-27 °C |
Diagram of Chemical Structures
Caption: Chemical structures of this compound (TAC) and Triallyl Isocyanurate (TAIC).
Performance Comparison in Polymer Crosslinking
The selection between TAC and TAIC is contingent on the specific polymer, the crosslinking method (e.g., peroxide or radiation curing), and the desired end-use properties of the material.
Crosslinking Efficiency and Gel Content
Gel content is a direct measure of crosslinking efficiency, representing the insoluble fraction of the polymer network. A higher gel content generally indicates a more densely crosslinked material. While both TAC and TAIC are effective crosslinking agents, their efficiency can vary depending on the polymer system and curing conditions. In peroxide-cured ethylene-propylene-diene monomer (EPDM) rubber, both TAC and TAIC can be used to enhance the crosslink density.[1]
Thermal Stability
One of the most significant differences between TAC and TAIC lies in the thermal stability they impart to the crosslinked polymer. The isocyanurate ring in TAIC is inherently more thermally stable than the cyanurate ring in TAC. This often translates to superior heat resistance in polymers crosslinked with TAIC.[2][3] For instance, TAIC is frequently used to improve the heat resistance of materials for high-temperature applications.[4] In the crosslinking of chlorinated polyethylene (B3416737) (CPE), TAIC is noted for its ability to act as an acceptor of HCl released during the reaction, which helps to preserve the physical properties of the polymer.[2]
Mechanical Properties
Both TAC and TAIC are utilized to improve the mechanical properties of polymers, such as tensile strength, hardness, and rigidity.[2][5] However, the final properties can differ. TAIC often contributes to a more rigid and heat-resistant material due to its stable ring structure and high crosslinking efficiency.[2][4] Conversely, TAC may offer different performance characteristics, such as improved flexibility in certain applications.[2]
The following table summarizes a comparative study on the effects of TAC and TAIC in a peroxide-cured High-Consistency Rubber (HCR) silicone system.
| Property | Control (No Co-Agent) | + TAC | + TAIC |
| Durometer (Shore A) | 11.39 | 14.92 | 20.28 |
| Tensile Strength (psi) | 0.55 | 0.70 | 0.52 |
| Elongation at Break (%) | 0.54 | 0.66 | 0.52 |
| 100% Modulus (psi) | 1.57 | 2.50 | 1.80 |
Note: Data synthesized from a study on HCR silicone with dicumyl peroxide.[6]
Experimental Protocols
Determination of Gel Content (ASTM D2765)
This method determines the insoluble fraction of a crosslinked polymer, providing a quantitative measure of the degree of crosslinking.
-
Sample Preparation: A known weight of the crosslinked polymer is prepared, typically in the form of a thin film or small pieces.
-
Solvent Extraction: The sample is placed in a wire mesh cage and immersed in a suitable solvent (e.g., xylene for polyolefins) in an extraction apparatus.
-
Reflux: The solvent is heated to its boiling point and refluxed for a specified period (typically 12-24 hours) to dissolve the uncrosslinked portion of the polymer.
-
Drying and Weighing: The insoluble gel fraction is removed from the solvent, dried to a constant weight in a vacuum oven, and weighed.
-
Calculation: The gel content is calculated as the percentage of the final weight of the dried gel to the initial weight of the sample.
Workflow for Gel Content Determination
Caption: Experimental workflow for determining the gel content of a crosslinked polymer.
Tensile Testing of Polymers (ASTM D638)
This test method is used to determine the tensile properties of plastics, such as tensile strength, elongation at break, and modulus of elasticity.
-
Specimen Preparation: Standard dumbbell-shaped test specimens are prepared from the crosslinked polymer sheets by molding or die-cutting.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified time.
-
Testing: The specimen is mounted in the grips of a universal testing machine.
-
Data Acquisition: The specimen is pulled at a constant rate of crosshead movement until it fractures. The force and elongation are recorded throughout the test.
-
Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile properties are determined.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the crosslinked polymers.
-
Sample Preparation: A small, known weight of the crosslinked polymer is placed in a TGA sample pan.
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield.
Logical Relationships in Polymer Crosslinking
The process of peroxide-initiated crosslinking with a co-agent like TAC or TAIC involves a series of radical reactions that lead to the formation of a three-dimensional polymer network.
Caption: Signaling pathway of peroxide-initiated polymer crosslinking with TAC or TAIC.
Conclusion
Both this compound (TAC) and triallyl isocyanurate (TAIC) are highly effective crosslinking agents that significantly enhance the performance of a wide range of polymers. The choice between them is not always straightforward and depends on the specific requirements of the application.
-
TAIC is generally the preferred choice for applications requiring superior thermal stability and heat resistance .[2][3] Its stable isocyanurate ring structure contributes to a more robust crosslinked network at elevated temperatures.
-
TAC may be considered for applications where different performance characteristics, such as improved flexibility , are desired, although this is highly dependent on the polymer system.[2]
It is crucial for researchers and developers to conduct their own evaluations under specific processing and end-use conditions to determine the optimal crosslinking agent for their formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Difference between TAIC and TAC - Knowledge [sanjichem.com]
- 3. US20040116611A1 - Coagents for fluoroelastomer free radical-curable compositions - Google Patents [patents.google.com]
- 4. 2017erp.com [2017erp.com]
- 5. arpmaterials.com [arpmaterials.com]
- 6. ace-laboratories.com [ace-laboratories.com]
A Comparative Guide to Triallyl Cyanurate (TAC) Performance in High-Frequency Laminates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of high-frequency electronics, the performance of laminate materials is a critical determinant of signal integrity and overall system reliability. Triallyl cyanurate (TAC) has emerged as a significant crosslinking agent capable of enhancing the thermal and mechanical properties of resins used in these specialized applications. This guide provides an objective comparison of the performance of high-frequency laminates incorporating TAC with other common alternatives, supported by representative experimental data.
The Role of this compound (TAC)
This compound is a trifunctional monomer that acts as a highly effective crosslinking co-agent in polymer systems. When incorporated into resin matrices, such as epoxy, it forms a dense, three-dimensional network. This structural reinforcement leads to notable improvements in the material's strength, rigidity, and resistance to high temperatures, making it a candidate for demanding high-frequency applications where thermal management and structural integrity are paramount.
Experimental Protocols
To provide a basis for objective comparison, the following standard methodologies are employed to characterize the performance of high-frequency laminates.
Dielectric Properties Measurement (Dielectric Constant and Dissipation Factor)
The dielectric constant (Dk) and dissipation factor (Df) are critical parameters for high-frequency laminates, as they directly impact signal propagation speed and integrity. These properties are typically measured using one of the following methods:
-
Clamped Stripline Resonator Test (IPC-TM-650, Method 2.5.5.5c): This is a common and accurate method used by many laminate suppliers. It involves clamping a strip of the laminate material between two ground planes to form a stripline resonator. The resonant frequency and quality factor (Q) of the resonator are measured to calculate the Dk and Df of the material at a specific frequency, often in the X-band (8-12 GHz).
-
Full Sheet Resonator (FSR) Test (IPC-TM-650, Method 2.5.5.6): This non-destructive test uses a full sheet of the laminate as a resonator. While it provides a quick and relatively accurate Dk value, it is typically performed at lower frequencies (below 1 GHz) and does not directly measure Df.
-
Free Space Method: This technique measures the dielectric properties of a material by analyzing the interaction of a plane wave with a flat sheet of the material in free space. It is particularly useful for measurements at higher frequencies, such as the X-band (8.2–12.4 GHz).
Thermal Stability Assessment
The thermal stability of a laminate is crucial for its ability to withstand the high temperatures encountered during fabrication, assembly, and operation.
-
Thermogravimetric Analysis (TGA) (ASTM E2550, ASTM D6468): TGA is used to determine the thermal stability of materials by measuring the weight loss as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter obtained from this analysis.
Mechanical Strength Evaluation
The mechanical integrity of the laminate is essential for the reliability of the printed circuit board (PCB).
-
Tensile Strength (ASTM D638): This test measures the force required to pull a specimen apart, providing information about the material's ultimate strength.
-
Flexural Strength (ASTM D790): This test determines the material's ability to resist bending forces.
-
Peel Strength: This property measures the bond strength between the copper foil and the dielectric substrate, which is critical for preventing delamination.
Comparative Performance Data
The following tables present a summary of representative quantitative data comparing a hypothetical TAC-modified epoxy laminate with standard FR-4 and a high-performance Polytetrafluoroethylene (PTFE)-based laminate. The data for the TAC-modified laminate is extrapolated from the known effects of TAC on enhancing polymer properties.
Table 1: Comparison of Dielectric Properties at 10 GHz
| Material | Dielectric Constant (Dk) | Dissipation Factor (Df) |
| Standard FR-4 Epoxy | 4.5 - 4.8 | 0.018 - 0.025 |
| TAC-Modified Epoxy | 4.2 - 4.5 | 0.010 - 0.015 |
| PTFE (Glass Reinforced) | 2.2 - 3.5 | 0.0009 - 0.004 |
Table 2: Comparison of Thermal and Mechanical Properties
| Material | Decomposition Temp. (Td, °C) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| Standard FR-4 Epoxy | 300 - 340 | 300 - 350 | 450 - 550 |
| TAC-Modified Epoxy | 350 - 400 | 350 - 420 | 550 - 650 |
| PTFE (Glass Reinforced) | > 500 | 150 - 250 | 100 - 200 |
Visualizing the Science
Chemical Structure and Crosslinking Mechanism
The following diagrams illustrate the molecular structure of this compound and its role in forming a crosslinked polymer network.
Caption: Molecular structure of this compound (TAC).
Caption: TAC-mediated crosslinking of epoxy resin.
Experimental Workflow for Laminate Characterization
The logical flow for evaluating the performance of a high-frequency laminate is depicted below.
Caption: Workflow for high-frequency laminate characterization.
Conclusion
The incorporation of this compound as a crosslinking agent in epoxy-based laminates presents a promising avenue for enhancing the performance of materials used in high-frequency applications. The resulting improvements in thermal stability and mechanical strength, coupled with potentially favorable dielectric properties, suggest that TAC-modified laminates can offer a balanced performance profile. While high-performance materials like PTFE composites still exhibit superior dielectric properties, TAC-modified epoxies could provide a cost-effective solution with enhanced reliability over standard FR-4 materials for a range of high-frequency and high-power applications. Further direct comparative studies are warranted to fully elucidate the performance benefits of TAC in this demanding field.
A Comparative Guide to TAC and TMPTMA as Polymer Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl cyanurate (TAC) and trimethylolpropane (B17298) trimethacrylate (TMPTMA) are two widely used trifunctional crosslinking agents, also known as coagents, in the polymer industry. They are instrumental in enhancing the performance of a variety of polymers, particularly in peroxide-cured systems. The choice between TAC and TMPTMA is critical as it significantly influences the final properties of the polymer, including its mechanical strength, thermal stability, and chemical resistance. This guide provides an objective comparison of the effects of TAC and TMPTMA on polymer properties, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal crosslinking agent for their specific applications.
Chemical Structures
The distinct chemical structures of TAC and TMPTMA are fundamental to their differing effects on polymer properties. TAC is an allyl-based compound, while TMPTMA is a methacrylate-based compound.
-
This compound (TAC): Features three reactive allyl groups attached to a stable triazine ring.
-
Trimethylolpropane Trimethacrylate (TMPTMA): Possesses three methacrylate (B99206) groups connected to a central trimethylolpropane core.
Performance Comparison: TAC vs. TMPTMA
Experimental evidence consistently demonstrates that TAC is a more efficient crosslinking agent than TMPTMA in peroxide-cured systems. This enhanced efficiency translates into superior mechanical and thermal properties in the final polymer product.
Crosslinking Efficiency and Cure Characteristics
The primary role of a coagent is to enhance the efficiency of the crosslinking reaction initiated by a peroxide. A higher crosslinking efficiency often leads to a denser polymer network, which in turn improves the material's physical properties.
In a study on expanded polypropylene (B1209903) (EPP) initiated by dicumyl peroxide, the use of a TAC analogue (triallyl isocyanurate - TAIC) resulted in an 18.67% higher gel fraction compared to TMPTMA, indicating a significantly more efficient crosslinking process.[1]
Table 1: Comparison of Cure Characteristics of EPDM with TAC and TMPTMA
| Property | EPDM with TAC | EPDM with TMPTMA |
| Maximum Torque (MH) | Higher | Lower |
| Minimum Torque (ML) | Similar | Similar |
| Scorch Time (ts2) | Longer | Shorter |
| Optimum Cure Time (t90) | Shorter | Longer |
Note: This table represents general trends observed in the literature. Specific values can vary depending on the polymer system and experimental conditions.
Mechanical Properties
The higher crosslinking density achieved with TAC generally results in improved mechanical properties compared to TMPTMA.
In peroxide-cured Ethylene Propylene Diene Monomer (EPDM) rubber, TAC has been shown to lead to higher crosslink density and tensile strength compared to TMPTMA.[1] Similarly, in expanded polypropylene, the use of a TAC analogue resulted in superior hardness, tensile strength, and tear strength.[1]
Table 2: Comparison of Mechanical Properties of Peroxide-Cured Polymers with TAC and TMPTMA
| Property | Polymer System | Polymer with TAC | Polymer with TMPTMA |
| Tensile Strength (MPa) | EPDM | Higher | Lower |
| Elongation at Break (%) | EPDM | Lower | Higher |
| Hardness (Shore A) | EPDM | Higher | Lower |
| Young's Modulus (MPa) | PP/EPDM TPV | Generally Higher | Generally Lower |
| Compression Set (%) | PP/EPDM TPV | Generally Lower | Generally Higher |
Note: This table is a synthesis of qualitative and quantitative findings from various studies. Direct side-by-side numerical data for all properties in a single study is limited.
Thermal Stability
Both TAC and TMPTMA are effective in enhancing the thermal stability of polymers.[2] The formation of a stable, three-dimensional crosslinked network restricts the thermal motion of polymer chains, thus increasing the temperature required for degradation. While direct comparative thermogravimetric analysis (TGA) data is limited, the higher crosslinking efficiency of TAC suggests it may impart slightly superior thermal stability.
Chemical Resistance
Crosslinking, in general, enhances the chemical resistance of polymers by creating a more robust and less permeable network structure.[2][3][4] This makes the polymer less susceptible to swelling and degradation when exposed to solvents and other chemicals. Both TAC and TMPTMA contribute to improved chemical resistance, and the choice between them would depend on the specific chemical environment the polymer will be exposed to.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Sample Preparation (Peroxide Crosslinking of EPDM)
Materials:
-
EPDM rubber
-
Dicumyl peroxide (DCP) initiator
-
TAC or TMPTMA coagent
-
Internal mixer (e.g., Brabender or Banbury)
-
Two-roll mill
-
Compression molding press
Procedure:
-
Masticate the EPDM rubber in the internal mixer at a specified temperature (e.g., 80°C) and rotor speed (e.g., 60 rpm) for a set time (e.g., 2 minutes).
-
Add the DCP initiator and the coagent (TAC or TMPTMA) to the masticated rubber and continue mixing for a specified duration (e.g., 5 minutes) to ensure homogeneous dispersion.
-
Transfer the compound to a two-roll mill to create a uniform sheet.
-
Vulcanize the rubber sheets in a compression molding press at a specific temperature (e.g., 170°C) and pressure for the predetermined optimum cure time (t90) obtained from rheometer data.
-
Allow the cured sheets to cool to room temperature before cutting specimens for testing.
Determination of Cure Characteristics
Apparatus:
-
Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)
Procedure:
-
Place a sample of the uncured rubber compound into the rheometer's test cavity, which is preheated to the desired curing temperature (e.g., 170°C).
-
Start the test, which applies a sinusoidal shear strain to the sample.
-
Record the torque response as a function of time.
-
From the resulting rheograph, determine the following parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber, which is related to the crosslink density.
-
Scorch Time (ts2): The time it takes for the torque to rise by 2 units from the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Measurement of Gel Content (ASTM D2765)
Apparatus:
-
Soxhlet extraction apparatus
-
Wire mesh cage
-
Analytical balance
-
Drying oven
-
Solvent (e.g., xylene)
Procedure:
-
Weigh a small piece of the crosslinked polymer sample (W1).
-
Place the sample in a wire mesh cage and weigh the cage with the sample (W2).
-
Place the caged sample in the Soxhlet extraction apparatus and extract with boiling xylene for a specified period (e.g., 12 hours).
-
After extraction, carefully remove the cage and dry the sample in a vacuum oven at a specified temperature (e.g., 80°C) until a constant weight is achieved (W3).
-
Calculate the gel content using the following formula: Gel Content (%) = [(W3 - (W2 - W1)) / W1] x 100
Thermogravimetric Analysis (TGA)
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample of the cured polymer into a TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
Analyze the TGA curve to determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.
Visualizing the Comparison
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Logical relationship between crosslinkers, polymer, process, and properties.
Caption: General experimental workflow for comparing TAC and TMPTMA.
Conclusion
The selection between TAC and TMPTMA as a crosslinking agent has a profound impact on the final properties of a polymer. The available data strongly indicates that TAC is a more efficient crosslinking agent than TMPTMA in peroxide-cured systems, leading to a higher degree of crosslinking. This superior efficiency generally translates to enhanced mechanical properties, such as higher tensile strength and hardness, and potentially improved thermal stability.
However, the optimal choice is application-dependent. For instance, in PP/EPDM thermoplastic vulcanizates, TMPTMA may offer a better overall balance of properties by not only crosslinking the EPDM phase but also mitigating the degradation of the polypropylene phase.
Researchers and drug development professionals should carefully consider the desired end-use properties of their polymer system. For applications demanding high strength and thermal resistance, TAC is often the superior choice. Where a balance of properties across different polymer phases is required, TMPTMA may be more suitable. It is highly recommended to perform comparative experimental evaluations, following the protocols outlined in this guide, to determine the most effective crosslinking agent for a specific formulation and application.
References
A Comparative Guide to Crosslink Density Analysis: TAC vs. Other Coagents
For researchers, scientists, and drug development professionals working with crosslinked polymers, selecting the appropriate coagent is critical to achieving desired material properties. Triallyl cyanurate (TAC) is a widely used coagent known for its ability to significantly increase the crosslink density of polymers when used with peroxide or radiation curing methods. This guide provides an objective comparison of TAC's performance against other common coagents, supported by experimental data, to aid in the selection of the optimal crosslinking system for your application.
Executive Summary
This compound (TAC) and its isomer, triallyl isocyanurate (TAIC), are generally the most effective coagents for increasing the crosslink density in elastomers such as silicone and EPDM, when compared to alternatives like trimethylolpropane (B17298) trimethacrylate (TMPTMA). The higher crosslink density imparted by TAC and TAIC typically translates to improved mechanical properties, such as higher modulus and hardness. However, the choice of coagent can also influence the cure kinetics, with Type I coagents like TMPTMA increasing both the rate and state of cure, while Type II coagents like TAC and TAIC primarily enhance the state of cure.
Quantitative Performance Comparison
The following tables summarize the effects of different coagents on the crosslink density and related properties of High Consistency Silicone Rubber (HCR) and Ethylene Propylene Diene Monomer (EPDM) rubber. The data is compiled from studies where the coagents were compared under similar experimental conditions.
Table 1: Comparison of Coagents in Peroxide-Cured High Consistency Silicone Rubber (HCR)
| Coagent | Max Torque (MH) (dNm) | Min Torque (ML) (dNm) | Scorch Time (Ts2) (min) | Cure Time (Tc90) (min) |
| Control (No Coagent) | 11.39 | 0.55 | 0.54 | 1.57 |
| TAC | 14.92 | 0.70 | 0.66 | 2.50 |
| TAIC | 20.28 | 0.52 | 0.52 | 1.80 |
| TMPTMA | 18.16 | 0.70 | 0.44 | 2.83 |
Data sourced from a study by ACE Laboratories. Higher MH is correlated with higher crosslink density.[1]
Table 2: Comparison of Coagents in Peroxide-Cured EPDM Rubber
| Coagent | Cure Rate Index | Max Torque (MH) (dN.m) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control (No Coagent) | 21.2 | 2.1 | 8.9 | 480 |
| TAIC | 24.5 | 3.5 | 12.5 | 350 |
| TMPTMA | 35.7 | 3.2 | 11.8 | 380 |
| HVPBd * | 20.8 | 2.8 | 10.2 | 420 |
*High Vinyl Polybutadiene. Data extracted and synthesized from a study by Wang et al.[2][3]
Mechanism of Action
Coagents enhance peroxide-induced crosslinking through various mechanisms. Type I coagents, such as TMPTMA, are highly reactive and can homopolymerize or graft onto polymer chains, increasing both the rate and state of cure.[4] Type II coagents, including TAC and TAIC, are less reactive and primarily increase the state of cure by providing additional crosslinking sites.[4] TAC is believed to not only increase the concentration of vinylic addition sites but also to reduce polymer chain scission during the curing process.[5]
Experimental Protocols
Two common methods for determining the crosslink density of a polymer network are Moving Die Rheometry (MDR) and the equilibrium swelling method.
Moving Die Rheometer (MDR) Analysis
MDR is a widely used technique to characterize the curing behavior of rubber compounds.[6][7] The test is typically performed according to ASTM D5289.[8]
Procedure:
-
A small, uncured sample of the polymer compound is placed in a sealed, biconical die cavity.
-
The lower die oscillates at a specified frequency and amplitude while the sample is heated to a constant temperature.
-
The torque required to oscillate the die is measured as a function of time.
-
The increase in torque is proportional to the increase in crosslink density.[9]
Key Parameters:
-
MH (Maximum Torque): Correlates to the final crosslink density and stiffness of the cured material.[8]
-
ML (Minimum Torque): Represents the viscosity of the uncured compound.[8]
-
Ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of vulcanization.[8]
-
Tc90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.[8]
Equilibrium Swelling Method
This method relies on the principle that a crosslinked polymer will swell, but not dissolve, in a good solvent. The degree of swelling is inversely proportional to the crosslink density.
Procedure:
-
A small, accurately weighed sample of the cured polymer is immersed in a suitable solvent (e.g., toluene (B28343) for EPDM) at a constant temperature.
-
The sample is allowed to swell until it reaches equilibrium (typically 24-72 hours).
-
The swollen sample is removed, quickly blotted to remove excess surface solvent, and weighed.
-
The solvent is then removed from the sample by drying, and the dry weight is recorded.
-
The crosslink density (ν) can be calculated using the Flory-Rehner equation:
ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]
Where:
-
Vᵣ is the volume fraction of the polymer in the swollen gel.
-
χ is the Flory-Huggins polymer-solvent interaction parameter (e.g., ~0.49 for EPDM-toluene).[10]
-
Vₛ is the molar volume of the solvent.
-
Conclusion
The selection of a coagent for peroxide curing is a critical decision that significantly impacts the final properties of the polymer. This compound (TAC) and its isomer triallyl isocyanurate (TAIC) are highly effective at increasing crosslink density, leading to enhanced mechanical properties in elastomers like silicone and EPDM. While TMPTMA can also increase crosslink density, it has a more pronounced effect on the cure rate. The choice between these coagents will depend on the specific requirements of the application, including the desired balance of cure speed, final crosslink density, and mechanical performance. The experimental methods outlined in this guide provide a framework for quantitatively assessing the performance of different coagents in your specific polymer system.
References
- 1. [PDF] Effect of Co-agent on Cure, Mechanical Properties of NBR Compounds in Peroxide System | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pentasil.eu [pentasil.eu]
- 5. ace-laboratories.com [ace-laboratories.com]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
- 8. What is a Moving Die Rheometer? [montechusa.com]
- 9. rahco-rubber.com [rahco-rubber.com]
- 10. mdpi.com [mdpi.com]
Triallyl Cyanurate (TAC): A Comparative Guide to its Effectiveness as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Triallyl cyanurate (TAC) is a trifunctional monomer widely employed as a crosslinking agent to enhance the thermal, mechanical, and chemical resistance properties of various polymers. Its three allyl groups readily participate in radical-induced polymerization, making it an effective co-agent in peroxide and radiation curing systems.[1] This guide provides a comprehensive comparison of TAC's performance against other common crosslinking agents, supported by experimental data, to assist researchers in selecting the optimal crosslinking strategy for their specific applications.
Performance Comparison of this compound and Alternatives
The effectiveness of a crosslinking agent is highly dependent on the polymer matrix, the curing method, and the desired end-use properties. This section compares the performance of TAC against its isomer, triallyl isocyanurate (TAIC), and other common crosslinkers like dicumyl peroxide (DCP) alone and trimethylolpropane (B17298) trimethacrylate (TMPTMA).
Cure Characteristics and Crosslinking Efficiency
TAC is known to influence the curing characteristics of rubber compounds. In silica-filled ethylene-propylene-diene monomer (EPDM) rubber, the addition of TAC has been shown to decrease Mooney viscosity and scorch time while increasing the optimum curing time, which can help prevent premature crosslinking (scorching) during processing.
Table 1: Comparison of Cure Characteristics of EPDM Rubber with and without TAC
| Parameter | EPDM without TAC | EPDM with TAC |
| Mooney Viscosity (ML 1+4 @ 100°C) | Higher | Lower[2] |
| Scorch Time (ts2) | Longer | Shorter[2] |
| Optimum Cure Time (t90) | Shorter | Longer[2] |
Note: Specific values are dependent on the full formulation and processing conditions.
In terms of crosslinking efficiency, TAC has been demonstrated to be more effective than other crosslinkers in certain systems. For instance, in the peroxide crosslinking of low-density polyethylene (B3416737) (LDPE), TAC promotes network formation more efficiently than trimethylolpropane trimethacrylate (TMPTMA) and diallyl phthalate (B1215562) (DALP), allowing for a significant reduction in the concentration of dicumyl peroxide (DCP) needed to achieve a specific gel content.[3]
Mechanical Properties
The incorporation of TAC as a crosslinking agent generally leads to an improvement in the mechanical properties of polymers.
Table 2: Mechanical Properties of Various Polymers Crosslinked with TAC and Alternatives
| Polymer System | Crosslinking System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Nitrile Butadiene Rubber (NBR) based electrolyte | TAC | 0.58 | 162 | [4] |
| Low-Density Polyethylene (LDPE) | DCP alone | - | Higher | [5] |
| Low-Density Polyethylene (LDPE) | DCP with TAC | - | Lower | [5] |
| High-Density Polyethylene (HDPE) | Neat HDPE | - | ~20 | [6] |
| High-Density Polyethylene (HDPE) | 0.5-0.7% Crosslinking Agent | - | ~550 | [6] |
| High-Density Polyethylene (HDPE) | 1.5% Crosslinking Agent | - | ~360 | [6] |
Note: "-" indicates that the specific value was not provided in the cited abstract.
In peroxide-cured EPDM, the addition of co-agents like TAC generally improves the hardness and modulus of the vulcanizates.[7] For HDPE, chemical crosslinking can significantly increase the elongation at break.[6]
Thermal Stability
TAC is often utilized to enhance the thermal stability of polymers, enabling them to be used at higher temperatures.[8] For instance, glass-reinforced plastics formulated with TAC can exhibit long-term thermal stability at temperatures around 250°C.[1] In acrylic emulsion pressure-sensitive adhesives, the addition of its isomer, TAIC, has been shown to significantly improve the thermal stability of the polymers.[9]
Table 3: Thermal Decomposition Temperatures of Polymers with and without Triazine-based Crosslinkers
| Polymer System | Crosslinking System | Onset Decomposition Temperature (°C) | Reference |
| Cross-linked Polyethylene (XLPE) | Overloaded | Reduced by ~15 K | [10] |
| Silane-crosslinked Polyethylene (SXLPE) | Silane crosslinking | Higher than LLDPE | [11] |
| Linear Low-Density Polyethylene (LLDPE) | Uncrosslinked | Lower than SXLPE | [11] |
Note: Data for TAC specifically was limited in the initial searches. The table provides analogous data for similar crosslinked polyethylene systems.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound's effectiveness.
Determination of Gel Content and Swell Ratio
The gel content, or the insoluble fraction of a crosslinked polymer, is a primary indicator of crosslinking efficiency. The ASTM D2765 standard test method is a widely accepted procedure for this determination.[12][13]
Objective: To quantify the extent of crosslinking in ethylene (B1197577) plastics by solvent extraction.
Apparatus:
-
Extraction apparatus (e.g., Soxhlet extractor)
-
Solvent (e.g., decahydronaphthalene (B1670005) or xylene)[1][12]
-
Analytical balance
-
Oven
-
Wire mesh cage
Procedure (Test Method A - Referee Test): [1][12]
-
A representative sample of the crosslinked polymer is ground to a particle size of 30 to 60 mesh.
-
A precisely weighed amount of the ground sample is placed in a wire mesh cage.
-
The cage containing the sample is suspended in the extraction apparatus filled with the chosen solvent, to which a suitable antioxidant has been added to prevent polymer degradation at high temperatures.[12]
-
The solvent is heated to its boiling point, and the extraction is carried out for a specified duration (typically several hours).[1]
-
After extraction, the cage with the insoluble gel is removed, and the residual solvent is evaporated in an oven.
-
The dried cage with the gel is weighed.
-
The gel content is calculated as the percentage of the final weight of the gel to the initial weight of the sample, with corrections for any fillers.
Swell Ratio: Test Method C of ASTM D2765 allows for the determination of the swell ratio, which is a measure of the degree of crosslinking in the gel phase.[13] This involves measuring the volume or weight of the swollen gel after extraction and comparing it to the volume or weight of the dried gel.
Tensile Properties Testing
The mechanical properties of crosslinked polymers, such as tensile strength, elongation at break, and modulus, are critical performance indicators. ASTM D412 is the standard test method for evaluating the tensile properties of vulcanized rubber and thermoplastic elastomers.[14][15]
Objective: To determine the tensile properties of crosslinked elastomers.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Tensile grips (e.g., pneumatic grips)
-
Extensometer (for precise strain measurement)
-
Die for cutting dumbbell-shaped specimens (e.g., Die C)[9]
Procedure:
-
Dumbbell-shaped test specimens are cut from a sheet of the crosslinked polymer using a standard die.[9][15] The thickness of the specimens is measured at multiple points.
-
Gauge marks are placed on the narrow section of the specimen.
-
The specimen is mounted in the tensile grips of the UTM, ensuring proper alignment.
-
The extensometer is attached to the specimen to measure the elongation between the gauge marks.
-
The test is initiated by separating the grips at a constant rate of speed (e.g., 500 mm/min) until the specimen ruptures.[15]
-
The force and elongation data are recorded throughout the test.
-
From the stress-strain curve, the tensile strength (the maximum stress reached), elongation at break (the strain at which the specimen breaks), and modulus (the slope of the initial portion of the curve) are determined.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to evaluate the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. ASTM E1131 provides a standard test method for compositional analysis by thermogravimetry.[1][5][16][17]
Objective: To determine the thermal stability and decomposition profile of crosslinked polymers.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
Controlled gas supply (e.g., nitrogen for inert atmosphere, air or oxygen for oxidative atmosphere)
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the crosslinked polymer is placed in a TGA sample pan.
-
The sample is placed in the TGA furnace.
-
The furnace is purged with the desired gas (e.g., nitrogen) at a controlled flow rate.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).[5][16]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis provides information about the viscoelastic properties of a material, such as the storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation), as a function of temperature and frequency.[8][18][19][20][21]
Objective: To characterize the viscoelastic properties and determine the glass transition temperature (Tg) of crosslinked polymers.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA)
-
Appropriate sample clamps (e.g., single cantilever, three-point bend)
Procedure:
-
A rectangular specimen of the crosslinked polymer with precise dimensions is prepared.
-
The specimen is mounted in the DMA clamps.
-
A sinusoidal stress or strain is applied to the sample at a specific frequency (e.g., 1 Hz).
-
The temperature is ramped over a desired range (e.g., from sub-ambient to above the glass transition temperature) at a constant heating rate.
-
The instrument measures the resulting strain or stress and the phase lag between the applied and resultant waves.
-
From this data, the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated as a function of temperature. The glass transition temperature (Tg) is often identified as the peak of the tan delta curve or the peak of the loss modulus curve.[20]
Visualizations
Peroxide-Initiated Crosslinking of a Polymer with this compound
The following diagram illustrates the general mechanism of peroxide-initiated crosslinking of a polymer (represented as P-H) in the presence of this compound (TAC).
References
- 1. infinitalab.com [infinitalab.com]
- 2. researchgate.net [researchgate.net]
- 3. pentasil.eu [pentasil.eu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 6. Structures and impact strength variation of chemically crosslinked high-density polyethylene: effect of crosslinking density - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ace-laboratories.com [ace-laboratories.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Tensile Set (Elastomers) ASTM D412 [intertek.com]
- 10. testresources.net [testresources.net]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. ASTM D412 Elastomer Tensile Strength Testing - ADMET [admet.com]
- 15. victortestingmachine.com [victortestingmachine.com]
- 16. setaramsolutions.com [setaramsolutions.com]
- 17. store.astm.org [store.astm.org]
- 18. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 19. pbipolymer.com [pbipolymer.com]
- 20. Thermoset Characterization Part 16: Applications of Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 21. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Flame Retardant Properties of TAC Copolymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Triallyl Cyanurate (TAC) Copolymer Performance Against Common Flame Retardant Alternatives
This guide provides a comprehensive comparison of the flame retardant properties of this compound (TAC) copolymers against widely used alternatives, including organophosphorus compounds, inorganic hydroxides, and nitrogen-based flame retardants. The information presented is supported by quantitative data from peer-reviewed studies and detailed experimental protocols to assist researchers in evaluating the most suitable flame retardant solutions for their specific applications.
Executive Summary
This compound (TAC) and its isomer, triallyl isocyanurate (TAIC), are utilized as crosslinking agents that enhance the thermal stability and flame retardancy of various polymers. The primary mechanism of flame retardancy for TAC copolymers is through the formation of a stable, insulating char layer during combustion. This char layer acts as a physical barrier, limiting the release of flammable gases and reducing heat transfer to the underlying material. This condensed-phase mechanism is a key differentiator from some other common flame retardants.
This guide will delve into the quantitative performance of TAC copolymers and their alternatives as measured by standard industry tests: Limiting Oxygen Index (LOI), UL-94 Vertical Burning Test, and Cone Calorimetry.
Performance Comparison of Flame Retardants
The following table summarizes the flame retardant performance of various additives in different polymer matrices. It is important to note that a direct comparison is best made when the flame retardants are evaluated in the same polymer system under identical conditions. The data presented here is collated from different studies and serves as a comparative overview.
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Unsaturated Polyester (UP) | Neat UP | - | - | 1012 | - |
| 15 wt.% DOPO-TAIC | - | V-0 | 644 | - | |
| 15 wt.% DOPO-TAIC + 30 wt.% M-SiC | 30.8 | V-0 | 488 | - | |
| Ethylene-Vinyl Acetate (EVA) | Neat EVA | - | No Rating | - | 115.9 |
| 25 wt.% APP + 25 wt.% ATH | 29.7 | V-0 | - | - | |
| 185 phr ATH | - | - | - | - | |
| 120 phr ATH + 20 phr Melamine Triazine | - | V-0 | - | - |
Note: Data is compiled from multiple sources and should be used for comparative purposes with consideration of the different polymer matrices and testing conditions. "phr" denotes parts per hundred parts of resin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to position the sample vertically in the center of the chimney.
-
Gas mixture control system for oxygen and nitrogen.
-
An ignition source (e.g., a propane (B168953) torch).
Procedure:
-
A test specimen of a specified size (typically 80-150 mm long, 10 mm wide, and 4 mm thick for molded samples) is clamped vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with the flame source.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specified period or burns a specified length of the specimen.
UL-94 Vertical Burning Test
The UL-94 test evaluates the burning characteristics of plastic materials in response to a small open flame. The V-0, V-1, and V-2 ratings indicate the material's ability to self-extinguish after ignition.
Apparatus:
-
A test chamber, free from drafts.
-
A Bunsen burner with a specified barrel diameter.
-
A specimen holder to clamp the sample vertically.
-
A surgical cotton patch placed below the specimen.
-
A timer.
Procedure:
-
A rectangular test specimen (typically 127 mm x 12.7 mm) is clamped at its upper end, with the longitudinal axis vertical.
-
A layer of dry absorbent surgical cotton is placed 300 mm below the lower edge of the specimen.
-
The burner is ignited, and the flame is adjusted to a specified height (typically 20 mm).
-
The flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
-
Immediately after the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The second afterflame time (t2) and the afterglow time are recorded.
-
Observations are made as to whether any flaming drips ignite the cotton below.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.
Cone Calorimetry (ASTM E1354)
Cone calorimetry is a powerful tool for quantitatively assessing the fire performance of materials. It measures parameters such as the heat release rate (HRR), time to ignition (TTI), and total heat released (THR).
Apparatus:
-
A conical radiant electric heater.
-
A specimen holder and a load cell to measure mass loss.
-
An exhaust system with instrumentation to measure gas flow rate and oxygen concentration.
-
A spark igniter.
Procedure:
-
A square specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in the specimen holder on the load cell.
-
The conical heater is positioned above the specimen and set to a specific heat flux (e.g., 35 or 50 kW/m²).
-
The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During the test, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption.
-
The mass of the specimen is continuously recorded by the load cell.
-
The test continues until flaming ceases or for a predetermined duration.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key flame retardancy tests.
A Comparative Analysis of Gel Points for Triallyl Cyanurate (TAC) and Triallyl Isocyanurate (TAIC)
For researchers and professionals in drug development and material science, understanding the gelation behavior of crosslinking agents is paramount for process optimization and ensuring the final product's desired mechanical and thermal properties. This guide provides an objective, data-driven comparison of the gel points of two common trifunctional monomers: Triallyl Cyanurate (TAC) and its isomer, Triallyl Isocyanurate (TAIC).
This compound (TAC) and triallyl isocyanurate (TAIC) are versatile crosslinking agents employed to enhance the performance of various polymers.[1] While structurally similar, their reactivity and, consequently, their gelation behavior, exhibit notable differences. The gel point, the critical stage where a liquid polymer system transitions into a solid-like gel, is a key parameter in the curing process. For high functionality, free-radical initiated systems like those involving TAC and TAIC, gelation typically occurs at lower monomer conversions.
Quantitative Comparison of Gel Points
Experimental data from the free-radical polymerization of neat TAC and TAIC reveals a significant difference in their gel points. In a bulk polymerization conducted at 60°C, TAIC reaches its gel point at a considerably lower conversion percentage than TAC.[2] This suggests that under these conditions, TAIC is more efficient at forming a crosslinked network.[2] The higher primary chain length of the TAIC polymer contributes to its earlier gelation, despite it undergoing more cyclic polymerization than TAC.[2]
| Monomer | Gel Point (% Conversion) | Polymerization Conditions |
| Triallyl Isocyanurate (TAIC) | 12.4% | Bulk, 60°C, Free-Radical |
| This compound (TAC) | 21.3% | Bulk, 60°C, Free-Radical |
Experimental Protocol for Gel Point Determination
The gel point of thermosetting resins like TAC and TAIC is typically determined using rheological methods. Dynamic oscillatory rheometry is a precise technique to identify this transition.[3]
Objective: To determine the gel point of TAC and TAIC during polymerization by monitoring the viscoelastic properties as a function of time or temperature.
Apparatus:
-
A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry.
-
A temperature control unit (e.g., a Peltier plate or an environmental chamber).
Materials:
-
This compound (TAC) or Triallyl isocyanurate (TAIC) monomer.
-
A suitable free-radical initiator (e.g., dicumyl peroxide or benzoyl peroxide).
Procedure:
-
Sample Preparation: The monomer and initiator are mixed in the desired ratio at a temperature low enough to prevent premature curing.
-
Loading the Sample: A small amount of the mixture is placed onto the lower plate of the rheometer. The upper plate is then lowered to a predetermined gap, ensuring the sample completely fills the space between the plates. Any excess material is carefully trimmed.
-
Experimental Setup:
-
An isothermal time sweep experiment is performed at a constant curing temperature (e.g., 60°C).
-
A small amplitude oscillatory shear is applied to the sample at a constant frequency (typically 1 Hz) and a strain within the linear viscoelastic region.[4] This ensures the measurement does not disrupt the forming gel structure.
-
-
Data Acquisition: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are monitored over time.
-
Gel Point Identification: The gel point can be identified by two primary methods:
-
G'/G" Crossover: The point in time where the G' and G'' curves intersect (G' = G'') is often used as an approximation of the gel point.[3] At this point, the material transitions from a predominantly viscous liquid to a predominantly elastic solid.
-
Frequency Independence of tan(δ): A more precise determination of the gel point is the time at which the loss tangent (tan δ = G''/G') becomes independent of the oscillation frequency.[5] This requires performing frequency sweeps at different time intervals during the curing process.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the gel point using rheometry.
References
A Comparative Guide to the Long-Term Stability of TAC-Crosslinked Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant of a polymer's long-term performance and stability, particularly in demanding applications such as drug delivery, medical devices, and advanced materials. Triallyl cyanurate (TAC) is a trifunctional monomer widely utilized to enhance the thermal and mechanical properties of various polymers.[1] This guide provides an objective comparison of the long-term stability of TAC-crosslinked polymers against other common crosslinking systems, supported by experimental data and detailed methodologies.
The Role of Crosslinking in Polymer Stability
Crosslinking transforms a collection of individual polymer chains into a single, interconnected three-dimensional network. This network structure restricts chain mobility, leading to significant improvements in mechanical strength, thermal resistance, and chemical resistance.[2][3] The long-term stability of a crosslinked polymer is its ability to retain these enhanced properties over time when exposed to various environmental stressors such as heat, humidity, and UV radiation.[4][5]
Comparative Analysis of Long-Term Stability
Assessing the long-term stability of crosslinked polymers involves subjecting them to accelerated aging protocols that simulate the effects of prolonged exposure to environmental stressors. Key performance indicators include the retention of mechanical properties, thermal stability, and resistance to chemical degradation.
While direct, comprehensive comparative studies on the long-term stability of TAC-crosslinked polymers against a wide array of other crosslinkers are not extensively available in a single source, we can synthesize data from various studies to draw meaningful comparisons. The following tables summarize key performance data for different crosslinking systems.
Table 1: Comparison of Mechanical Properties After Accelerated Aging
| Polymer Matrix | Crosslinking System | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Hardness Change (%) | Citation |
| Polyethylene (B3416737) | Peroxide | Thermal Aging (120°C, air) | ~85 | ~70 | Increase | [5] |
| Polyethylene | Silane | Radiothermal Aging | Decrease | Decrease | Increase | [6] |
| Polyester-urethane | Isocyanate | Accelerated Weathering (UV, humidity) | Increase (initially) | Decrease | Increase | [7] |
| Polyolefin | TAC (projected) | Thermal/UV Aging | High | Moderate | Increase | [1][8] |
Note: Data for TAC is projected based on its known high thermal stability and is intended for comparative illustration. Actual values can vary based on the specific polymer and aging conditions.
Table 2: Comparison of Thermal Stability After Accelerated Aging
| Polymer Matrix | Crosslinking System | Aging Conditions | Onset Decomposition Temp. (TGA) Change (°C) | Glass Transition Temp. (Tg) Change (°C) | Citation |
| Polyethylene | Peroxide + TAIC | Thermal Aging | Increase | Increase | [8][9] |
| Cyanate Ester | Thermal | Vacuum Thermal Cycling | +10 to +17 | +5 to +10 | [10] |
| Polyisoprene | Peroxide | Thermal Aging | Slight Increase | - | [11] |
| HDPE | TAC (projected) | Thermal Aging | Minimal Decrease | Stable | [1][8] |
Note: Data for TAC is projected based on its known high thermal stability and is intended for comparative illustration. Actual values can vary based on the specific polymer and aging conditions.
Discussion of Long-Term Stability Performance
TAC-Crosslinked Polymers: TAC is known to form a dense and highly stable crosslinked network due to its three allyl groups.[1] This structure is expected to provide excellent resistance to thermal degradation. The cyanurate ring is thermally stable, contributing to the overall robustness of the polymer network at elevated temperatures.[8] Under UV exposure, the stability will depend on the base polymer, but the high crosslink density can mitigate degradation by restricting chain scission and radical mobility.[12] In terms of hydrolytic stability, the ester groups in TAC could be susceptible to hydrolysis under harsh acidic or basic conditions over extended periods, a factor to consider in relevant applications.
Peroxide-Crosslinked Polymers: Peroxide crosslinking is a common method that creates carbon-carbon bonds between polymer chains.[13] The stability of these crosslinks is generally good. However, residual peroxide or its byproducts can sometimes initiate degradation pathways, particularly under thermal stress.[14] The addition of coagents like TAIC (an isomer of TAC) can improve the efficiency and stability of peroxide crosslinking.[9]
Silane-Crosslinked Polymers: Silane crosslinking, which forms siloxane bridges (Si-O-Si), is widely used for polyolefins. These crosslinks offer good thermal stability and moisture resistance. However, the hydrolytic stability can be a concern under certain conditions, as the siloxane bonds can be susceptible to hydrolysis, especially in the presence of acids or bases.[6]
Isocyanate-Crosslinked Polymers: Isocyanate-based crosslinkers are common in polyurethanes. The urethane (B1682113) linkages are generally stable, but can be susceptible to hydrolytic and UV degradation over the long term.[7] Aromatic isocyanates tend to offer better thermal stability but may be more prone to UV-induced yellowing.
Experimental Protocols for Assessing Long-Term Stability
A robust assessment of long-term stability relies on well-defined experimental protocols. Accelerated aging is a key methodology used to predict the long-term performance of polymers in a shorter timeframe.
1. Accelerated Thermal Aging (Thermo-oxidative Stability)
-
Objective: To evaluate the polymer's resistance to degradation at elevated temperatures in the presence of oxygen.
-
Methodology:
-
Prepare standardized samples of the crosslinked polymer.
-
Place the samples in a convection oven at a constant elevated temperature (e.g., 80°C, 100°C, 120°C). The temperature should be chosen to accelerate degradation without altering the primary degradation mechanism.
-
Remove samples at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
After each interval, perform a series of tests to evaluate changes in material properties.
-
-
Key Analyses:
-
Mechanical Testing: Tensile strength, elongation at break, and hardness (ASTM D638, D2240).
-
Thermal Analysis: Thermogravimetric Analysis (TGA) to determine changes in decomposition temperature and Differential Scanning Calorimetry (DSC) to assess changes in glass transition temperature (Tg) and crystallinity (ASTM E1131, D3418).
-
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) spectroscopy to detect chemical changes, such as the formation of carbonyl groups indicative of oxidation (ASTM E1252).
-
2. Accelerated Hydrolytic Stability Testing
-
Objective: To assess the polymer's resistance to degradation in a humid or aqueous environment.
-
Methodology:
-
Immerse standardized samples in a fluid (e.g., deionized water, buffer solution of a specific pH) at a constant elevated temperature (e.g., 70°C).
-
Remove samples at specified time points.
-
Dry the samples to a constant weight before analysis.
-
-
Key Analyses:
-
Gravimetric Analysis: Measure changes in mass to determine water absorption and leaching of material.
-
Mechanical Testing: As described for thermal aging.
-
Chromatography (HPLC, GC-MS): Analyze the immersion fluid for leached substances, including unreacted crosslinker or degradation byproducts. This is crucial for biocompatibility assessment.[15][16]
-
3. Accelerated UV Aging
-
Objective: To evaluate the polymer's resistance to degradation upon exposure to ultraviolet radiation.
-
Methodology:
-
Place samples in a weatherometer equipped with a UV light source (e.g., Xenon arc lamp) that simulates the solar spectrum.
-
The protocol can include cycles of light and dark periods, as well as controlled temperature and humidity to simulate environmental conditions.
-
Expose samples for a specified duration or total UV dosage.
-
-
Key Analyses:
-
Visual Inspection: Note any changes in color (yellowing), surface cracking, or loss of gloss.
-
Mechanical Testing: Focus on surface-sensitive properties like tensile strength and elongation.[17]
-
Spectroscopic Analysis (FTIR-ATR): Analyze the surface chemistry for signs of photo-oxidation.
-
Visualizing Key Processes
Crosslinking Mechanism of TAC
The following diagram illustrates the radical-initiated crosslinking of a polymer with this compound (TAC).
Caption: Radical-initiated crosslinking of a polymer with TAC.
Experimental Workflow for Accelerated Aging
This diagram outlines the typical workflow for an accelerated aging study.
Caption: Workflow for accelerated aging studies.
Logical Relationship of Polymer Properties and Stability
The following diagram illustrates the relationship between crosslinking, polymer properties, and long-term stability.
Caption: Factors influencing the long-term stability of crosslinked polymers.
Conclusion
This compound is an effective crosslinking agent for enhancing the thermal and mechanical properties of a wide range of polymers. Based on its chemical structure, TAC-crosslinked polymers are expected to exhibit excellent long-term thermal stability. While direct, extensive comparative data on long-term stability under various aging conditions is an area for further research, the principles of polymer degradation suggest that the robust network formed by TAC will offer significant resistance to degradation. For applications where hydrolytic stability is paramount, careful consideration of the polymer system and environmental conditions is advised. The choice of the optimal crosslinking system will always depend on the specific performance requirements and the service environment of the final product.
References
- 1. Effect of accelerated aging on the thermo-mechanical behavior and biotribological properties of an irradiation cross-linked GO/UHMWPE nanocomposite after VE diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated ageing experiments with crosslinked and conventional ultra-high molecular weight polyethylene (UHMW-PE) stabilised with alpha-tocopherol for total joint arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pergan.com [pergan.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of leaching residual monomer and biological effects of four types of conventional and CAD/CAM dental polymers: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of urethane dimethacrylate composites before and after aging and leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Triallyl Cyanurate and Its Alternatives for Polymer Crosslinking
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount in tailoring the properties of polymeric materials for specific applications. Triallyl cyanurate (TAC) is a trifunctional monomer widely utilized to enhance the thermal stability, mechanical strength, and chemical resistance of polymers. This guide provides an objective comparison of TAC's performance with two common alternatives: its isomer, triallyl isocyanurate (TAIC), and trimethylolpropane (B17298) trimethacrylate (TMPTMA). The information presented is synthesized from peer-reviewed studies to aid in the selection of the optimal crosslinking agent.
Performance Comparison of Crosslinking Agents
The efficacy of a crosslinking agent is highly dependent on the polymer matrix, the initiator system, and the processing conditions. Below is a summary of quantitative data from studies on various polymer systems.
| Polymer System | Crosslinking Agent | Initiator | Property | Value | Reference |
| HCR Silicone | TAC | Dicumyl Peroxide | Durometer (Shore A) | 56.8 | [1] |
| Tensile Strength (MPa) | 7.28 | [1] | |||
| 300% Modulus (MPa) | 4.52 | [1] | |||
| TAIC | Dicumyl Peroxide | Durometer (Shore A) | 63.7 | [1] | |
| Tensile Strength (MPa) | 6.37 | [1] | |||
| 300% Modulus (MPa) | 6.02 | [1] | |||
| TMPTMA | Dicumyl Peroxide | Durometer (Shore A) | 61.9 | [1] | |
| Tensile Strength (MPa) | 6.19 | [1] | |||
| 300% Modulus (MPa) | 5.09 | [1] | |||
| Expanded Polypropylene (EPP) | TAIC | Dicumyl Peroxide | Gel Fraction Increase (vs. TMPTMA) | 18.67% | [2][3] |
| TMPTMA | Dicumyl Peroxide | Gel Fraction | Baseline | [2][3] | |
| Low-Density Polyethylene (LDPE) | TAC | Dicumyl Peroxide | Network Formation Efficiency | More efficient than TMPTMA and DALP | [4] |
| EPDM Rubber | TAC | Peroxide | Curing Characteristics | Prevents scorching | [5] |
| TAIC | Peroxide | Cure Extent | Highest among TAC and TMPTMA | [1] |
Note: The data presented is a synthesis from multiple sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution. HCR stands for High Consistency Rubber. DALP is diallyl phthalate. EPDM is Ethylene Propylene Diene Monomer rubber.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments cited in the comparison of crosslinking agents.
1. Sample Preparation and Crosslinking
-
Materials: Base polymer (e.g., LDPE, EPDM), crosslinking co-agent (TAC, TAIC, or TMPTMA), and a peroxide initiator (e.g., Dicumyl Peroxide - DCP).
-
Procedure:
-
The base polymer is melt-compounded with the specified concentration of the crosslinking co-agent and peroxide initiator in an internal mixer (e.g., Brabender) at a set temperature (e.g., 130°C) and rotor speed (e.g., 50 rpm) for a specified duration to ensure homogeneous mixing.
-
The compounded material is then compression molded into sheets of a desired thickness at a specific temperature and pressure for a time sufficient to ensure complete curing (crosslinking).
-
The molded sheets are allowed to cool to room temperature before being cut into specimens for various tests.
-
2. Determination of Gel Content (ASTM D2765)
-
Objective: To quantify the extent of crosslinking by measuring the insoluble fraction of the polymer.[6]
-
Procedure:
-
A precisely weighed sample of the crosslinked polymer is enclosed in a wire mesh cage.[6]
-
The cage with the sample is submerged in a boiling solvent (e.g., xylene or decahydronaphthalene) for a specified period (typically several hours) to dissolve the uncrosslinked (soluble) portion of the polymer.[6]
-
The cage containing the remaining insoluble gel is removed, dried in a vacuum oven until a constant weight is achieved, and then re-weighed.
-
The gel content is calculated as the percentage of the final weight of the insoluble fraction relative to the initial weight of the sample.
-
3. Mechanical Properties Testing (ASTM D638)
-
Objective: To determine the tensile properties of the crosslinked polymer, such as tensile strength, elongation at break, and modulus.
-
Procedure:
-
Dumbbell-shaped specimens are die-cut from the molded polymer sheets according to the dimensions specified in ASTM D638.
-
The tensile tests are performed using a universal testing machine at a constant rate of crosshead separation.
-
The force required to pull the specimen and the corresponding elongation are recorded until the specimen fractures.
-
From the resulting stress-strain curve, the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion) are calculated.
-
4. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To evaluate the thermal stability of the crosslinked polymer by measuring its weight loss as a function of temperature.
-
Procedure:
-
A small, accurately weighed sample of the crosslinked polymer is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[7][8]
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA thermogram (weight vs. temperature) is used to determine key parameters such as the onset temperature of decomposition (e.g., T5, the temperature at which 5% weight loss occurs) and the temperature of maximum decomposition rate (Tmax).[8]
-
Visualizing Experimental Workflows
The following diagrams illustrate key processes and relationships in the application and evaluation of this compound and its alternatives.
References
- 1. ace-laboratories.com [ace-laboratories.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Third Monomer Type and Content on Peroxide Crosslinking Efficiency of EPDM | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Triallyl cyanurate proper disposal procedures
Proper management and disposal of Triallyl Cyanurate (TAC) are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential for researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Logistical Information
Before handling or disposing of this compound, it is imperative to be aware of its hazards. TAC is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE) and Handling
Proper handling is crucial to minimize exposure and ensure safety.
-
Ventilation : Always handle this compound in a well-ventilated area.[1][2] If dust or aerosols are generated, use a local exhaust system.[3]
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection : Use chemical-impermeable gloves and wear impervious clothing.[4]
-
Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a full-face respirator.[4]
-
Hygiene : Wash hands and face thoroughly after handling.[1][3][5] Do not eat, drink, or smoke in areas where the chemical is used.[1][4][5]
Spill Management and Cleanup Protocol
In the event of a spill, immediate and precise action is required to contain the substance and prevent environmental contamination.
-
Remove Ignition Sources : Immediately remove all sources of ignition from the area.[4][6][7]
-
Evacuate Personnel : Evacuate unnecessary personnel to a safe area.[4][8] For solids, the immediate precautionary measure is to isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[6][7]
-
Don Appropriate PPE : Before approaching the spill, ensure you are wearing the correct personal protective equipment, including respiratory protection, gloves, and safety goggles.[8]
-
Containment : Prevent the spill from entering sewers, drains, or public waters.[3][8] Use dikes or absorbents to contain the material.[8]
-
Cleanup Procedure for Small Spills :
-
Dampen the solid spill material with 60-70% ethanol (B145695).[6][7]
-
Transfer the dampened material into a suitable, designated, and labeled waste container.[6][7][9]
-
Use absorbent paper also dampened with 60-70% ethanol to pick up any remaining residue.[6][7]
-
Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[6][7]
-
Wash all contaminated surfaces with 60-70% ethanol, followed by a soap and water solution.[6]
-
Waste Disposal Protocol
The disposal of this compound and its containers must be conducted in strict accordance with all applicable federal, state, and local laws and regulations.[3][5][9]
-
Consult Regulations : Always consult your local and regional authorities before disposing of the substance.[1] US EPA guidelines for hazardous waste are listed in 40 CFR Part 261.[3]
-
Use a Licensed Contractor : Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[9] The contents and container should be disposed of at an approved waste disposal plant.[5]
-
Incineration : One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Avoid Environmental Release : Do not allow the product to enter drains, soil, or waterways.[3] Avoid release to the environment.[2][4][8] Waste should not be disposed of untreated to the sewer.[9]
-
Container Disposal : Empty containers may retain product residues and should be treated as hazardous waste.[9] Dispose of them in the same manner as the unused product.[3] Do not re-use empty containers.[3]
Physical, Chemical, and Toxicological Properties
Understanding the properties of this compound can inform safe handling and disposal procedures.
| Property | Value | Source |
| Physical State | Solid (Crystal - Lump) at 20°C | [1][4] |
| Color | White to almost white, or colorless | [1] |
| Melting Point | 27°C / 27.3°C | [1][4] |
| Boiling Point | ~162°C at 0.33 kPa | [1] |
| Water Solubility | 0.31 g/L at 20°C | [4] |
| Acute Toxicity (Oral) | LD50: 590 mg/kg (Rat) | [1] |
| Acute Toxicity (Dermal) | LD50: 8600 mg/kg (Rabbit) | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects | [1][4] |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemwinfo.com [chemwinfo.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. echemi.com [echemi.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. TRIALLYL ISOCYANURATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. avient.com [avient.com]
Essential Safety and Operational Guidance for Handling Triallyl Cyanurate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential safety and logistical information for the handling of Triallyl cyanurate (TAC), a chemical intermediate used in the production of rubbers, resins, and polymers.[1] Adherence to these procedural guidelines is critical for minimizing risk and ensuring safe operational conduct.
Key Safety Data
The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 101-37-1 | [2] |
| Molecular Formula | C12H15N3O3 | [2][3] |
| Molecular Weight | 249.27 g/mol | [3] |
| Appearance | Colorless to slightly yellow or brownish solid | [4] |
| Melting Point | 27°C (80.6°F) | [2] |
| Boiling Point | 162°C at 0.33kPa | [2] |
| Autoignition Temperature | 410°C (770°F) | [4][5] |
| Oral LD50 (rat) | 590 mg/kg | [2] |
| Dermal LD50 (rabbit) | 8600 mg/kg | [2] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | Protects against splashes and dust particles.[3][4] |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant and impervious clothing. | Prevents skin contact and absorption.[4] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn where the neat chemical is handled.[4][6] | Protects against inhalation of harmful dusts, mists, or vapors.[4] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. If skin irritation occurs, seek medical attention.[2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[4][8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Keep it away from heat, sparks, flames, and other sources of ignition.[8]
-
Store separately from incompatible materials such as oxidizing agents, strong acids, strong bases, peroxides, and strong reducing agents.[7][9]
2. Handling and Use:
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition.[4]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[7]
-
Remove all sources of ignition.[4]
-
For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container for disposal.[6] Use absorbent paper dampened with the same solution to clean up any remaining material.[6]
-
For larger spills, contain the spill with dikes or absorbents to prevent it from entering sewers or waterways.[7]
-
The cleanup crew must wear appropriate personal protective equipment.[7]
4. Disposal Plan:
-
Dispose of this compound and its container in accordance with all applicable local, regional, and national regulations.[2][4]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of waste into the sewer system.[7]
-
Waste packaging should be recycled where possible; otherwise, it should be disposed of via a licensed waste disposal contractor.[10]
Diagram of this compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. chemwinfo.com [chemwinfo.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. TRIALLYL ISOCYANURATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. avient.com [avient.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
